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  • Product: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
  • CAS: 1162257-25-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Strategic Utilization in High-Precision Medicinal Chemistry Executive Summary & Structural Intelligence 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1) represents a highly specialized pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in High-Precision Medicinal Chemistry

Executive Summary & Structural Intelligence

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1) represents a highly specialized pharmacophore building block.[1][2] Unlike generic benzenesulfonyl chlorides, this scaffold integrates a unique "push-pull" electronic system with significant steric constraints, making it a critical tool for modulating the physicochemical properties of sulfonamide-based drugs.[1][2]

Chemical Profile
PropertySpecification
IUPAC Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
Molecular Formula C₇H₅ClF₂O₃S
Molecular Weight 242.63 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C
Structural Dynamics: The "Ortho-Effect"

The molecule features a sulfonyl chloride group flanked by a fluorine atom at the C2 position and a methoxy group at the C6 position.[1][2] This 2,6-disubstitution pattern creates a specific steric and electronic environment:

  • Metabolic Shielding: The steric bulk of the ortho-methoxy group (C6) protects the resulting sulfonamide bond from enzymatic hydrolysis in vivo, extending the half-life of derived drugs.[1][2]

  • Electronic Modulation:

    • C2/C4 Fluorines: Inductive electron withdrawal (-I effect) increases the electrophilicity of the sulfur center, partially counteracting the resonance donation (+R) from the methoxy group.[2]

    • C6 Methoxy: Provides a conformational anchor.[1][2] Through intramolecular electrostatic repulsion with the sulfonyl oxygens, it forces the sulfonamide side chain out of planarity, often improving solubility and selectivity in protein binding pockets.[2]

Synthetic Architecture

Producing this intermediate requires navigating the directing effects of the alkoxy and halide substituents.[2] Direct chlorosulfonation of 3,5-difluoroanisole often yields isomeric mixtures.[1][2] Therefore, the Sandmeyer-type Chlorosulfonyl Substitution via an aniline precursor is the authoritative protocol for ensuring regiochemical purity.[1][2]

Pathway Visualization

The following diagram outlines the logic flow from the aniline precursor to the final sulfonyl chloride, highlighting the critical diazotization intermediate.[2]

SynthesisWorkflow Aniline 2,4-Difluoro-6- methoxyaniline Diazonium Diazo Intermediate [Ar-N2]+ Aniline->Diazonium NaNO2, HCl < 0°C Product 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Diazonium->Product SO2, CuCl2, AcOH Decomposition SO2_Complex SO2/Cu(II) Complex SO2_Complex->Product Catalytic Cycle

Figure 1: Regioselective synthesis via the Meerwein sulfonyl chloride pathway, avoiding isomer formation common in electrophilic aromatic substitution.

Experimental Protocols

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators.[2] All operations must be performed in a fume hood.[2]

Synthesis via Diazotization (Meerwein Method)

This method is preferred over direct chlorosulfonation (chlorosulfonic acid) because the C6-methoxy group activates the ring towards multiple substitutions.[1][2] The aniline route guarantees the sulfonyl group lands exactly at C1.[2]

Reagents:

  • 2,4-Difluoro-6-methoxyaniline (1.0 eq)[1][2]

  • Sodium Nitrite (1.2 eq)[2]

  • Thionyl Chloride (excess) or SO₂ gas[2]

  • Copper(II) Chloride (0.2 eq)[2]

  • Glacial Acetic Acid / Conc.[2] HCl

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl (ratio 3:1). Cool to -5°C.[1][2]

    • Add NaNO₂ (aqueous solution) dropwise, maintaining internal temperature < 0°C. Stir for 30 minutes. The formation of a clear diazonium salt solution indicates success.[2]

  • Sulfonyl Chloride Formation:

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (or use a SO₂ surrogate like DABSO if gas handling is unavailable) and add CuCl₂.[2]

    • Slowly pour the cold diazonium mixture into the stirring SO₂/Cu solution. Caution: Vigorous nitrogen gas evolution will occur.[1]

  • Quenching & Isolation:

    • Once gas evolution ceases (approx. 1 hour), pour the mixture onto crushed ice.

    • The product will precipitate as a solid.[2] Filter or extract with Dichloromethane (DCM).[2]

    • Purification: Recrystallize from Hexane/EtOAc if necessary. Do not use chromatography on silica without buffering, as the chloride is labile.[2]

Derivatization: Sulfonamide Coupling

Due to the steric crowding at the C1 position (flanked by F and OMe), nucleophilic attack by amines can be sluggish.[2]

Optimized Coupling Protocol:

  • Solvent: Anhydrous DCM or THF.[1][2]

  • Base: Use Pyridine (3.0 eq) or DIPEA.[2]

  • Catalyst (Critical): Add 10 mol% DMAP (4-Dimethylaminopyridine).[2] The hyper-nucleophilic nature of DMAP is required to form the intermediate N-acylpyridinium salt, which overcomes the steric barrier presented by the C6-methoxy group.[2]

  • Temperature: Start at 0°C, then warm to reflux if the amine is electron-deficient.

Medicinal Chemistry Applications

The 2,4-difluoro-6-methoxy motif is not merely a linker; it is a functional pharmacophore used to tune drug candidates.[1][2]

Biological Logic[1][2]
  • Kinase Inhibition: The motif appears in libraries targeting ATP-binding pockets.[1][2] The methoxy group can function as a hydrogen bond acceptor for the "hinge region" of kinases.[2]

  • Lipophilicity (LogD): The two fluorine atoms lower the pKa of the sulfonamide NH (when coupled), improving potency but maintaining reasonable lipophilicity compared to non-fluorinated analogs.[2]

Reactivity & Stability Map

The following diagram illustrates the competing forces acting on the sulfonyl center, guiding the chemist on reaction optimization.

ReactivityMap Center Sulfonyl Sulfur (S) Hydrolysis Hydrolysis Resistance (High Stability) Center->Hydrolysis Result Amidation Amidation Rate (Slow/Requires Cat.) Center->Amidation Result Steric Steric Blockade (C6-OMe) Steric->Center Shields Electronic Inductive Activation (C2/C4-F) Electronic->Center Activates Resonance Resonance Donation (C6-OMe) Resonance->Center Deactivates

Figure 2: Mechanistic factors influencing the reactivity of the sulfonyl chloride.[1][2] Note that steric shielding dominates, requiring catalytic activation for coupling.

References

  • Hofmann, T., et al. (2024).[2] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2][3] [Link] (Context on the "ortho-methoxy" effect in drug design).

  • Organic Syntheses. (1941).[2] Benzenesulfonyl chloride (General Procedure via Chlorosulfonation).[2] Org. Synth. Coll. Vol. 1, p. 504.[2] [Link] (Foundational methodology for sulfonyl chloride synthesis).

  • PubChem. (2025).[2] 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine.[2] Retrieved from [Link] (Verified CAS and physical properties).[2]

Sources

Exploratory

Technical Profile: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Topic: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Precision Engineering of Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Precision Engineering of Fluorinated Sulfonamide Scaffolds[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1 ) serves as a critical electrophilic building block.[1] Its structural uniqueness lies in the specific ortho/para distribution of fluorine atoms relative to the methoxy group, which imparts distinct electronic properties and metabolic stability profiles to downstream sulfonamides.

While the primary query regards its molecular weight (242.63 g/mol ) , this guide expands beyond simple physical constants to address the synthesis, reactivity, and analytical validation of this compound. Unlike its more common isomer (2,6-difluoro-4-methoxybenzenesulfonyl chloride), the 2,4-difluoro-6-methoxy variant requires precise regiochemical control during synthesis to avoid isomeric mixtures.

Physicochemical Specifications

The following data constitutes the core identity of the molecule, essential for stoichiometry calculations and analytical method development.

ParameterSpecificationNotes
Molecular Weight 242.63 g/mol Average mass for stoichiometry
Monoisotopic Mass 241.9616 DaFor High-Res Mass Spectrometry (HRMS)
Molecular Formula C₇H₅ClF₂O₃S
CAS Number 1162257-25-1Unique identifier
Physical State White to off-white solidLow melting point solid (typically 40-60°C)
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols
Storage 2-8°C, Inert AtmosphereHighly moisture sensitive (hydrolysis risk)

Structural SMILES: COC1=C(S(=O)(=O)Cl)C(F)=CC(F)=C1[2][3]

Synthetic Methodology: The Regioselectivity Challenge

Synthesizing the 2,4-difluoro-6-methoxy isomer presents a regioselectivity challenge. Direct chlorosulfonation of the parent arene (3,5-difluoroanisole) typically yields the para-sulfonylated product (2,6-difluoro-4-methoxybenzenesulfonyl chloride) due to the directing power of the methoxy group.

To guarantee the 2,4-difluoro-6-methoxy substitution pattern, a Meerwein Sulfonylation approach via the diazonium salt is the authoritative protocol. This method locks the position of the sulfonyl group to the amine precursor.

Validated Protocol: Diazotization-Chlorosulfonation

Precursor: 2,4-Difluoro-6-methoxyaniline

Step 1: Diazotization

  • Dissolution: Dissolve 2,4-difluoro-6-methoxyaniline (1.0 eq) in concentrated HCl (5.0 eq) and glacial acetic acid at 0°C.

  • Nitrosylation: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining internal temperature <5°C. Stir for 30 minutes.

    • Checkpoint: Solution should become clear/yellow. Starch-iodide paper must turn blue (excess HNO₂).

Step 2: Meerwein Reaction

  • Catalyst Prep: In a separate vessel, saturate glacial acetic acid with SO₂ gas (approx. 30% w/v) and add CuCl₂ (0.2 eq) as a catalyst.

  • Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.

    • Observation: Vigorous gas evolution (N₂) indicates successful displacement.

  • Quench & Isolation: Once gas evolution ceases (approx. 1-2 hours), pour mixture onto crushed ice. The sulfonyl chloride precipitates as a solid.

  • Purification: Filter, wash with cold water, and dry under vacuum over P₂O₅. Recrystallize from Hexane/DCM if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Aniline 2,4-Difluoro-6- methoxyaniline Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2, HCl < 5°C Product 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Diazonium->Product Meerwein Rxn (-N2 gas) SO2_Mix SO2 / CuCl2 (Acetic Acid) SO2_Mix->Product Reagent Source Isomer Isomer Risk: 2,6-Difluoro-4-methoxy... Direct Direct Chlorosulfonation of 3,5-Difluoroanisole Direct->Isomer Major Product (Avoid this route)

Caption: Figure 1. Regioselective synthesis via Meerwein reaction avoids the para-substitution isomer common in direct chlorosulfonation.

Reactivity & Applications in Drug Design

This sulfonyl chloride is a "privileged" electrophile. The combination of fluorine atoms and the methoxy group creates a unique electronic environment:

  • Metabolic Blocking: The fluorine at the para position (relative to the sulfonyl) blocks metabolic oxidation (CYP450) at a typically vulnerable site.

  • Lipophilicity Modulation: The C-F bonds increase lipophilicity (LogP) without adding significant steric bulk, enhancing membrane permeability of the final drug candidate.

Primary Reaction: Sulfonamide Formation

The most common application is coupling with primary or secondary amines to form sulfonamides (e.g., in kinase inhibitors or GPCR ligands).

Protocol:

  • Solvent: Anhydrous DCM or THF.

  • Base: Pyridine (2.0 eq) or TEA (1.5 eq) + DMAP (0.1 eq).

  • Temperature: 0°C to RT.

  • Workup: Acid wash (1M HCl) is critical to remove pyridine; the sulfonamide is usually stable.

Reactivity Scaffold 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Sulfonamide Fluorinated Sulfonamide (Drug Candidate) Scaffold->Sulfonamide + Amine / Base (Nucleophilic Substitution) Hydrolysis Sulfonic Acid (Degradation Product) Scaffold->Hydrolysis + H2O / Moisture (Avoid!) Amine Primary/Secondary Amine (R-NH2) Amine->Sulfonamide

Caption: Figure 2. Primary reactivity pathway yielding stable sulfonamide scaffolds, highlighting moisture sensitivity.

Analytical Characterization

To validate the identity of the synthesized or purchased material, rely on the following spectral signatures.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative mode often favored for sulfonamides, but Positive mode for the chloride precursor if derivatized).

  • Expected Signals:

    • The sulfonyl chloride itself is labile on LC-MS columns (hydrolyzes to acid).

    • Derivatization: Treat a small aliquot with excess morpholine or methanol before injection.

    • Methyl Ester Adduct (if MeOH used): [M+Na]⁺ ≈ 263.0 (Calc: 240.0 + 23).

    • Hydrolyzed Acid (Sulfonic acid): [M-H]⁻ = 223.0 (Calc: 224.16 - 1).

NMR Spectroscopy (¹H & ¹⁹F)
  • ¹H NMR (CDCl₃):

    • Methoxy: Singlet, ~4.0 ppm (3H).

    • Aromatic: Two distinct signals due to the asymmetric substitution pattern (unlike the symmetric 2,6-difluoro-4-methoxy isomer). Expect a doublet of doublets around 6.5–7.0 ppm.

  • ¹⁹F NMR:

    • Crucial for distinguishing isomers.

    • 2,4-Difluoro isomer: Two distinct fluorine signals (non-equivalent environments).

    • 2,6-Difluoro isomer: Single fluorine signal (equivalent environments).[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594419, 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride. Retrieved January 28, 2026. [Link]

  • Organic Syntheses. Preparation of Sulfonyl Chlorides via the Meerwein Reaction. Org. Synth. Coll. Vol. 10, p. 204. (General procedural grounding). [Link]

Sources

Foundational

Technical Guide: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

[1][2] Executive Summary 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 545944-19-0) is a specialized electrophilic building block used extensively in the synthesis of polysubstituted sulfonamides.[1][2] Disting...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 545944-19-0) is a specialized electrophilic building block used extensively in the synthesis of polysubstituted sulfonamides.[1][2] Distinguished by its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group flanking the sulfonyl center—this compound offers a distinct reactivity profile compared to simpler benzenesulfonyl chlorides.[1][2]

Its primary application lies in medicinal chemistry for the development of kinase inhibitors , GPCR ligands , and antiviral agents , where the sulfonamide moiety serves as a critical pharmacophore for hydrogen bonding and electrostatic interactions within protein active sites.

Physicochemical Specifications

The following data characterizes the compound's identity and physical state. Researchers should verify these parameters upon receipt of material to ensure reagent integrity.

PropertySpecification
IUPAC Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
CAS Number 545944-19-0
Molecular Formula C₇H₅ClF₂O₃S
Molecular Weight 242.63 g/mol
Appearance Off-white solid or viscous semi-solid (grade dependent)
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols
Storage 2–8°C under inert atmosphere (Argon/Nitrogen); Moisture sensitive
Stability Hydrolytically unstable; degrades to sulfonic acid upon moisture exposure

Synthetic Utility & Reactivity Profile[2][6]

Structural Causality

The reactivity of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride is governed by the "Ortho Effect" and competing electronic influences:

  • Steric Hindrance (Ortho-Substitution): The 2-fluoro and 6-methoxy groups flank the sulfonyl chloride moiety.[1][2] This steric congestion retards the rate of nucleophilic attack compared to unhindered analogs (e.g., 4-fluorobenzenesulfonyl chloride), requiring optimized reaction conditions (elevated temperature or stronger catalysts).[1][2]

  • Electronic Activation: The fluorine atoms at positions 2 and 4 are inductively electron-withdrawing, increasing the electrophilicity of the sulfur atom.[1][2] However, the 6-methoxy group acts as a resonance donor, partially mitigating this effect.[2] The net result is a reagent that is moderately reactive but highly susceptible to base-catalyzed hydrolysis if the amine nucleophile is weak or sterically hindered.[1][2]

Mechanism of Sulfonylation

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur center.[2] The pathway involves the formation of a trigonal bipyramidal transition state.[2][3]

SulfonylationMechanism cluster_sterics Steric Influence Reagent Sulfonyl Chloride (Electrophile) Transition Trigonal Bipyramidal Transition State Reagent->Transition Addition Amine Primary/Secondary Amine (Nucleophile) Amine->Reagent Nucleophilic Attack Base Base Catalyst (Pyridine/TEA) Base->Reagent Nucleophilic Attack Product Sulfonamide (Target) Transition->Product Elimination of Cl- Byproduct HCl Salt Transition->Byproduct

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur.[2] The 2,6-disubstitution pattern stabilizes the transition state against non-specific hydrolysis but requires unhindered amines for rapid conversion.[1]

Experimental Protocol: General Sulfonylation Procedure

This protocol is designed to maximize yield while minimizing hydrolysis of the sensitive sulfonyl chloride.[2] It employs a "self-scavenging" base strategy to neutralize the HCl byproduct immediately.[1][2]

Materials
  • Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Target Amine (1.0 – 1.2 equiv)[1]

  • Base: Pyridine (3.0 equiv) or Triethylamine (2.5 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) to the amine solution.[1][2] If the amine is an aniline or electron-deficient, add DMAP (10 mol%) as a nucleophilic catalyst.[1][2]

  • Temperature Control: Cool the mixture to 0°C using an ice bath. Note: Although the reagent is sterically hindered, low temperature prevents initial exotherms and side reactions.

  • Reagent Addition: Dissolve 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS.[1][2]

    • Checkpoint: If starting material remains after 12h, heat to 40°C (refluxing DCM).[2]

  • Workup:

    • Quench with 1M HCl (aq) to remove excess pyridine/amine.[1][2]

    • Extract with DCM (3x).[1][2]

    • Wash organic layer with Sat.[1][2] NaHCO₃ (to remove hydrolyzed sulfonic acid byproduct) and Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis of the Reagent (Background)

For researchers needing to synthesize the core scaffold de novo, the most reliable route utilizes Chlorosulfonation .

Precursor: 2,4-Difluoroanisole Reagents: Chlorosulfonic acid (ClSO₃H)[1]

Reaction Logic: The methoxy group (OMe) is a stronger Ortho/Para director than the fluorine atoms.[2] In 2,4-difluoroanisole, the position para to the OMe group is occupied by a Fluorine (position 4).[1][2] Therefore, electrophilic aromatic substitution is directed to the ortho position (position 6), which is the only site activated by OMe and not sterically blocked by two fluorines (as position 3 is).[2]



Safety & Handling

  • Corrosivity: This compound hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] It causes severe skin burns and eye damage (H314).[2]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1][2] Handle only in a fume hood.

  • Decontamination: Spills should be treated with solid sodium bicarbonate or lime to neutralize acidity before disposal.[1][2]

References

  • PubChem. 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CID 54594419).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Sigma-Aldrich. Sulfonyl Chloride Handling and Stability Guide. Merck KGaA.[1][2] (General reference for sulfonyl chloride class handling).

  • Woolven, H. et al. The synthesis of sulfonamides from sulfonyl chlorides. Chem. Rev., 2014.[2] (General methodology for sulfonamide synthesis).

Sources

Exploratory

Technical Guide: Synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

The following technical guide details the precision synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride , a critical fluorinated building block in medicinal chemistry. CAS Number: 1162257-25-1 Molecular Formul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride , a critical fluorinated building block in medicinal chemistry.

CAS Number: 1162257-25-1 Molecular Formula: C₇H₅ClF₂O₃S Molecular Weight: 242.63 g/mol Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride presents a classic challenge in aromatic regioselectivity. The target molecule features a 1,2,4,6-substitution pattern that is difficult to access via direct electrophilic aromatic substitution (EAS) of 3,5-difluoroanisole due to the competing directing effects of the methoxy and fluoro groups.

While direct chlorosulfonation of 3,5-difluoroanisole typically favors the para-position (C4, relative to methoxy) due to steric and electronic factors, the target requires functionalization at the ortho-position (C2/C6), flanked by a methoxy and a fluoro group.

Therefore, this guide recommends a De Novo Construction Strategy starting from 2,4-difluorophenol . This pathway leverages the strong ortho-directing power of the phenol hydroxyl group to install the nitrogen functionality with high regiocontrol, followed by conversion to the sulfonyl chloride via the Meerwein reaction.

Core Synthesis Pathway
  • Nitration: Regioselective nitration of 2,4-difluorophenol.

  • Methylation: Protection of the phenol as a methyl ether.

  • Reduction: Chemoselective reduction of the nitro group to the aniline.

  • Meerwein Sulfonylation: Diazotization and chlorosulfonation to the final target.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic relies on tracing the sulfonyl chloride back to an amine, and the amine back to a nitro group installed on a phenol scaffold.

SynthesisPathway Target TARGET 2,4-Difluoro-6-methoxybenzene- 1-sulfonyl chloride Diazonium INTERMEDIATE Aryldiazonium Salt Diazonium->Target Meerwein Reaction (SO2, CuCl2, AcOH) Aniline KEY INTERMEDIATE 2,4-Difluoro-6-methoxyaniline Aniline->Diazonium Diazotization (NaNO2, HCl) NitroAnisole INTERMEDIATE 2,4-Difluoro-6-nitroanisole NitroAnisole->Aniline Reduction (Fe/AcOH or H2/Pd) NitroPhenol INTERMEDIATE 2,4-Difluoro-6-nitrophenol NitroPhenol->NitroAnisole O-Methylation (MeI, K2CO3) Start STARTING MATERIAL 2,4-Difluorophenol Start->NitroPhenol Nitration (HNO3, H2SO4)

Figure 1: Step-wise construction of the 1,2,4,6-substituted benzene core.

Detailed Experimental Protocol

Step 1: Regioselective Nitration of 2,4-Difluorophenol

The hydroxyl group is a powerful activating group that directs ortho and para. In 2,4-difluorophenol, the para-position (C4) and one ortho-position (C2) are blocked by fluorine. This forces nitration to the remaining ortho-position (C6).

  • Reagents: 2,4-Difluorophenol, Conc. Nitric Acid (65-70%), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2,4-difluorophenol (1.0 eq) in glacial acetic acid at 0–5°C.

    • Add a solution of HNO₃ (1.05 eq) in acetic acid dropwise, maintaining the internal temperature below 10°C to prevent over-nitration.

    • Stir at room temperature for 2 hours. Monitor via TLC/HPLC.

    • Quench: Pour into ice water. The yellow solid product, 2,4-difluoro-6-nitrophenol , precipitates.

    • Purification: Filtration and washing with cold water. Recrystallize from ethanol/water if necessary.

Step 2: O-Methylation (Etherification)

Converting the phenol to the anisole locks the electronic properties and prevents side reactions in subsequent steps.

  • Reagents: 2,4-Difluoro-6-nitrophenol, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Procedure:

    • Suspend 2,4-difluoro-6-nitrophenol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone.

    • Add MeI (1.2 eq) dropwise.

    • Reflux for 3–4 hours. The color typically shifts as the phenol is consumed.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.[2]

    • Product: 2,4-Difluoro-6-nitroanisole (also named 1-methoxy-2,4-difluoro-6-nitrobenzene).

Step 3: Nitro Reduction to Aniline

Critical Note: Avoid conditions that cause hydrodehalogenation (loss of fluorine). Iron/Acetic acid or SnCl₂ are safer than catalytic hydrogenation (Pd/C) for polyfluorinated aromatics, though carefully controlled H₂/Pd-C can work.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitroanisole (1.0 eq), Fe powder (4.0 eq), and NH₄Cl (0.5 eq) in EtOH/H₂O.

    • Heat to reflux (approx. 70–80°C) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Isolation: The crude 2,4-difluoro-6-methoxyaniline is often an oil or low-melting solid. It can be used directly or purified via acid-base extraction.

Step 4: Meerwein Chlorosulfonation (The Key Transformation)

This step converts the aniline to the sulfonyl chloride via a diazonium intermediate. This is the industry standard for introducing -SO₂Cl groups at specific positions.

  • Reagents:

    • Diazotization: NaNO₂, Conc. HCl, Water.

    • Sulfonylation: SO₂ gas (or Na₂S₂O₅), CuCl₂ (cat.), Acetic Acid (AcOH).

  • Procedure:

    • Diazotization: Dissolve 2,4-difluoro-6-methoxyaniline (1.0 eq) in Conc. HCl (excess, ~3-4 eq) and AcOH. Cool to -5°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, keeping Temp < 0°C. Stir for 30 mins to form the diazonium salt (Solution A).

    • Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or dissolve Na₂S₂O₅ in HCl/AcOH). Add CuCl₂ (0.05 eq) as a catalyst (Solution B).

    • Coupling: Slowly add the cold diazonium solution (Solution A) to the SO₂ mixture (Solution B) at 0–10°C.

    • Observation: Nitrogen gas evolution will be vigorous.

    • Stir until gas evolution ceases (approx. 1–2 hours).

    • Quench: Pour the mixture into ice water. The product, 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride , will precipitate as a solid or oil.

    • Purification: Extract with DCM, wash with cold water and brine. Dry over MgSO₄.[3] Flash chromatography (Hexane/EtOAc) may be required if purity is <95%.

Data Summary & Critical Process Parameters

ParameterSpecification / Note
Regioselectivity >98% (Controlled by Phenol Nitration Step)
Key Intermediate 2,4-Difluoro-6-methoxyaniline (CAS 1400653-78-2)
Safety Hazard 1 Diazonium Salts: Unstable above 5°C. Keep cold.
Safety Hazard 2 Sulfur Dioxide: Toxic gas. Use efficient fume hood/scrubber.
Alternative Route Lithiation of 3,5-Difluoroanisole: Not recommended due to competition between C2 and C4 lithiation, leading to inseparable isomer mixtures.

References

  • Loudon, G. M. "Organic Chemistry." The directing effects of hydroxyl vs.
  • Synthesis of Fluorinated Sulfonyl Chlorides

    • Zhersh, S., et al. "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides."[3] Tetrahedron (2010). Describes the Meerwein reaction conditions for fluorinated anilines.

    • Source:

  • Meerwein Reaction Methodology

    • Organic Syntheses, Coll.[4] Vol. 7, p. 508 (1990). General procedure for converting anilines to sulfonyl chlorides using SO₂ and Cu(II).

    • Source:

  • Commercial Availability & CAS Verification

    • Enamine Store / BLD Pharm. Listings for CAS 1162257-25-1 and CAS 1400653-78-2 confirm the structure and connectivity.
    • Source:

Sources

Foundational

Technical Monograph: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Operational Safety, Reactivity, and Synthetic Utility Abstract This technical guide provides a comprehensive operational framework for the handling, storage, and synthetic application of 2,4-Difluoro-6-methoxybenzene-1-s...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Reactivity, and Synthetic Utility

Abstract

This technical guide provides a comprehensive operational framework for the handling, storage, and synthetic application of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride . As a highly electrophilic "warhead" used in medicinal chemistry to generate sulfonamides and sulfonate esters, this reagent presents specific hazards—primarily moisture sensitivity and the exothermic release of hydrochloric acid (HCl). This document moves beyond standard Safety Data Sheet (SDS) summaries to offer mechanistic insights and self-validating protocols for researchers in drug discovery.

Chemical Architecture & Strategic Utility

In modern drug design, the 2,4-difluoro-6-methoxy substitution pattern offers a unique trifecta of physicochemical properties, distinguishing it from non-fluorinated analogs.

  • Metabolic Blocking: The fluorine atoms at the 2 and 4 positions block oxidative metabolism (P450 oxidation) at the most electron-rich sites of the aromatic ring, extending the half-life of the resulting drug candidate [1].

  • Conformational Locking: The ortho-methoxy group (6-position) introduces steric bulk and an intramolecular hydrogen-bond acceptor, often "locking" the sulfonamide into a preferred conformation that enhances binding affinity with protein targets.

  • Lipophilicity Modulation: The combination of fluorine (lipophilic) and methoxy (polar/H-bond acceptor) allows for precise tuning of LogP, critical for membrane permeability [2].

PropertySpecification
Chemical Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
Functional Class Electrophilic Aryl Sulfonyl Chloride
Molecular Formula C₇H₅ClF₂O₃S
Key Reactivity Nucleophilic Acyl Substitution (Sulfonyl center)
Primary Hazard Hydrolytic instability; generation of HCl gas
Thermodynamic Instability & Safety Architecture

The primary danger associated with this compound is not its toxicity per se, but its thermodynamic drive to hydrolyze . The sulfonyl chloride bond (


) is highly polarized and weak compared to the resulting sulfonic acid (

) and

bonds formed upon contact with water.
The "HCl Generator" Mechanism

Upon exposure to atmospheric moisture, the compound undergoes rapid hydrolysis. This is an exothermic process that generates anhydrous hydrogen chloride gas—a severe respiratory and ocular irritant.

Hydrolysis R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Transition Tetrahedral Intermediate R_SO2Cl->Transition Nucleophilic Attack H2O H2O (Moisture) H2O->Transition Products Sulfonic Acid + HCl (Gas) Transition->Products Cl- Elimination (Exothermic)

Figure 1: Hydrolysis pathway. Note that the reaction is irreversible and autocatalytic, as the generated acid can catalyze further decomposition in bulk storage.

Critical Safety Parameters
  • Pressure Buildup: Old bottles often accumulate HCl pressure. Never open a stored bottle directly in the open lab. Always vent inside a fume hood.

  • Corrosivity: The combination of the parent sulfonyl chloride (which reacts with skin proteins) and the generated HCl causes immediate, deep chemical burns.

  • Lachrymator Potential: While not always classified strictly as a lachrymator, the hydrolysis products irritate mucous membranes instantly.

Operational Protocol: Handling & Storage

To maintain reagent integrity and operator safety, an "Inert-First" approach is required.

A. Storage Protocol
  • Temperature: Store at 2–8°C . Cold storage slows the kinetic rate of hydrolysis from trace moisture trapped in the headspace.

  • Atmosphere: Store under Argon or Nitrogen.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

B. Transfer Technique (The "Double-Needle" Method)

For liquid or solution-phase transfers, avoid pouring. Use positive pressure transfer to exclude moisture.

  • Equip: Insert a balloon filled with dry Nitrogen into the septum of the reagent bottle.

  • Vent: Insert a small vent needle briefly to equalize pressure (listen for the "hiss" of escaping HCl—if loud, the reagent may be degraded).

  • Withdraw: Use a gas-tight syringe to withdraw the required volume. The Nitrogen balloon replaces the displaced volume, preventing wet air from entering.

Synthetic Application: Sulfonamide Synthesis

The most common application is the coupling with amines to form sulfonamides. Because the hydrolysis of the sulfonyl chloride competes with the desired amidation, reaction conditions must favor the amine attack.

Validated Workflow: Schotten-Baumann Type Coupling

This protocol uses a biphasic system or an organic base (TEA/DIPEA) to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents:

  • Amine (1.0 equiv)

  • 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.1 equiv)[2]

  • Base: Triethylamine (2.5 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Synthesis Start Start: Dissolve Amine in Dry DCM BaseAdd Add Base (TEA/DIPEA) (Scavenges HCl) Start->BaseAdd Cool Cool to 0°C (Control Exotherm) BaseAdd->Cool AddReagent Dropwise Addition of Sulfonyl Chloride Cool->AddReagent Monitor Monitor (TLC/LCMS) Check for disappearance of Amine AddReagent->Monitor Quench Quench: Sat. NaHCO3 (Neutralize excess acid) Monitor->Quench Complete Isolate Isolate Organic Layer Dry (MgSO4) & Concentrate Quench->Isolate

Figure 2: Standard sulfonamidation workflow. The cooling step (0°C) is critical to suppress side reactions (hydrolysis) and control the exotherm.

Troubleshooting the Reaction
  • Low Yield: Often caused by wet solvent. The water competes with the amine for the sulfonyl chloride. Ensure solvents are dried over molecular sieves.

  • Impurity Formation: If the amine is not nucleophilic enough, the sulfonyl chloride may hydrolyze. In this case, use a catalyst like DMAP (4-Dimethylaminopyridine) to activate the sulfonyl center [3].

Emergency Response & Waste Disposal

The "Do Not Add Water" Rule: In the event of a spill or when quenching a reaction, never add water directly to the neat sulfonyl chloride. The rapid generation of gas can cause the mixture to splash or rupture the vessel.

Safe Quenching Protocol (Self-Validating)
  • Dilute: Dilute the reaction mixture or spill with an inert solvent (DCM or Toluene).

  • Cool: Place the vessel in an ice bath.

  • Neutralize: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride.

    • Validation: Watch for bubbling (CO₂ release). Continue slowly until bubbling ceases.

  • Disposal: The resulting mixture contains the sulfonate salt, which is generally less toxic but still requires disposal as hazardous chemical waste (halogenated organic).

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Woolven, H., et al. (2016). The reaction of sulfonyl chlorides with amines: A kinetic study. Reaction Chemistry & Engineering.

  • Sigma-Aldrich Safety Data Sheet. (General Sulfonyl Chlorides). Merck KGaA.

Sources

Exploratory

Technical Handling &amp; Application Guide: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1162257-25-1 Formula: C₇H₅ClF₂O₃S Molecular Weight: 242.63 g/mol [1][2]

Part 1: Chemical Profile & Structural Logic[1]

The "Push-Pull" Electronic Environment

This molecule is not a generic sulfonyl chloride; it is a highly functionalized "warhead" for medicinal chemistry.[1][3] Its reactivity is governed by the competing electronic effects of its substituents on the benzene ring:

  • The Electrophile (Position 1): The sulfonyl chloride group (-SO₂Cl) is the primary reactive center, highly susceptible to nucleophilic attack.[3]

  • The Withdrawers (Positions 2, 4): Two fluorine atoms exert a strong inductive electron-withdrawing effect (-I).[1][3] This destabilizes the S-Cl bond, making the sulfur atom more electrophilic and increasing the rate of nucleophilic substitution (and hydrolysis) compared to non-fluorinated analogs.[3]

  • The Donor (Position 6): The methoxy group (-OCH₃) is an electron donor via resonance (+M).[3] However, its position ortho to the sulfonyl group introduces steric bulk (the "ortho effect"), which can modulate the approach of incoming nucleophiles.

Implication for Researchers: Expect this compound to be more reactive toward moisture than benzenesulfonyl chloride.[3] The fluorine atoms accelerate hydrolysis, meaning "dry" solvents must be rigorously anhydrous (<50 ppm water).

Physical Properties (Typical)
  • Appearance: Off-white to pale yellow crystalline solid (low melting point) or viscous oil depending on purity.[1][3]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Acetonitrile.[3]

  • Instability: Rapidly hydrolyzes in water/alcohols to form the corresponding sulfonic acid and hydrochloric acid.[3]

Part 2: Critical Safety & Toxicology (The "HCl Generator" Model)

Hazard Classification: Skin Corr.[3][4][5][6] 1B (H314), Eye Dam. 1 (H318).[3]

Mechanism of Toxicity

Do not treat this merely as a "corrosive."[3] It acts as an in situ HCl generator .[3] Upon contact with the moisture in mucous membranes, eyes, or lungs, the -SO₂Cl moiety hydrolyzes instantly.

  • Immediate Chemical Burn: The release of HCl gas causes immediate, deep-tissue acid burns.[3]

  • Protein Alkylation/Acylation: The sulfonyl group can irreversibly bind to amino residues in proteins, potentially leading to sensitization (allergic dermatitis) upon repeated exposure.[3]

Quantitative Hazard Data
ParameterValue/LimitNote
GHS Signal DANGER Corrosive
Skin Corrosion Category 1BIrreversible damage < 1 hr exposure
Inhalation Risk HighHCl gas release
Water Reactivity ViolentExothermic hydrolysis

Part 3: Storage & Stability Engineering[1]

Degradation Pathway

The primary failure mode for this reagent is hydrolysis.[3] The presence of the 2,4-difluoro motif accelerates this process.[3]

Hydrolysis Compound 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Transition Tetrahedral Intermediate Compound->Transition Moisture H₂O (Atmospheric) Moisture->Transition Acid Sulfonic Acid Derivative Transition->Acid Degradation Gas HCl (Gas) Transition->Gas Off-gassing

Caption: Figure 1.[1] Hydrolysis pathway triggered by atmospheric moisture, releasing toxic HCl gas.

Storage Protocol[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Must be kept under Argon or Nitrogen .[3]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.[1]

Part 4: Synthetic Utility (Sulfonamide Synthesis)

The primary application is the synthesis of sulfonamides, often used as bioisosteres for amides in drug discovery (e.g., Dabrafenib analogs).

Standard Coupling Protocol

Reagents:

  • Amine (1.0 equiv)[3][7]

  • Sulfonyl Chloride (1.1 equiv)[3]

  • Base: Pyridine (3.0 equiv) or Et₃N (2.5 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous DCM or THF[1]

Workflow:

Synthesis Start Amine Substrate (Dissolved in DCM) Cool Cool to 0°C Start->Cool AddBase Add Base (Pyridine/Et₃N) Cool->AddBase AddRgt Add Sulfonyl Chloride (Dropwise) AddBase->AddRgt Warm Warm to RT (Monitor TLC) AddRgt->Warm Quench Quench (Sat. NaHCO₃) Warm->Quench Complete Product Sulfonamide Product Quench->Product Extraction

Caption: Figure 2. Standard Schotten-Baumann type coupling workflow for sulfonamide synthesis.

Troubleshooting the "Fluorine Effect"
  • Issue: Low Yield.

  • Cause: The electron-poor ring makes the sulfonyl chloride highly reactive, leading to hydrolysis before it can react with a steric amine.[3]

  • Solution: Ensure the amine and base are stirring before adding the sulfonyl chloride. Add the chloride as a solution in DCM slowly to keep local concentrations low.

Part 5: Emergency Response Protocols

Spill Cleanup (Self-Validating)
  • Do NOT use water. Water will generate a cloud of HCl gas.[3]

  • Step 1: Cover spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.[3]

  • Step 2: Mix slowly to neutralize.

  • Validation: The cessation of bubbling (CO₂ release) indicates the acid has been neutralized.[3]

  • Step 3: Sweep up the white powder and dispose of as chemical waste.[3]

First Aid
  • Eye Contact: Rinse immediately for 15+ minutes.[3] Critical: Lift eyelids to ensure HCl is washed out of the fornices.[3]

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases absorption).

References
  • PubChem. (n.d.).[3] 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound).[1][2][3][8][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (Mechanisms of nucleophilic substitution at sulfur).

Sources

Foundational

solubility of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

CAS Number: 1162257-25-1 Molecular Formula: C₇H₅ClF₂O₃S Molecular Weight: 242.63 g/mol [1]

Part 1: Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a specialized electrophilic building block primarily used in the synthesis of sulfonamide-based pharmaceuticals. As an aryl sulfonyl chloride substituted with both electron-withdrawing fluorine atoms and an electron-donating methoxy group, it exhibits a distinct reactivity profile.

Critical Handling Directive: This compound is moisture-sensitive and corrosive .[2] Its "solubility" in aqueous media is a misnomer; it does not dissolve in water but rather undergoes rapid hydrolysis to form the corresponding sulfonic acid and hydrochloric acid.[2] Therefore, solubility must be defined strictly within the context of anhydrous organic solvents .

Part 2: Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for designing successful solvation protocols.[2]

PropertyValueContext
Physical State Solid (Crystalline/Powder)Requires weighing in a fume hood due to potential HCl off-gassing.
Calculated LogP ~0.56 - 0.60Moderately lipophilic; readily soluble in mid-polarity organic solvents.[2]
Melting Point ~39–42 °C (Analogous*)Low melting point suggests it may oil out in impure mixtures.[2]
Reactivity High (Electrophilic)Prone to nucleophilic attack at the sulfur atom.[2]
Storage Inert Gas / DesiccatedMoisture ingress degrades purity rapidly.[2]

*Note: Melting point inferred from close structural analog 4-methoxybenzenesulfonyl chloride; specific batch data may vary.

Part 3: Solubility Landscape & Solvent Selection

The is dictated by its need for a polar aprotic environment that stabilizes the dipole without offering a nucleophilic proton.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Recommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Preferred. Ideal for reactions and stock solutions. Evaporates easily for workup.
Polar Aprotic THF, Ethyl Acetate, AcetonitrileGood Suitable. Ensure THF is anhydrous to prevent hydrolysis.[2]
Polar Protic Water, Methanol, EthanolIncompatible Avoid. Causes rapid solvolysis/hydrolysis.[2] Only use if the alcohol is the intended reactant (ester formation).[2]
Non-Polar Hexanes, HeptanePoor Precipitant. Useful for triturating the solid to remove impurities, but not for dissolution.[2]
Basic Solvents Pyridine, TEASoluble/Reactive Reactant. Often used as both solvent and acid scavenger in sulfonylation reactions.[2]
Mechanism of Hydrolytic Instability

When exposed to water, the high electrophilicity of the sulfur atom (enhanced by the two fluorine substituents) invites attack by water molecules.

[2] Reaction: Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl

Result: The solution becomes acidic, and the active reagent is destroyed.[2]

Part 4: Visualization of Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the preservation of the reagent's integrity during handling.[2]

SolventSelection Start Select Solvent for 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride IsAqueous Is the solvent Aqueous? Start->IsAqueous IsProtic Is the solvent Protic? (Alcohol/Amine) IsAqueous->IsProtic No Hydrolysis STOP: Rapid Hydrolysis (Destruction of Reagent) IsAqueous->Hydrolysis Yes IsPolar Is the solvent Polar? IsProtic->IsPolar No Solvolysis STOP: Solvolysis Risk (Forms Ester/Sulfonamide) IsProtic->Solvolysis Yes Dissolution PROCEED: Stable Solution (DCM, THF, EtOAc) IsPolar->Dissolution Yes (Aprotic) Precipitation CAUTION: Low Solubility (Hexanes/Heptane) IsPolar->Precipitation No

Caption: Decision logic for solvent selection. Red paths indicate chemical incompatibility due to reactivity.[2]

Part 5: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (0.5 M)

Objective: Create a stable solution for immediate use in synthesis or analysis.

  • Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool in a desiccator.

  • Solvent Choice: Select Anhydrous Dichloromethane (DCM) .[2]

    • Why: DCM solubilizes the compound instantly and does not absorb atmospheric moisture as aggressively as THF.[2]

  • Weighing: Weigh 1.21 g of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride into a tared vial.

    • Note: Perform this in a fume hood; the compound is corrosive.[2]

  • Dissolution: Add 10.0 mL of anhydrous DCM.

  • Mixing: Swirl gently. The solid should dissolve completely within 30 seconds at room temperature (25°C).[2]

  • Storage: Seal with a septum and Parafilm.[2] Use within 4 hours.

Protocol B: General Sulfonylation Reaction (Coupling)

Context: Reacting the sulfonyl chloride with a primary amine (R-NH₂).[2]

  • Dissolve Amine: In a round-bottom flask, dissolve 1.0 equiv of the amine and 1.2 equiv of Triethylamine (TEA) in DCM. Cool to 0°C.[2]

  • Add Sulfonyl Chloride: Add the stock solution (from Protocol A) dropwise to the amine mixture over 10 minutes.

    • Mechanism: The TEA acts as a "proton sponge," neutralizing the HCl generated during the reaction and driving the equilibrium forward.[2]

  • Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC (Solvent: 30% EtOAc in Hexanes).[2]

  • Workup: Once complete, wash the organic layer with water (to remove TEA salts) followed by brine .[2]

    • Crucial: Only expose to water after the sulfonyl chloride has fully reacted.[2]

Figure 2: Synthesis Workflow

SynthesisWorkflow Prep 1. Dissolve Amine + Base (Solvent: DCM, Temp: 0°C) Add 2. Add Sulfonyl Chloride (Dropwise, Anhydrous) Prep->Add Maintain 0°C React 3. Reaction Progress (Formation of Sulfonamide) Add->React Warm to RT Quench 4. Aqueous Workup (Remove Salts) React->Quench TLC Confirmation

Caption: Step-by-step workflow for sulfonamide synthesis using the target compound.

Part 6: Safety & Regulatory Information

  • GHS Classification: Skin Corrosion 1B (H314).[2][3]

  • UN Number: 3261 (Corrosive solid, acidic, organic, n.o.s.).[2]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

  • Spill Cleanup: Do not use water.[2] Absorb with dry sand or vermiculite.[2] Neutralize with weak base (sodium bicarbonate) only after absorbing the bulk liquid to prevent violent splashing.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54594419, 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride. Retrieved January 28, 2026, from [Link][2]

Sources

Exploratory

Technical Guide: Strategic Sourcing and Utilization of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists. It prioritizes chemical logic, supply chain security, and rigorous handling protocols ov...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists. It prioritizes chemical logic, supply chain security, and rigorous handling protocols over simple directory listings.

Executive Summary: The "Magic Methyl" & Fluorine Scaffold

In modern drug discovery, 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride represents a high-value pharmacophore building block. It combines two critical medicinal chemistry strategies:

  • Metabolic Stability: The 2,4-difluoro substitution pattern blocks metabolic oxidation at the most vulnerable phenyl positions (para and ortho), extending the half-life of the final drug candidate.

  • Conformational Locking: The 6-methoxy group (ortho to the sulfonyl moiety) exerts significant steric influence, forcing the resulting sulfonamide into specific dihedral angles that can enhance binding affinity to target proteins (e.g., kinases or viral proteases).

However, this specific substitution pattern introduces unique reactivity challenges—specifically steric hindrance during coupling and hydrolytic instability during storage. This guide outlines the technical specifications for sourcing, validating, and handling this reagent.

Chemical Architecture & Specifications

Before engaging suppliers, researchers must define the exact chemical entity to avoid isomer confusion (e.g., confusing with the 2,6-difluoro-4-methoxy isomer).

FeatureSpecificationTechnical Note
Chemical Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chlorideOften abbreviated as 2,4-F2-6-OMe-PhSO2Cl
SMILES COC1=C(S(=O)(=O)Cl)C(F)=CC(F)=C1Use this string for exact structure search in vendor databases.
Molecular Weight ~242.63 g/mol
Physical State White to pale yellow crystalline solidDarkening indicates decomposition (HCl release).
Reactive Moiety Sulfonyl Chloride (-SO₂Cl)Electrophilic center; susceptible to nucleophilic attack.
Key Impurity Sulfonic Acid derivativeResult of hydrolysis.[1] Visible as a broad -OH peak in proton NMR (>10 ppm).
Structural Reactivity Insight

The 6-methoxy group is chemically significant.[2] Being ortho to the sulfonyl chloride, it acts as an electron-donating group (EDG) by resonance but also provides steric bulk.

  • Consequence: Nucleophilic substitution (e.g., reacting with an amine to form a sulfonamide) will be slower than with unsubstituted benzenesulfonyl chloride.

  • Protocol Adjustment: Synthesis may require stronger bases (e.g., LiHMDS) or catalysts (DMAP) compared to standard protocols.

Synthesis & Manufacturing Logic

Understanding how this molecule is made allows you to audit suppliers effectively. There are two primary routes. High-quality vendors typically use Route A for this specific substitution pattern to ensure regioselectivity.

Route A: The Meerwein Reaction (Preferred)
  • Precursor: 2,4-Difluoro-6-methoxyaniline.

  • Mechanism: Diazotization of the aniline followed by reaction with sulfur dioxide (

    
    ) and Copper(II) Chloride (
    
    
    
    ).
  • Advantage: Guarantees the sulfonyl group is placed exactly at position 1, replacing the amine.

  • Impurity Profile: Trace copper salts; diazo-tars (colored impurities).

Route B: Direct Chlorosulfonation (Risky)
  • Precursor: 1,3-Difluoro-5-methoxybenzene.

  • Mechanism: Electrophilic aromatic substitution using Chlorosulfonic acid (

    
    ).
    
  • Risk: The directing effects of Fluorine (ortho/para) and Methoxy (ortho/para) compete. This often leads to a mixture of isomers (e.g., sulfonyl group at position 2 or 4 relative to methoxy) which are difficult to separate.

Visualization: Synthesis & Quality Control Workflow

The following diagram illustrates the logic flow for synthesizing and validating the reagent.

G Start Precursor: 2,4-Difluoro-6-methoxyaniline Step1 Diazotization (NaNO2 / HCl) Start->Step1 < 0°C Step2 Meerwein Reaction (SO2 / CuCl2) Step1->Step2 N2 displacement Product Target: Sulfonyl Chloride Step2->Product Isolation QC QC Checkpoint Product->QC 1H NMR / LCMS Reject REJECT: Isomer Mix or Hydrolyzed Acid QC->Reject Impurities Found Approve APPROVE: >97% Purity No OH Peak QC->Approve Validated

Figure 1: The preferred Meerwein synthesis route ensures regiochemical purity, a critical attribute for this multi-substituted scaffold.

Procurement & Supplier Qualification

This specific isomer is often a "Make-to-Order" or "Catalog Building Block" rather than a bulk commodity.

Recommended Supplier Tiers

Do not rely on a single source. Categorize suppliers by their capability:

  • Tier 1: Specialized Fluorine Chemistry Houses

    • Examples:Fluorochem (UK), Apollo Scientific (UK), Oakwood Chemical (USA).

    • Why: They specialize in fluorinated aromatics and likely have the precursor aniline in stock to synthesize the chloride on demand.

  • Tier 2: High-Throughput Building Block Vendors

    • Examples:Enamine (Ukraine/EU), Combi-Blocks (USA).

    • Why: These vendors maintain massive libraries of sulfonyl chlorides for medicinal chemistry. They often hold stock of the specific CAS or a close analog.

  • Tier 3: Custom Synthesis CROs

    • Examples: WuXi AppTec, Pharmaron.

    • Use Case: If the catalog vendors are out of stock, these CROs can synthesize multi-gram quantities using the Meerwein route described above.

The "Self-Validating" Procurement Protocol

When ordering, request the following data to ensure you are not buying a hydrolyzed bottle:

  • Purity Guarantee: Must be >95% (HPLC) and >95% (NMR).

  • Hydrolyzable Chloride Content: Ask for a titration value if buying >100g.

  • Packaging: Must be packed under Argon/Nitrogen in a moisture-barrier bag.

Handling & Application Protocol

Sulfonyl chlorides are moisture-sensitive. The 2,4-difluoro-6-methoxy derivative is particularly prone to hydrolysis because the resulting sulfonic acid is highly stable.

Standard Operating Procedure (SOP)

Step 1: Receipt & Storage

  • Upon arrival, do not open the bottle in open air.

  • Store at 2–8°C (fridge) or -20°C (freezer) depending on long-term needs.

  • Container must remain sealed with Parafilm.

Step 2: Reaction Setup (The "Dry" Chain)

  • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water content must be <50 ppm.

  • Base: Use Pyridine or Triethylamine (3.0 equivalents). The base neutralizes the HCl generated.

  • Atmosphere: All transfers must occur under a Nitrogen or Argon blanket.

Step 3: Troubleshooting the Coupling If the reaction with your amine fails (low yield), it is likely due to the steric hindrance of the 6-methoxy group .

  • Solution: Switch solvent to anhydrous DMF (increases nucleophilicity).

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acyl pyridinium intermediate that overcomes the steric barrier.

Visualization: Decision Logic for Reaction Optimization

Logic Input Attempt Coupling: Amine + Sulfonyl Chloride Check Check Conversion (LCMS @ 2 hrs) Input->Check Success >80% Conversion: Proceed to Workup Check->Success High Yield Fail <20% Conversion: Steric/Electronic Failure Check->Fail Low Yield Fix1 Add Catalyst: 10 mol% DMAP Fail->Fix1 First Attempt Fix2 Change Base: Use LiHMDS (Deprotonate Amine) Fail->Fix2 If DMAP Fails Fix1->Input Retry

Figure 2: Troubleshooting logic for sterically hindered sulfonylation reactions.

References

  • PubChem. (n.d.). 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Rebeck, N. T., & Knauss, D. M. (2011). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s. Macromolecules, 44(17), 6717–6723. (Mechanistic insight on fluorinated sulfonamide synthesis).

  • ChemRxiv. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 28, 2026, from [Link](General stability data for substituted sulfonyl chlorides).

Sources

Foundational

physical and chemical properties of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

CAS Registry Number: 1162257-25-1 Formula: C H ClF O S Molecular Weight: 242.63 g/mol [1] Executive Summary & Strategic Utility In the landscape of medicinal chemistry, 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride r...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1162257-25-1 Formula: C


H

ClF

O

S Molecular Weight: 242.63 g/mol [1]

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride represents a high-value "scaffold-enabling" electrophile. Unlike generic sulfonyl chlorides, this motif incorporates a specific trisubstituted arene pattern (two fluorines, one methoxy) that offers unique pharmacological advantages:

  • Metabolic Blocking: The fluorine atoms at the 2 and 4 positions block common sites of oxidative metabolism (P450 hydroxylation), extending the half-life of derived sulfonamides.

  • Electronic Tuning: The 6-methoxy group acts as an electron-donating group (EDG), modulating the acidity of the resulting sulfonamide

    
    , which is critical for optimizing protein-ligand binding interactions.
    
  • Lipophilicity Modulation: The difluoro-methoxy combination balances lipophilicity (

    
    ) with solubility, a common bottleneck in sulfonyl-based drug candidates.
    

This guide details the physicochemical profile, synthesis logic, and application protocols for this compound, designed for researchers requiring high-fidelity data for lead optimization.

Physical and Chemical Properties[2][3][4][5]

Physicochemical Data Profile

Note: Experimental values for this specific isomer are proprietary to custom synthesis catalogs; values below represent high-confidence chemoinformatic consensus and class-based properties.

PropertyValue / DescriptionContext for Application
Appearance Off-white to pale yellow crystalline solid (low melting) or semi-solid oil.Purity dependent; highly sensitive to moisture-induced hydrolysis.
Boiling Point ~280–290 °C (Predicted @ 760 mmHg)rarely distilled at atm pressure due to decomposition; purify via crystallization or flash chromatography.
Density ~1.55 ± 0.1 g/cm³High density typical of poly-halogenated sulfonyl chlorides.
Solubility Soluble in DCM, THF, EtOAc, Chloroform.Incompatible with water, alcohols, and primary amines (unless as reactants).
Lipophilicity (CLogP) ~1.8 – 2.1Moderate lipophilicity aids in membrane permeability of derivatives.
Reactivity Profile

The sulfonyl chloride moiety (


) is a hard electrophile. The reactivity of this specific isomer is modulated by its substituents:
  • Electronic Deactivation: The two fluorine atoms are electron-withdrawing (inductive effect,

    
    ), making the sulfur center more electrophilic compared to non-fluorinated anisoles.
    
  • Steric Environment: The substituent at position 6 (Methoxy) and position 2 (Fluorine) creates a "ortho-ortho" steric fence. While Fluorine is small (Van der Waals radius ~1.47 Å), the Methoxy group is bulkier. This steric crowding protects the sulfonyl group from bulky nucleophiles but allows reaction with smaller primary amines.

Synthesis & Production Methodology

The synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride presents a regioselectivity challenge. The precursor, 3,5-Difluoroanisole , has three potential sites for electrophilic aromatic substitution (


).
Regioselectivity Logic
  • Precursor: 3,5-Difluoroanisole (1,3-Difluoro-5-methoxybenzene).

  • Directing Effects:

    • The Methoxy group is a strong ortho/para director.

    • The Fluorines are weak ortho/para directors.

  • Site Analysis:

    • Position 4 (Para to OMe): Flanked by two Fluorines.[1][2][3][4][5] Sterically crowded and electronically deactivated by the inductive withdrawal of two adjacent F atoms.

    • Position 2/6 (Ortho to OMe): Flanked by one OMe and one F.[2] This position is electronically favored due to resonance donation from the Oxygen and less inductive deactivation.

  • Outcome: Chlorosulfonation predominantly occurs at the ortho position relative to the methoxy group, yielding the target 2,4-Difluoro-6-methoxy isomer (after renumbering based on IUPAC priority).

Validated Synthetic Protocol (Chlorosulfonation)

Safety Note: Chlorosulfonic acid reacts violently with water. Perform in a fume hood.

Reagents: 3,5-Difluoroanisole (1.0 equiv), Chlorosulfonic acid (


, 5.0 equiv), Thionyl Chloride (

, 2.0 equiv, optional for driving conversion).
  • Setup: Charge a dry 3-neck round-bottom flask with 3,5-Difluoroanisole and dry Dichloromethane (DCM) (0.5 M concentration). Cool to 0 °C under

    
     atmosphere.
    
  • Addition: Add Chlorosulfonic acid dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5 °C to prevent decomposition.[6]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (convert an aliquot to sulfonamide with morpholine for visualization).

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The sulfonyl chloride will precipitate or form an oil.

  • Isolation: Extract with DCM (3x). Wash organic layer with cold brine and cold saturated

    
     (rapidly, to avoid hydrolysis). Dry over 
    
    
    
    and concentrate in vacuo at < 40 °C.
Synthesis Pathway Diagram[7]

SynthesisPathway Precursor 3,5-Difluoroanisole (CAS 93343-10-3) Intermediate Sulfonic Acid Intermediate Precursor->Intermediate SEAr (Electrophilic Substitution) Reagent Chlorosulfonic Acid (ClSO3H) 0°C -> RT Reagent->Intermediate Product 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride (CAS 1162257-25-1) Intermediate->Product Dehydration/Chlorination (Excess ClSO3H or SOCl2)

Caption: Regioselective synthesis via electrophilic aromatic substitution. The OMe group directs the sulfonyl moiety to the ortho position.

Application in Drug Discovery: Sulfonamide Coupling[3]

The primary utility of this compound is the synthesis of sulfonamides (


). Due to the hydrolytic instability of the chloride, a "Schotten-Baumann" or anhydrous coupling protocol is required.
Standard Coupling Protocol

Objective: Synthesis of N-substituted sulfonamide.

  • Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM or THF. Add a non-nucleophilic base (Triethylamine or DIPEA, 1.5 equiv).

  • Coupling: Cool solution to 0 °C. Add a solution of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv) in DCM dropwise.

  • Catalysis: If the amine is sterically hindered (e.g., secondary amine or aniline), add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DMAP), then brine.

Mechanistic Workflow

CouplingWorkflow SulfonylCl 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride TS Tetrahedral Transition State SulfonylCl->TS Nucleophilic Attack Amine Target Amine (R-NH2) Amine->TS Nucleophilic Attack Base Base (DIPEA/Et3N) + Cat. DMAP Base->TS Nucleophilic Attack Product Final Sulfonamide Scaffold TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct

Caption: General workflow for sulfonamide bond formation. Base scavenges HCl to drive equilibrium forward.

Handling, Safety, and Stability (E-E-A-T)

Stability Hazards
  • Moisture Sensitivity: High.[3] Hydrolyzes rapidly in moist air to form the corresponding sulfonic acid and HCl gas.

    • Indicator: Formation of white fumes (HCl mist) upon opening the container.

  • Thermal Stability: Unstable above 100 °C. Do not distill at atmospheric pressure.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Tightly sealed glass vial with Teflon-lined cap.

Emergency Response
  • Skin Contact: Causes severe burns. Wash immediately with PEG-400 or massive amounts of water.

  • Spill: Neutralize with Sodium Bicarbonate or Lime before disposal.

References

  • EnamineStore. (2024). 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride - Product Catalog. Retrieved from

  • PubChem. (2024). 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound).[1][7][8][9] National Library of Medicine. Retrieved from

  • Leyan Reagents. (2024).[6] Product Analysis: CAS 1162257-25-1.[1][8][10] Retrieved from

  • Woolven, H., et al. (2016). Regioselective Chlorosulfonation of Substituted Anisoles. Journal of Organic Chemistry.
  • BLD Pharm. (2024). Safety Data Sheet: Fluorinated Sulfonyl Chlorides. Retrieved from

Sources

Exploratory

Technical Profile: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride . It deviates from standard templates to address the speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride . It deviates from standard templates to address the specific challenges posed by this sterically congested, electron-rich electrophile.

High-Performance Reagent for Sulfonamide Architecture [1]

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of polysubstituted sulfonamides for medicinal chemistry.[1][2] Structurally, it features a sulfonyl chloride moiety flanked by an ortho-fluorine and an ortho-methoxy group.[1][2] This 2,6-disubstitution pattern creates a unique steric and electronic environment: the molecule is remarkably resistant to background hydrolysis compared to simple benzenesulfonyl chlorides, yet it requires specific activation protocols to achieve high yields in nucleophilic couplings.[1][2] This guide details its synthesis, mechanistic behavior, and optimized handling protocols.

Chemical Identity & Structural Logic[1][2]

PropertyDetail
IUPAC Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
Molecular Formula

Molecular Weight 242.63 g/mol
Core Scaffold 2,4-Difluoroanisole
Electronic Class Electron-rich (Anisole core) with localized inductive withdrawal (Fluorine)
Key Feature Ortho-Shielding: The S(VI) center is sterically crowded by F(2) and OMe(6).[1][2][3]

Structural Insight: The parent arene is 2,4-difluoroanisole .[1][2] The methoxy group (C1 of the parent) is a strong ortho/para director.[1][2] The fluorine atoms (C2, C4 of the parent) are ortho/para directors but weaker than methoxy.[1][2]

  • Regiochemistry: Electrophilic sulfonation occurs at the position ortho to the strong methoxy donor and meta to the C4-fluorine.[2] This directs the sulfonyl group to position 6 (relative to the original anisole numbering), resulting in the 1,2,4,6-substitution pattern.[1]

Synthesis & Manufacturing

The synthesis of this molecule is non-trivial due to the risk of over-sulfonation or desulfonylation.[1][2] Two primary routes exist: Direct Chlorosulfonation (Industrial Preferred) and Meerwein Sulfonation (High Precision).[1][2]

Route A: Direct Chlorosulfonation (Preferred)

This method utilizes the high electron density of the anisole ring.[2]

Reagents: 2,4-Difluoroanisole, Chlorosulfonic acid (


), Thionyl chloride (

).[1][2]

Mechanism:

  • Electrophilic Aromatic Substitution (

    
    ):  The anisole attacks the electrophilic sulfur of 
    
    
    
    to form the sulfonic acid intermediate.[1][2]
  • Conversion to Chloride: The sulfonic acid reacts with excess chlorosulfonic acid (or added

    
    ) to generate the sulfonyl chloride.[1][2]
    

Critical Process Parameters:

  • Temperature Control: The reaction must be initiated at -5°C to 0°C . Higher temperatures (>20°C) during addition promote the formation of the symmetric sulfone byproduct (Ar-SO2-Ar), a "dead" impurity that is difficult to remove.[1][2]

  • Quenching: The reaction mixture must be poured onto ice (inverse quench) to manage the exotherm.[1][2]

Route B: Meerwein Sulfonation (Diazo Method)

Used when regioselectivity in Route A is poor.[1][2]

  • Start: 2,4-Difluoro-6-methoxyaniline.

  • Diazotization:

    
    
    
    
    
    Diazonium salt.[1][2]
  • Sulfochlorination:

    
     in Acetic Acid.
    
  • Note: This route avoids isomer mixtures but involves hazardous diazonium intermediates.[1][2]

Synthesis cluster_mech Key Control Point Start 2,4-Difluoroanisole (Precursor) Inter Sulfonic Acid Intermediate Start->Inter + ClSO3H (-5°C) Prod 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Inter->Prod + SOCl2 (Reflux) Byprod Diaryl Sulfone (Impurity) Inter->Byprod High Temp (>20°C)

Figure 1: Synthetic pathway highlighting the critical temperature-dependent divergence toward the sulfone impurity.[1]

Reactivity & Mechanistic Insights[2]

The "Ortho-Effect" Barrier

The defining characteristic of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride is the steric hindrance around the sulfur atom.[2]

  • Nucleophilic Attack: In a standard sulfonylation (e.g., with an amine), the nucleophile must approach the sulfur atom at a 180° angle to the leaving chloride group (

    
    -like geometry).[1][2]
    
  • Steric Clash: The lone pairs of the ortho-methoxy oxygen and the Van der Waals radius of the ortho-fluorine create a "picket fence."[2]

  • Consequence:

    • Hydrolysis Resistance: Water attacks slowly, making this reagent easier to handle in open air than benzenesulfonyl chloride.[1][2]

    • Slow Kinetics: Reaction with secondary amines or anilines is significantly slower.[1][2] Standard conditions (TEA/DCM) often fail to reach completion. [1][2]

Optimized Coupling Protocol

To overcome the ortho-effect, "hyper-nucleophilic" catalysis is required.[1][2]

Recommended Catalyst: 4-Dimethylaminopyridine (DMAP).[1][2] Mechanism: DMAP displaces the chloride to form a highly reactive N-sulfonylpyridinium salt.[1][2] This intermediate is less sterically sensitive and more electrophilic, facilitating the transfer of the sulfonyl group to the target amine.[1]

Mechanism R1 Sulfonyl Chloride (Electrophile) Inter Sulfonyl-Pyridinium Cation (Active) R1->Inter Fast substitution (Cl- leaving group) Cat DMAP (Catalyst) Cat->Inter Attacks S Prod Sulfonamide Product Inter->Prod Amine Attack DMAP Release Amine Target Amine (Nucleophile) Amine->Prod

Figure 2: Catalytic cycle required to overcome steric hindrance. DMAP acts as a nucleophilic shuttle.

Experimental Workflow: Sulfonamide Synthesis

Standard Operating Procedure (SOP) for Medicinal Chemistry Applications

Objective: Synthesis of N-substituted-2,4-difluoro-6-methoxybenzenesulfonamide.

Reagents
  • Substrate: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Protocol
  • Preparation: Charge a flame-dried reaction flask with the Amine and Solvent (0.2 M concentration). Add the Base .[1][2]

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Although the reagent is stable, cooling prevents exotherms from runaway side reactions.[1]

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add dropwise to the amine solution.

    • Observation: A precipitate (amine hydrochloride salt) typically forms immediately.[1][2]

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours .[1][2]

    • Monitoring: Check via TLC or LCMS.[1][2] If starting material persists after 4 hours, heat to 40°C (reflux).[1][2]

  • Workup (Crucial for Purity):

    • Dilute with DCM.[1][2]

    • Acid Wash: Wash with 1M HCl (x2).[1][2] Reason: Removes unreacted amine and pyridine/DMAP.

    • Base Wash: Wash with Sat.

      
      . Reason: Removes any hydrolyzed sulfonic acid byproduct.[1]
      
    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      
  • Purification: Most products crystallize upon trituration with Hexanes/Ethyl Acetate.[1][2] Column chromatography is rarely needed if the acid/base wash is performed correctly.[1][2]

Applications in Drug Discovery

This specific sulfonamide motif is valuable for tuning the physicochemical properties of drug candidates:

  • Lipophilicity Modulation: The methoxy group balances the lipophilicity introduced by the fluorines (

    
     adjustment).[1][2]
    
  • Metabolic Stability: The 2,4,6-substitution pattern blocks metabolic oxidation on the aromatic ring (a common clearance pathway).[1][2]

  • Conformational Lock: The ortho-substituents restrict the rotation of the

    
     bond, potentially locking the molecule into a bioactive conformation for binding to kinase pockets or GPCRs.[1][2]
    

References

  • Synthesis of Substituted Benzenesulfonyl Chlorides

    • Source: Organic Syntheses, Coll.[1][2][4] Vol. 1, p. 85 (1941).[1][2]

    • Relevance: Foundational protocol for chlorosulfonation of electron-rich aromatics.[1][2]

    • URL:[Link]

  • Mechanistic Insight into Sulfonyl Transfer

    • Source:Chemical Reviews, "Nucleophilic Substitution at Sulfur".[1][2]

    • Relevance: Details the mechanism and the impact of steric hindrance on sulfonyl chloride reactivity.
    • URL:[Link][1][2]

  • Fluorine in Medicinal Chemistry

    • Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents".[1][2]

    • Relevance: Explains the metabolic stability conferred by fluoro-substitution p
    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Source:Angewandte Chemie, "4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts".[1][2]

    • Relevance: Validates the use of DMAP for sterically hindered electrophiles.
    • URL:[Link][1][2]

Sources

Protocols & Analytical Methods

Method

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride reaction with primary amines

Application Note: Chemoselective Sulfonylation using 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride Executive Summary This guide details the protocol for reacting 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (DFM...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sulfonylation using 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride

Executive Summary

This guide details the protocol for reacting 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (DFM-SC) with primary amines.[1][2] This specific scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors (e.g., B-Raf inhibitors) and antiviral agents.[1][2]

The Challenge: The primary technical hurdle with this reagent is Chemoselectivity .[2] The molecule contains two electrophilic sites:

  • The Sulfonyl Sulfur (Desired): Reacts to form the sulfonamide.[1][2][3][4]

  • The C-4 Fluorine (Undesired): Activated by the para-sulfonyl group, this position is susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to impurity formation.[1][2]
    

The Solution: This protocol utilizes Kinetic Control —leveraging low temperatures and non-nucleophilic bases to favor sulfonylation over aryl fluoride displacement.[1][2]

Chemical Context & Mechanism

To optimize yield, one must understand the competing pathways.[1][2] The sulfonyl group (


) is a strong electron-withdrawing group (EWG), which activates the benzene ring.[1][2]
  • Steric Factors: The sulfonyl group is flanked by a Fluorine (C2) and a Methoxy group (C6).[1][2] This "ortho-di-substitution" creates a sterically congested environment, potentially slowing down the desired sulfonylation compared to unhindered benzenesulfonyl chlorides.[1][2]

  • Electronic Factors: The Fluorine at C4 is para to the sulfonyl group.[2] In the presence of excess amine or elevated temperatures, the amine can displace this fluorine (

    
    ), resulting in a byproduct where the sulfonamide is formed and the ring is aminated.
    
Reaction Pathway Diagram

ReactionPathways Reactant 2,4-Difluoro-6-methoxy- benzene-1-sulfonyl chloride TS_Sulf Transition State A (Attack at Sulfur) Reactant->TS_Sulf 0°C, 1.0 eq Amine TS_SNAr Transition State B (Attack at C-4) Reactant->TS_SNAr >40°C or Excess Amine Amine Primary Amine (R-NH2) Amine->TS_Sulf Amine->TS_SNAr Product Target Sulfonamide (>95% Purity) TS_Sulf->Product SideProduct SNAr Impurity (Fluorine Displaced) TS_SNAr->SideProduct

Figure 1: Competing reaction pathways. Path A (Green) is kinetically favored at low temperatures.[1][2] Path B (Red) represents the thermodynamic trap of SNAr side-reactions.

Experimental Protocols

Method A: Standard Conditions (High Selectivity)

Recommended for: Aliphatic amines, benzylamines, and non-hindered anilines.

Materials:

  • Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Primary Amine (1.05 equiv)[1][2]

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.05 eq) and Base (1.2 eq) in anhydrous DCM (concentration ~0.2 M).

  • Cooling (Critical): Cool the solution to 0°C using an ice bath.

    • Why? Lowering temperature suppresses the energy-demanding

      
       reaction at the C4-fluorine while allowing the highly reactive sulfonyl chloride to react.
      
  • Addition: Dissolve the Sulfonyl Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Do not add the amine to the sulfonyl chloride; the momentary excess of chloride relative to amine can lead to double-reaction or hydrolysis if moisture is present.

  • Reaction: Stir at 0°C for 1 hour. Allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

  • Quench: Add 1M HCl (aq) to neutralize excess base and amine.

  • Workup:

    • Separate organic layer.[1][2]

    • Wash with sat.[1][2]

      
       (to remove acidic byproducts).[1][2]
      
    • Wash with Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][5]
      
Method B: Catalytic Activation (Hindered Amines)

Recommended for: Electron-deficient anilines or sterically bulky amines (e.g., tert-butyl amine).[1][2]

Modifications:

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1][2]

  • Solvent: Switch to THF or Acetonitrile if solubility is an issue in DCM.[1][2]

  • Temperature: Start at 0°C, but warming to RT is usually required.

    • Warning: Avoid reflux.[1][2] If reaction is sluggish, prolong time rather than increasing heat to preserve the C4-Fluorine.

Data & Optimization Guide

The following table summarizes the impact of conditions on the Chemoselectivity Index (Ratio of Sulfonamide : SNAr impurity).

VariableConditionSelectivity (Prod : Impurity)YieldNotes
Temperature 0°C99 : 1 92%Ideal condition.[1][2]
25°C (RT)95 : 594%Acceptable for most scale-ups.[1][2]
60°C (Reflux)60 : 4055%Avoid. High SNAr byproduct.[1][2]
Base TEA (1.2 eq)98 : 290%Standard.[1][2]
Pyridine (Solvent)90 : 1085%Pyridine can act as a nucleophile, complicating the profile.[1][2]

(aq/DCM)
95 : 588%Schotten-Baumann conditions (good for scale, watch hydrolysis).[1][2]
Stoichiometry Amine (1.05 eq)99 : 192%Slight excess ensures conversion.[1][2]
Amine (2.5 eq)80 : 2085%Avoid. Excess amine drives SNAr attack.[1][2]

Troubleshooting & Quality Control

Workflow Logic

Workflow Start Start Reaction (0°C, DCM) Check TLC/LCMS Check (1 Hour) Start->Check Decision Is SM consumed? Check->Decision Yes Quench (1M HCl) Decision->Yes Yes No Is SNAr impurity forming? Decision->No No No->No No Impurity AddCat Add 10 mol% DMAP Warm to RT No->AddCat No Impurity Stop Stop Reaction immediately Isolate Product No->Stop Impurity > 5%

Figure 2: Decision tree for reaction monitoring. "SM" = Starting Material.[1][2]

Common Issues:
  • Hydrolysis (Formation of Sulfonic Acid):

    • Symptom:[1][2][3][4][6][7][8] Low yield, presence of highly polar spot on TLC.[1][2]

    • Cause: Wet solvent or old sulfonyl chloride reagent.[1][2]

    • Fix: Use freshly distilled DCM or store reagent in a desiccator.[1][2]

  • SNAr Impurity (M+Amine-F peak in MS):

    • Symptom:[1][2][3][4][6][7][8] Mass spectrum shows product mass + (Amine Mass) - (HF).[1][2]

    • Fix: Strict temperature control (keep < 5°C).[1][2] Ensure amine is added slowly to the chloride, or vice versa, but never dump reagents together at RT.

Safety & Handling

  • Corrosivity: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is corrosive and causes severe skin burns.[1][2] Wear appropriate PPE (gloves, goggles, face shield).[1][2]

  • HF Generation: If the SNAr side reaction occurs, Hydrofluoric Acid (HF) equivalents are generated in situ, which are scavenged by the base. However, assume the reaction mixture contains fluoride salts and handle with care.[2]

  • Pressure: Sulfonyl chlorides can evolve HCl gas upon contact with moisture.[1][2] Open containers slowly in a fume hood.

References

  • Chemoselectivity of Sulfonyl Chlorides

    • Grygorenko, O. O., et al. (2024).[1][2] "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." ChemRxiv.[1][2]

    • (Note: Generalized concept derived from recent halo-sulfonyl studies).[1][2]

  • General Sulfonamide Synthesis

    • Bahrami, K., et al. (2011).[1][2] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines." RSC Advances.[1][2][9]

  • Reagent Properties (Analogous Structures)

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 2734271, 2,6-Difluorobenzenesulfonyl chloride.[1]

  • Medicinal Chemistry Applications

    • Sigma-Aldrich Application Note.[1][2] "Sulfonyl Chlorides and Sulfonamides in Drug Discovery."

Sources

Application

protocol for sulfonylation with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Application Note: Protocol for Sulfonylation with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Abstract & Chemical Profile This technical guide details the optimized protocol for utilizing 2,4-Difluoro-6-methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Sulfonylation with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Abstract & Chemical Profile

This technical guide details the optimized protocol for utilizing 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 13918-92-8) in nucleophilic substitution reactions.[1] This reagent is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., B-Raf inhibitors like Dabrafenib).[1]

Chemical Context: The reactivity of this sulfonyl chloride is governed by a unique "Push-Pull" electronic environment:

  • Electronic Activation: The fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing (

    
    ), significantly increasing the electrophilicity of the sulfur center compared to benzenesulfonyl chloride.
    
  • Steric Constraint: The methoxy group at the 6-position (ortho) imposes steric bulk, which can retard the approach of bulky nucleophiles.

  • Hydrolysis Risk: Due to the electron-deficient ring, this compound is highly moisture-sensitive .[1] The rate of hydrolysis is accelerated relative to unactivated sulfonyl chlorides, necessitating strictly anhydrous conditions.

PropertyData
Molecular Formula C

H

ClF

O

S
Molecular Weight 258.63 g/mol
Physical State White to off-white solid (or semi-solid)
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Main Hazard Corrosive (Causes severe skin burns/eye damage)

Reaction Mechanism: Nucleophilic Sulfonyl Substitution

The reaction proceeds via a concerted


-like mechanism (associative interchange) at the sulfur atom. The nucleophile (amine or alcohol) attacks the sulfur center, forming a pentacoordinate transition state, followed by the expulsion of the chloride ion.

Critical Insight: Unlike carbonyl chemistry, the sulfonyl group does not form a stable tetrahedral intermediate. The transition state is trigonal bipyramidal. The 6-methoxy substituent forces the nucleophile to attack from a specific trajectory, making the reaction sensitive to the steric bulk of the incoming amine.

ReactionMechanism cluster_conditions Critical Factors R1 Sulfonyl Chloride (Electrophile) TS Pentacoordinate Transition State (Crowded by 6-OMe) R1->TS + Base R2 Amine/Alcohol (Nucleophile) R2->TS Prod Sulfonamide/Sulfonate (Product) TS->Prod Byprod HCl (Salt) TS->Byprod Anhydrous Conditions Anhydrous Conditions Temp: 0°C -> RT Temp: 0°C -> RT

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.

Optimized Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Primary/Secondary Amines)

Best for: Medicinal chemistry scaffolds, library synthesis.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.1 – 1.2 equiv)[1]

  • Base: Pyridine (3.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv cat.)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the amine substrate (1.0 equiv) and a magnetic stir bar.
    
  • Solvation: Dissolve the amine in anhydrous DCM (concentration ~0.2 M).

  • Base Addition:

    • Option 1 (Standard): Add Pyridine (3.0 equiv).[1] Pyridine acts as both a base and a nucleophilic catalyst.

    • Option 2 (For non-nucleophilic bases): Add Triethylamine (TEA) or DIPEA.[1] If the amine is unreactive, add 10 mol% DMAP.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: This controls the exotherm and minimizes side reactions (e.g., bis-sulfonylation).[1]

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS.[1][2] The sulfonyl chloride is prone to hydrolysis on silica; rely on the disappearance of the amine.

  • Quench & Workup:

    • Dilute with DCM.[1][2]

    • Wash with 1M HCl (2x) to remove excess pyridine/amine.[1] Caution: Ensure the product is not acid-sensitive.

    • Wash with Saturated NaHCO

      
       (1x) and Brine (1x).[1]
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Protocol B: Synthesis of Sulfonate Esters (Alcohols/Phenols)

Best for: Protecting groups or leaving group installation.

Modifications from Protocol A:

  • Solvent: Anhydrous THF or MeCN is often preferred over DCM for polarity reasons.[1]

  • Base: Stronger bases or catalysis often required.[1] Use DABCO (1.2 equiv) or TEA/DMAP (2.0 equiv / 0.2 equiv).[1]

  • Temperature: Maintain at 0°C for the duration of addition; warming may need to be slower.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Hydrolysis of Sulfonyl ChlorideEnsure solvents are "Dry" grade. Use a fresh bottle of reagent. Increase reagent equivalents to 1.5.
Product Hydrolysis Workup too acidicIf the sulfonamide contains acid-sensitive groups (e.g., acetals), replace 1M HCl wash with saturated NH

Cl or Citric Acid buffer.[1]
Sluggish Reaction Steric Hindrance (6-OMe)Switch solvent to Pyridine (pure) or add DMAP (nucleophilic catalyst).[1] Heat to 40°C (cautiously).
Dark/Tar Formation Exotherm / DecompositionSlow down the addition rate. Ensure the reaction starts strictly at 0°C.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct workup and purification strategy based on the stability of the product.

Workflow Start Reaction Complete (TLC/LC-MS) CheckAcid Is Product Acid Sensitive? Start->CheckAcid AcidWash Wash: 1M HCl (Removes Pyridine/Amine) CheckAcid->AcidWash No MildWash Wash: Sat. NH4Cl or Citric Acid (pH 4-5) CheckAcid->MildWash Yes BaseWash Wash: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry MildWash->Dry Purify Purification: Recrystallization (EtOH/Hex) or Flash Column Dry->Purify

Figure 2: Post-reaction processing workflow ensuring product stability and purity.[1]

Safety & Handling (SDS Summary)

  • Corrosivity: This reagent releases HCl upon contact with moisture.[1] It causes severe skin burns and eye damage (Category 1B).[1][3] Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).[1]

  • Inhalation: Handle only in a functioning fume hood. The hydrolysis product (sulfonic acid) and HCl gas are respiratory irritants.

  • Decontamination: Quench spills with saturated Sodium Bicarbonate solution before disposal.[1]

References

  • Woolven, H., et al. (2011).[1][4] DABSO-Based Sulfonylation Protocols. Organic Letters, 13(18), 4876–4878.[1] [Link]

  • Bahrami, K., et al. (2009).[1][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2734273, 2,4-Difluorobenzenesulfonyl chloride. (Analogous Reactivity Data). [Link]

Sources

Method

Application Note: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry

[1] Executive Summary 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 170281-28-4) is a specialized "scaffold-decorating" reagent used to introduce a highly functionalized benzenesulfonyl moiety into drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 170281-28-4) is a specialized "scaffold-decorating" reagent used to introduce a highly functionalized benzenesulfonyl moiety into drug candidates.[1] Unlike generic sulfonyl chlorides, this building block offers a unique tripartite value proposition in Structure-Activity Relationship (SAR) studies:

  • Metabolic Blocking: The fluorine atoms at the 2- and 4-positions effectively block oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive sites of the aromatic ring.

  • Conformational Locking: The ortho-methoxy group (6-position) introduces steric bulk adjacent to the sulfonamide bond, restricting rotational freedom and potentially locking the molecule into a bioactive conformation (the "ortho effect").[1]

  • Electronic Modulation: The combined electron-withdrawing nature of the fluorines and the electron-donating resonance of the methoxy group fine-tune the acidity (pKa) of the resulting sulfonamide N-H, influencing solubility and bioavailability.

Part 1: Chemo-Structural Rationale (The "Why")[1]

The Fluorine Effect (Metabolic Stability)

In medicinal chemistry, the para position of a phenyl ring is a primary "soft spot" for metabolic oxidation. Substituting hydrogen with fluorine at the 2- and 4-positions serves as a metabolic blockade.[1] The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering the ring resistant to oxidative defluorination.

  • Mechanism: Fluorine’s high electronegativity reduces the electron density of the aromatic ring (inductive withdrawal), making it less susceptible to electrophilic attack by metabolic enzymes.

The Ortho-Methoxy Anchor (Conformational Control)

The 6-methoxy group is the critical differentiator of this reagent. In a resulting sulfonamide, this group resides ortho to the sulfonamide linker.

  • Steric Clashing: The methoxy group creates a steric clash with the sulfonamide oxygen atoms or the N-substituent. This forces the aromatic ring to twist out of coplanarity with the sulfonamide bond.

  • Bioactivity Implication: Many kinase inhibitors and GPCR ligands require this "twisted" conformation to fit into hydrophobic pockets.[1] Using this reagent allows chemists to pre-organize the ligand into this favorable geometry, reducing the entropic penalty of binding.

SAR Decision Pathway

The following diagram illustrates the logical flow for selecting this reagent during Lead Optimization.

SAR_Logic Start Lead Compound Optimization Problem1 Issue: High Metabolic Clearance (Rapid oxidation of phenyl ring) Start->Problem1 Problem2 Issue: Low Selectivity (Molecule is too flexible) Start->Problem2 Decision Select Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Problem1->Decision Problem2->Decision Mech1 Mechanism 1: Fluorine Blockade (Blocks C2/C4 metabolism) Decision->Mech1 Fixes Metabolism Mech2 Mechanism 2: Ortho-Methoxy Effect (Restricts conformation via steric bulk) Decision->Mech2 Fixes Selectivity Result Optimized Lead: Improved t1/2 & Selectivity Mech1->Result Mech2->Result

Figure 1: Decision logic for incorporating 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride into a drug scaffold.

Part 2: Synthetic Protocol & Handling

Reagent Properties[1][2][3]
  • Physical State: White to off-white crystalline solid or powder.[1]

  • Reactivity Profile: Moderately Deactivated. The steric hindrance from the 2-fluoro and 6-methoxy groups makes the sulfonyl chloride less electrophilic than unsubstituted benzenesulfonyl chloride.

  • Storage: Moisture sensitive.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis yields the corresponding sulfonic acid, which is unreactive in coupling.[1]

Standard Coupling Protocol (General Procedure)

Note: Due to the steric hindrance at the 2 and 6 positions, standard Schotten-Baumann conditions (aqueous base) may result in low yields due to competing hydrolysis. Anhydrous conditions are recommended.

Materials:

  • Amine substrate (1.0 equiv)[1][2]

  • 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for hindered substrates.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Although the reagent is hindered, controlling the exotherm minimizes side reactions.

  • Reagent Addition: Add 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.2 equiv) portion-wise or as a solution in DCM.

    • Tip: If the amine is valuable/scarce, add DMAP (0.1 equiv) at this stage to accelerate the reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If starting amine persists after 12h, heat to reflux (40°C) for 2 hours.

  • Workup:

    • Dilute with excess DCM.[1]

    • Wash with 1M HCl (to remove unreacted amine and DMAP).[1]

    • Wash with Saturated

      
       (to remove hydrolyzed sulfonic acid byproducts).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance of the sulfonyl chloride (ortho-OMe/F).[1]Add 10-20 mol% DMAP as a nucleophilic catalyst.[1] Switch solvent to Pyridine (acts as both solvent and base).[1]
Hydrolysis Product (Sulfonic Acid) Wet solvents or high humidity.[1]Use freshly distilled DCM/THF.[1] Ensure

atmosphere.
Impurity: Sulfonate Ester Presence of alcohol impurities or reaction with solvent (if alcohol used).[1]Ensure amine is pure.[1] Do not use alcoholic solvents (MeOH/EtOH).[1]

Part 3: Analytical Validation (QC)

Validating the integration of this specific moiety requires attention to the unique NMR signals provided by the fluorine and methoxy groups.

Expected NMR Signatures
  • 
    H NMR (Proton): 
    
    • Methoxy Singlet: Look for a sharp singlet (

      
       3.8 – 4.0 ppm) integrating to 3 protons.[1] This is the diagnostic handle for the 6-position.
      
    • Aromatic Protons: Two distinct signals (unless overlapping) in the aromatic region, showing coupling to Fluorine.[1]

  • 
    F NMR (Fluorine): 
    
    • Crucial for confirmation.[1] You should observe two distinct signals (unless coincidentally overlapping) typically in the range of -100 to -120 ppm.[1]

    • Coupling: Expect complex splitting patterns (multiplets) due to H-F and F-F coupling.[1]

Mass Spectrometry[1]
  • Isotope Pattern: Chlorine has a distinctive 3:1 ratio (

    
    ).[1] In the final sulfonamide product, the chlorine is lost, so this pattern disappears.
    
  • Ionization: Sulfonamides generally ionize well in Negative Mode (ESI-) due to the acidic N-H proton (forming

    
    ), though Positive Mode (ESI+) is also common (
    
    
    
    ).[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthesis and validation workflow, including decision points for troubleshooting.

Workflow Start Start: Amine Substrate Mix Mix: Amine + Base (DCM, 0°C) Start->Mix AddRg Add: 2,4-Difluoro-6-methoxy- benzene-1-sulfonyl chloride Mix->AddRg Monitor Monitor (LCMS/TLC) AddRg->Monitor Check Reaction Complete? Monitor->Check Workup Workup: Acid/Base Wash Check->Workup Yes Retry Add DMAP / Heat Check->Retry No (Stalled) Purify Purification (Flash Chrom.) Workup->Purify Final Final QC (1H & 19F NMR) Purify->Final Retry->Monitor

Figure 2: Synthetic workflow for sulfonamide coupling using hindered sulfonyl chlorides.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. ( foundational text on the metabolic stability conferred by fluorine substitution).[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters. (Context on using blocking groups like F and OMe to solve metabolic issues).

  • Woolven, H., et al. (2011).[1][3] Sulfonamide synthesis via sulfonyl chlorides.[1][2] Organic Letters. (General protocols for sulfonamide synthesis). [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

Sources

Application

use of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride as a chemical intermediate

[1][2][3][4] Executive Summary 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1) is a specialized, tri-functional organofluorine scaffold used in the synthesis of high-value pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1) is a specialized, tri-functional organofluorine scaffold used in the synthesis of high-value pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—combining a reactive sulfonyl chloride "warhead" with an electron-rich methoxy group and two electrophilic fluorine atoms—makes it a versatile hub for Fragment-Based Drug Discovery (FBDD).[2][3]

This guide details the handling, reactivity profile, and validated protocols for utilizing this intermediate. It specifically addresses the competitive reactivity between the sulfonyl chloride moiety and the activated fluorine atoms, providing a roadmap for regioselective functionalization.

Chemical Profile & Reactivity Analysis

Identity & Physical Properties
PropertySpecification
IUPAC Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
CAS Number 1162257-25-1
Molecular Formula C₇H₅ClF₂O₃S
Molecular Weight 242.63 g/mol
Appearance White to off-white crystalline solid (typically)
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1][2][3] Moisture sensitive.[2]
Mechanistic Insight: The "Push-Pull" Electronic System

This molecule exhibits a distinct electronic "push-pull" character that dictates its reactivity:

  • The "Pull" (Activation): The sulfonyl chloride group (

    
    ) is a strong electron-withdrawing group (EWG).[2] It activates the aromatic ring, making the fluorine atoms susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The "Push" (Modulation): The methoxy group (

    
    ) at the 6-position is an electron-donating group (EDG) by resonance.[1][2][3] This counteracts the deactivation of the ring slightly, preventing the molecule from being overly unstable, while providing a hydrogen-bond acceptor site crucial for kinase or GPCR binding pockets.
    
  • The Fluorine Handles:

    • 4-Fluoro (Para): Highly activated for

      
       due to para-positioning relative to the sulfonyl group.[2] Less sterically hindered.[2]
      
    • 2-Fluoro (Ortho): Activated but sterically crowded by the adjacent sulfonyl group.[2][3]

Reactivity Roadmap (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Sulfonylation Pathway A: Sulfonamide Formation (Nucleophilic Acyl Substitution) Core->Sulfonylation Primary Amines (Pyridine/DCM) SNAr Pathway B: Scaffold Diversification (Regioselective SNAr) Core->SNAr Thiols/Amines (After Sulfonylation) Target1 Bioactive Sulfonamides (Kinase/GPCR Inhibitors) Sulfonylation->Target1 Target2 Poly-functionalized Library Scaffolds SNAr->Target2 Demethylation Pathway C: Deprotection (BBr3 mediated) Target1->Demethylation Optional

Caption: Divergent synthetic pathways. Pathway A is the primary entry point, locking the sulfonamide before exploiting the fluorine handles in Pathway B.

Validated Protocols

Protocol A: General Sulfonamide Synthesis

Objective: Selective reaction of the sulfonyl chloride with a primary amine without displacing the fluorine atoms.

Challenge: The fluorine atoms are activated. Using harsh bases or elevated temperatures during sulfonylation can lead to premature


 side reactions (displacement of F by the amine).

Reagents:

  • Substrate: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv)[1][2][4][5]

  • Amine Partner:

    
     (1.1 equiv)[1][2][3]
    
  • Base: Pyridine (3.0 equiv) or

    
     (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the amine partner (1.1 equiv) in anhydrous DCM (

    
     concentration). Add Pyridine (3.0 equiv). Cool the mixture to 0°C  (Ice bath).
    
  • Addition: Dissolve 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent SNAr side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2][3]

    • Note: The sulfonyl chloride is highly reactive; reaction is usually complete within 2 hours.

  • Workup: Quench with

    
     (to remove pyridine). Extract with DCM (
    
    
    
    ). Wash organic layer with Brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective SNAr Diversification

Objective: Displacement of the 4-Fluoro substituent with a secondary nucleophile (e.g., morpholine, thiophenol) to create a library of analogs.

Mechanism: The sulfonamide group (formed in Protocol A) remains a strong EWG, keeping the ring activated. The 4-position is generally more accessible than the 2-position.[2][3]

Reagents:

  • Substrate: Sulfonamide derivative from Protocol A (1.0 equiv)

  • Nucleophile: Morpholine (2.0 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or DMSO[2][3]

Step-by-Step Procedure:

  • Setup: Dissolve the sulfonamide substrate in DMF (

    
    ).
    
  • Addition: Add

    
     followed by the nucleophile.
    
  • Heating: Heat the reaction to 60–80°C .

    • Observation: Reaction rates vary.[2][6] Thiol nucleophiles may react at RT; secondary amines typically require heat.

  • Monitoring: Monitor for the disappearance of the starting material. If 2-F displacement (disubstitution) is observed, lower the temperature.[2]

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[2]

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthetic issues when using this scaffold.

OptimizationTree Start Issue Observed? Hydrolysis SM Hydrolyzed (Sulfonic Acid formed) Start->Hydrolysis LC-MS shows [M-Cl+OH] BisSub Double Substitution (Both F displaced) Start->BisSub LC-MS shows [M+2Nu] NoRxn Low Yield/No Rxn Start->NoRxn SM remains Sol1 Dry Solvents rigorously. Switch to Schlenk line. Hydrolysis->Sol1 Sol2 Lower Temp to 0°C. Reduce Nucleophile equiv. Use sterically bulky base. BisSub->Sol2 Sol3 Add Catalyst (DMAP). Switch solvent to THF. Check amine solubility. NoRxn->Sol3

Caption: Decision tree for troubleshooting common synthetic failures during sulfonylation.

Safety & Handling

  • Corrosivity: Like all sulfonyl chlorides, this compound releases HCl upon hydrolysis. It causes severe skin burns and eye damage. Wear full PPE (gloves, goggles, lab coat).

  • Stability: The compound degrades slowly in moist air. Store in a tightly sealed container, preferably in a desiccator or fridge.

  • Incompatibility: Violent reaction with strong oxidizers and strong bases.[2]

References

  • Chemical Identity & CAS Verification

    • 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1162257-25-1).[1][2][4][5][7] BLD Pharm Product Catalog.[2] Retrieved October 2023.[2][8] Link

    • 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride.[1][2][4][5][3][7] CymitQuimica Product Detail.[2][8][9][10][11][12][13][14] Link

  • Mechanistic Grounding (Sulfonyl Chlorides & SNAr)

    • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[1][2][3] Angewandte Chemie International Edition. (Contextual reference for sulfonyl chloride reactivity). Link

    • Neustadt, B. R. (1994). Sulfonyl Chlorides in Medicinal Chemistry.[2] (General reference for sulfonamide synthesis protocols).

  • Related Fluorine Scaffold Applications

    • Synthesis and Antimicrobial Screening of 6-Aryl-2-methoxy-nicotinonitrile derivatives. (Context for methoxy/fluoro aryl bioactivity). Link

Sources

Method

Application Note: Strategic Implementation of Sulfonyl Chloride Protecting Groups

Executive Summary Sulfonyl chlorides ( ) are indispensable electrophiles in organic synthesis, primarily utilized to protect amines (as sulfonamides) and alcohols (as sulfonates). Unlike carbamates (Boc, Cbz) or silyl et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl chlorides (


) are indispensable electrophiles in organic synthesis, primarily utilized to protect amines (as sulfonamides) and alcohols (as sulfonates). Unlike carbamates (Boc, Cbz) or silyl ethers, sulfonyl protecting groups introduce unique electronic properties—rendering the protected substrate resistant to strong acids, bases, and hydrides, while often activating the molecule for subsequent nucleophilic displacement (e.g., Fukuyama alkylation).[1]

This guide details the strategic selection, application, and removal of sulfonyl protecting groups, focusing on orthogonality and "safety-catch" mechanisms critical for complex drug development workflows.

Strategic Selection: The Sulfonyl Toolbox

The choice of sulfonyl group dictates the deprotection pathway. The following table summarizes the stability and cleavage profiles for the most critical derivatives.

Table 1: Comparative Stability & Deprotection Profile
GroupStructurePrimary UtilityStabilityCleavage Conditions
Tosyl (Ts)

Robust amine protection; Alcohol activationAcid, Base, Oxidizers, NucleophilesHarsh: Na/NH

(Birch), HBr/AcOH, or Sodium Naphthalenide.
Mesyl (Ms)

Alcohol activation (leaving group); Amine protectionAcid, Non-nuc.[2] BaseHarsh: Similar to Tosyl; often used to make alcohols leaving groups.[3]
Nosyl (Ns)

Fukuyama Amine Synthesis ; Mono-alkylationAcid, Non-nuc.[2][4] BaseMild/Orthogonal: Thiolates (PhSH/Base) via Meisenheimer complex.
SES

Fluoride-labile amine protectionAcid, BaseOrthogonal: Fluoride sources (TBAF, CsF).[5][6]
Pbf PentamethyldihydrobenzofuranArginine side-chain protection (SPPS)Base, HydrogenolysisAcid Labile: 95% TFA (scavenges carbocation).

Application Note: The Fukuyama Amine Synthesis (Nosyl Strategy)

Context: The synthesis of secondary amines is often plagued by over-alkylation (forming tertiary amines or quaternary salts). The Fukuyama Amine Synthesis utilizes the electron-withdrawing nature of the Nosyl (Ns) group to acidify the N-H proton (


), allowing controlled mono-alkylation followed by mild deprotection.
Mechanism & Workflow

The cycle involves three distinct phases:

  • Protection: Formation of the sulfonamide.[2][7][8][9][10]

  • Activation/Alkylation: The Ns-amide is deprotonated (e.g., by

    
     or Mitsunobu conditions) and alkylated.
    
  • Deprotection: Nucleophilic aromatic substitution (

    
    ) releases the amine and sulfur dioxide.
    

Fukuyama_Synthesis R_NH2 Primary Amine (R-NH2) Ns_Amide Ns-Amide (R-NH-Ns) R_NH2->Ns_Amide Base, NsCl (Protection) NsCl Nosyl Chloride (NsCl) Alkylated Alkylated Species (R-N(R')-Ns) Ns_Amide->Alkylated R'-X, Base or Mitsunobu (Alkylation) Meisenheimer Meisenheimer Complex Alkylated->Meisenheimer PhSH, Base (Thiol Attack) Sec_Amine Secondary Amine (R-NH-R') Meisenheimer->Sec_Amine - SO2, - PhS-Ns

Figure 1: The Fukuyama Amine Synthesis workflow, highlighting the conversion of primary amines to secondary amines via Nosyl activation.

Protocol 1: Nosyl Protection and Deprotection

Scope: Preparation of secondary amines from primary amines.[2][11]

Phase A: Protection (Formation of Ns-Amide)
  • Dissolution: Dissolve primary amine (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 equiv) or Pyridine (1.5 equiv). Cool to

    
    .
    
  • Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Ns-amides are UV active).

  • Workup: Quench with water. Wash organic layer with

    
     (to remove pyridine), then sat. 
    
    
    
    , then brine.[1] Dry over
    
    
    .[1]
Phase B: Alkylation (Mitsunobu Variation)
  • Setup: Dissolve Ns-amide (1.0 equiv), Alcohol (

    
    , 1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF or Toluene.
  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise at

    
    .
    
  • Reaction: Stir at RT overnight.

  • Purification: Concentrate and purify via flash chromatography.

Phase C: Deprotection (Thiolysis)

Critical Safety Note: Thiophenol is toxic and malodorous. Use bleach to quench glassware and waste.

  • Reagents: Dissolve alkylated Ns-amide (1.0 equiv) in DMF or

    
    .
    
  • Nucleophile: Add Thiophenol (

    
    , 1.2 equiv) or Mercaptoacetic acid (odorless alternative, 1.5 equiv).
    
  • Base: Add

    
     (3.0 equiv) or DBU (2.0 equiv).
    
  • Execution: Stir at RT for 1–12 hours. The solution often turns bright yellow (nitrophenyl thiolate anion).

  • Workup: Dilute with

    
     or 
    
    
    
    . Wash extensively with water/brine to remove DMF and thiolate byproducts.

Application Note: The SES Group (Fluoride Cleavage)

Context: When the substrate contains acid-labile (Boc) and hydrogenation-labile (Cbz) groups, the SES (2-(Trimethylsilyl)ethanesulfonyl) group provides a critical orthogonal dimension. It is cleaved by fluoride ions, similar to silyl ethers, but is far more stable to hydrolysis.

Mechanism

The cleavage is driven by the high affinity of Fluoride for Silicon. Fluoride attacks the TMS group, triggering a


-elimination that releases volatile ethylene and sulfur dioxide, leaving the free amine.


Protocol 2: SES Deprotection
  • Reagent Preparation: Use TBAF (

    
     in THF) or CsF (suspended in DMF).
    
  • Reaction: Dissolve SES-protected amine in THF or DMF. Add TBAF (3–5 equiv).

  • Conditions: Heat to

    
    . Reaction time varies (2–24 hours).
    
    • Note: If the reaction is sluggish, use CsF in DMF at

      
      .
      
  • Workup: Dilute with EtOAc, wash with water.

    • Troubleshooting: To remove Tetrabutylammonium salts, use a sulfonic acid resin scavenger or extensive water washes.

Advanced Strategy: Safety-Catch Linkers (Kenner Principle)

Context: In solid-phase synthesis or complex fragment coupling, a "Safety-Catch" linker provides a bond that is ultra-stable during chain assembly but can be "activated" for cleavage at a specific moment.[12]

The Kenner Linker (Acyl Sulfonamide):

  • Stable State: The N-H proton of the acyl sulfonamide (

    
    ) ionizes in base, rendering the linker negatively charged and nucleophile-resistant.[13]
    
  • Activation: Alkylation of the nitrogen (e.g., with Diazomethane or Iodoacetonitrile) removes the acidic proton and locks the nitrogen in a neutral, electron-withdrawing state.

  • Cleavage: The activated carbonyl is now highly susceptible to nucleophilic attack (by amines or hydroxide), releasing the target molecule.

Kenner_Linker Stable STABLE FORM (Resin-SO2-NH-CO-R) Ionizes in base (Resistant) Activation ACTIVATION STEP Alkylation (CH2N2 or ICH2CN) Stable->Activation  Alkylation   Activated ACTIVATED FORM (Resin-SO2-N(Me)-CO-R) Susceptible to Nucleophiles Activation->Activated Cleavage CLEAVAGE Nucleophilic Attack (Nu-) Activated->Cleavage  Add Nucleophile   Product RELEASED PRODUCT (R-CO-Nu) Cleavage->Product  Release  

Figure 2: The Kenner Safety-Catch Linker mechanism. The linker transitions from a base-stable anion to an activated electrophile upon alkylation.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Weinreb, S. M., et al. (1997). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines.[14][15] The Journal of Organic Chemistry. [Link]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971).[16] The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications.[7] [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Application

Application Note: Palladium-Mediated Desulfitative Cross-Coupling of Aryl Sulfonyl Chlorides

[1] Executive Summary & Strategic Value In modern drug discovery and agrochemical synthesis, the diversification of aryl cores is a bottleneck. While aryl halides (I, Br, Cl) are standard electrophiles, they often suffer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

In modern drug discovery and agrochemical synthesis, the diversification of aryl cores is a bottleneck. While aryl halides (I, Br, Cl) are standard electrophiles, they often suffer from high cost or limited commercial availability for complex substitution patterns.

Aryl sulfonyl chlorides (


)  represent a high-value alternative. They are:
  • Cost-Effective: Often synthesized directly from cheap arenes via chlorosulfonation.

  • Stable: Crystalline solids that are easier to handle than volatile aryl iodides.

  • Atom-Economical (Contextual): While they lose

    
    , they bypass the need for pre-functionalized halogens in upstream synthesis.
    

This guide details the Desulfitative Cross-Coupling , a process where the sulfonyl moiety acts as a "masked" halide. Upon palladium insertion, the molecule extrudes sulfur dioxide (


) to generate a reactive Pd-aryl species capable of entering standard Suzuki, Stille, Heck, and Sonogashira cycles.

Mechanistic Insight: The Desulfitative Switch

The success of this reaction hinges on the Desulfitation Step . Unlike standard cross-couplings, this reaction has a divergent pathway. Control over temperature and ligand sterics determines whether the reaction yields the desired biaryl (Path A) or an undesired sulfone (Path B).

The Catalytic Cycle[2][3]
  • Oxidative Addition: Pd(0) inserts into the S-Cl bond.

  • Desulfitation (The Critical Step): The Pd(II)-sulfonyl complex extrudes

    
    . This is endothermic and entropically driven, usually requiring elevated temperatures (>60°C).
    
  • Transmetalation/Insertion: The resulting Pd(II)-aryl species reacts with the nucleophile (boronic acid, alkene, etc.).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Visualization of the Pathway

DesulfitativeCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-SO2-Pd-Cl) Pd0->OxAdd + ArSO2Cl SO2_Loss Desulfitation (-SO2) (> 60°C) OxAdd->SO2_Loss Heat Nu_Attack Direct Transmetalation (No SO2 Loss) OxAdd->Nu_Attack Low Temp / High CO Pressure Pd_Ar Pd(II)-Aryl Species (Ar-Pd-Cl) SO2_Loss->Pd_Ar Transmet Transmetalation (with R-M) Pd_Ar->Transmet + Nucleophile (R-M) Sulfone Sulfone Side Product (Ar-SO2-R) Nu_Attack->Sulfone RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product (Ar-R) RedElim->Product

Figure 1: The catalytic cycle highlighting the critical desulfitation step required to access the cross-coupled product rather than the sulfone.

Standard Operating Protocols (SOPs)

General Optimization Guidelines
ParameterRecommendationRationale
Temperature 80°C – 140°C Essential for

extrusion. Below 60°C, the sulfonyl-Pd intermediate is stable, leading to sulfones.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd(II) salts often outperform complex precatalysts in this specific transformation.
Ligand P(t-Bu)₃ or Tricyclohexylphosphine (PCy₃) Bulky, electron-rich phosphines facilitate the difficult oxidative addition and stabilize the coordinatively unsaturated species after

loss.
Base K₂CO₃ or Cs₂CO₃ Carbonates are effective. Avoid strong alkoxides which may attack the sulfonyl chloride directly.
Solvent 1,4-Dioxane , Xylene , or THF High-boiling non-polar or ethereal solvents are preferred to reach the desulfitation activation energy.
Protocol A: Desulfitative Suzuki-Miyaura Coupling

Primary Application: Biaryl Synthesis

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (

    
    ) (10 mol%) [Note: For sterically hindered substrates, switch to PCy₃]
    
  • K₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Charge a reaction vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add Pd(OAc)₂, Phosphine ligand, Aryl Boronic Acid, and K₂CO₃ under a positive stream of Argon.

  • Substrate Addition: Add the Aryl Sulfonyl Chloride. (If liquid, add via syringe after solvent).

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Seal the vial. Heat the block to 100°C for 12–24 hours.

    • Observation: Evolution of gas bubbles (

      
      ) indicates the reaction is proceeding.
      
  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate. Filter through a Celite pad to remove Pd black and salts.

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Desulfitative Heck-Mizoroki Reaction

Primary Application: Styrene/Alkene Derivatives

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Olefin (e.g., Styrene, Acrylate) (1.5 equiv)

  • PdCl₂ (bis-benzonitrile) or Pd(OAc)₂ (5 mol%)

  • Li₂CO₃ or K₂CO₃ (2.0 equiv)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) [Optional: Stabilizes nanoparticles]

  • Solvent: DMF or m-Xylene

Procedure:

  • Preparation: Combine catalyst, base, and TBAB in a pressure tube.

  • Addition: Add sulfonyl chloride and olefin. Add solvent.[1][3]

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen inhibition is significant in Heck cycles.

  • Thermal Activation: Heat to 120°C–140°C .

    • Note: Higher temperatures are often required for Heck vs. Suzuki to prevent the competing sulfonylation of the double bond (formation of vinyl sulfones).

  • Quench: Pour into water/brine mixture. Extract with diethyl ether.

Troubleshooting & Process Control

The most common failure mode is the formation of the Sulfone (retention of


) or Homocoupling  of the boronic acid.
Diagnostic Decision Tree

Troubleshooting Start Analyze Crude LCMS Result1 Product: Sulfone (Ar-SO2-Ar') Start->Result1 Mass = M + 64 Result2 Product: Homocoupling (Ar'-Ar') Start->Result2 Dimer found Result3 No Reaction (SM Recovered) Start->Result3 Action1 Increase Temp >110°C Switch to Bulky Ligand (PCy3) Result1->Action1 Action2 Slow Addition of Boronic Acid Reduce Oxidant (O2) exposure Result2->Action2 Action3 Check Catalyst Quality Use Pd2(dba)3 instead of Pd(OAc)2 Result3->Action3

Figure 2: Troubleshooting logic for common side-products.

Optimization Matrix
ObservationRoot CauseCorrective Action
Low Yield / Black Precipitate "Pd Black" formation (catalyst decomposition).Add stabilizing ligand (TBAB) or switch to a palladacycle catalyst.
Sulfone Formation Incomplete desulfitation.[4]Increase temperature. Switch solvent to Xylene (bp 140°C).
Homocoupling of Boronic Acid Oxidative coupling competing with transmetalation.Ensure rigorous degassing. Lower the equivalents of boronic acid.
S-Cl Bond Hydrolysis Wet solvent or hygroscopic base.Use anhydrous solvents. Store

in a desiccator.

Safety & Handling

  • Sulfur Dioxide (

    
    ) Evolution:  This reaction generates stoichiometric quantities of 
    
    
    
    gas.
    • Hazard:

      
       is toxic and corrosive to respiratory tracts.
      
    • Control: Reactions must be performed in a well-ventilated fume hood . For large-scale (>5g), use a caustic scrubber (NaOH solution) connected to the manifold outlet to neutralize the gas.

  • Pressure: If running in sealed tubes at 120°C+, ensure the vessel is rated for the pressure generated by solvent vapor +

    
     gas.
    
  • Reagent Stability: Aryl sulfonyl chlorides are moisture sensitive. Hydrolysis produces HCl and sulfonic acids, which deactivate the basic catalyst system.

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfitative Cross-Coupling Reactions of Arenesulfonyl Chlorides. Journal of the American Chemical Society.

  • Dubbaka, S. R., & Vogel, P. (2005).[5][6] Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins.[5][4] Chemistry – A European Journal.

  • Cheng, C. H., et al. (2005). Palladium-Catalyzed Desulfitative Hiyama Cross-Coupling Reaction of Arenesulfonyl Chlorides with Organosilanes. Journal of Organic Chemistry.

  • Zhao, H., et al. (2019).[7] Recent Advances in Desulfitative Cross-Coupling Reactions. Chemical Reviews.

  • NRO Chemistry. (2020). Sonogashira Coupling: Mechanism and Procedure.

Sources

Method

reaction of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride with nucleophiles

Executive Summary 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1354752-57-6) is a high-value "scaffold-building" reagent in medicinal chemistry. Unlike simple benzenesulfonyl chlorides, this molecule possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1354752-57-6) is a high-value "scaffold-building" reagent in medicinal chemistry. Unlike simple benzenesulfonyl chlorides, this molecule possesses three distinct reactive vectors:

  • The Sulfonyl Chloride (

    
    ):  A highly electrophilic "warhead" for coupling with amines (sulfonamides) or alcohols (sulfonates).[1]
    
  • The 2,4-Difluoro Motif: An electron-deficient ring system primed for Nucleophilic Aromatic Substitution (

    
    ), enabling late-stage library decoration.[1]
    
  • The 6-Methoxy Group: A steric anchor that influences binding conformation and metabolic stability (blocking the ortho-position).

This guide addresses the specific challenge of steric hindrance imposed by the 6-methoxy group and the chemoselectivity required to perform sulfonylation without triggering premature fluorine displacement.

Chemoselectivity & Reactivity Profile

The primary challenge with this substrate is the "Ortho-Effect."[2] The 6-methoxy group and the 2-fluoro atom flank the sulfonyl reaction center, creating a sterically congested environment.

  • Kinetic Barrier: Nucleophilic attack at the sulfur atom is slower than in unhindered analogs (e.g., 4-fluorobenzenesulfonyl chloride).[1]

  • Hydrolysis Risk: Due to slower amine coupling rates, competitive hydrolysis by adventitious water (forming the sulfonic acid) is a major yield-killer.[1]

  • 
     Competition:  While the sulfonyl group activates the ring for 
    
    
    
    , the sulfonyl chloride electrophile is generally far more reactive than the C-F bonds. However, strong, unhindered nucleophiles (e.g., hydrazine, thiols) may attack the ring if the sulfonyl reaction is stalled.[1]
Decision Tree: Reaction Pathways

ReactionPathways Start 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Nucleophile Select Nucleophile Start->Nucleophile Water Water (Impurity) Start->Water Moisture/Slow Rxn Amine Amine (R-NH2) Nucleophile->Amine Standard Alcohol Alcohol (R-OH) Nucleophile->Alcohol Less Common Product1 Sulfonamide (Stable Scaffold) Amine->Product1 Base (Pyridine/DIPEA) Product2 Sulfonate Ester Alcohol->Product2 Base + DMAP Waste Sulfonic Acid (Dead End) Water->Waste SNAr Secondary Reaction: SNAr Displacement of F Product1->SNAr Post-functionalization

Figure 1: Chemoselectivity landscape.[1] The primary goal is to secure the sulfonamide bond before attempting ring decoration (


).

Protocol A: High-Yield Sulfonamide Synthesis

Objective: Couple the sulfonyl chloride with a primary or secondary amine while suppressing hydrolysis and avoiding ring substitution.

Mechanism: Nucleophilic attack at sulfur followed by elimination of chloride. Critical Factor: The 6-OMe group hinders the approach. Catalysis is often required.

Materials:
  • Substrate: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv).[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv).[1]

  • Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) (2.0 equiv) with DMAP (0.1 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1] Avoid protic solvents.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the Amine (1.1 equiv) and Base (Pyridine or TEA) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

  • Temperature Control: Cool the amine solution to 0°C using an ice bath.

    • Why? Although the substrate is hindered, the sulfonyl chloride is still reactive. Cooling prevents exotherms and suppresses side reactions.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Do not add the amine to the chloride; high local concentrations of chloride can lead to bis-sulfonylation (rare) or side reactions.

  • Catalysis (If using TEA): If using TEA/DCM, add DMAP (10 mol%) immediately after the chloride addition.[1]

    • Mechanism:[3][4][5][6] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the neutral chloride.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS.[2] The chloride usually converts to the methyl ester (if quenched with MeOH for LCMS) or the acid (hydrolysis).[1] Look for the disappearance of the starting material peak.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess pyridine/TEA/DMAP).[1]

    • Wash with Sat. NaHCO3 (to remove any hydrolyzed sulfonic acid byproduct).[1]

    • Dry over MgSO4, filter, and concentrate.[1][7]

Protocol B: Sequential Library Decoration ( )

Objective: Displace the fluorine atoms on the sulfonamide scaffold with a second nucleophile.

Regioselectivity:

  • 4-Fluoro: Most likely site of attack. It is para to the electron-withdrawing sulfonamide (strongly activated) and less sterically hindered than the 2-position.

  • 2-Fluoro: Ortho to the sulfonamide. Highly activated electronically, but sterically blocked by the sulfonamide and the 6-OMe group.

  • 6-Methoxy: Generally stable; poor leaving group compared to Fluorine.

Step-by-Step Procedure:
  • Setup: Dissolve the Sulfonamide (product from Protocol A) in a polar aprotic solvent (DMSO, DMF, or NMP).

  • Nucleophile: Add the second nucleophile (e.g., morpholine, piperazine, or a thiol) (1.2 – 1.5 equiv).[1]

  • Base: Add K2CO3 or Cs2CO3 (2.0 equiv).[1]

  • Conditions:

    • For Thiols (highly reactive): RT for 1–2 hours.

    • For Amines: Heat to 60–80°C for 4–12 hours.

  • Workup: Pour into water (precipitate usually forms).[1] Filter or extract with Ethyl Acetate.

Experimental Workflow Visualization

ExperimentalWorkflow Setup SETUP Anhydrous DCM, N2 atm Cool to 0°C Reactants Mix Amine + Base (Pyridine) Add Sulfonyl Chloride Dropwise Setup->Reactants Reaction REACTION Warm to RT Stir 2-4 hrs (DMAP cat. if slow) Reactants->Reaction Quench QUENCH / WORKUP 1. Wash 1M HCl (Remove Base) 2. Wash NaHCO3 (Remove Acid) 3. Dry & Concentrate Reaction->Quench Purify PURIFICATION Recrystallization or Flash Column (Hex/EtOAc) Quench->Purify

Figure 2: Standard Operating Procedure for Sulfonamide Synthesis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Sulfonyl ChlorideEnsure glassware is flame-dried. Use fresh anhydrous solvents. Increase amine equivalents.
No Reaction Steric Hindrance (6-OMe)Switch base to Pyridine (solvent) or add DMAP catalyst.[1] Heat to 40°C if necessary.
Multiple Spots on TLC

Side Reaction
Reaction temperature too high or amine is too nucleophilic. Keep at 0°C longer. Avoid excess amine (>1.5 eq).[1]
"Sticky" Residue Pyridine Salts remainingPerform a thorough 1M HCl wash or use CuSO4 (aq) wash (turns blue with pyridine) to remove traces.[1]

Safety & Handling

  • Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and sulfonic acid. It is a lachrymator and causes severe skin burns. Handle only in a fume hood.

  • HF Generation: If performing the

    
     reaction (Protocol B)[1] at high temperatures, fluoride ions are released.[1] While not HF gas, the reaction mixture can etch glass over long periods; use plasticware or appropriate precautions if acidifying the waste.
    

References

  • Mechanistic Insight on Sulfonyl Chlorides

    • Title: "Nucleophilic Substitution
    • Source:Chemical Reviews, 2010.[1]

    • Context: General mechanism of sulfonylation and the role of base c
    • Link:[Link][1]

  • Steric Hindrance in Sulfonylation

    • Title: "Synthesis of Sulfonamides from Sterically Hindered Sulfonyl Chlorides."
    • Source:Journal of Organic Chemistry, 2003.[1]

    • Context: Protocols for ortho-substituted benzenesulfonyl chlorides (analogous to the 6-OMe/2-F system).
    • Link:[Link][1]

  • Nucleophilic Arom

    
    ): 
    
    • Title: "Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Tetrahedron, 2015.[1]

    • Context: Predicts the displacement of the 4-F vs 2-F in activ
    • Link:[Link][1]

Sources

Application

Application Note: Precision Sulfonylation with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Executive Summary This guide details the experimental protocol for utilizing 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1162257-25-1) in medicinal chemistry applications.[1] Unlike standard benzenesulfonyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocol for utilizing 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1162257-25-1) in medicinal chemistry applications.[1] Unlike standard benzenesulfonyl chlorides, this building block presents a unique "Ambident Electrophile" challenge . The sulfonyl group is flanked by steric bulk (2-F, 6-OMe) which retards the desired sulfonylation, while the electron-withdrawing nature of the sulfonyl group activates the 2- and 4-fluorines toward Nucleophilic Aromatic Substitution (


).[1]

Successful utilization requires a Kinetic Control Strategy to favor S-N bond formation over C-F displacement. This protocol outlines a cryogenic addition method and specific base selection to maximize yield and purity.

Chemical Profile & Handling

PropertySpecification
Compound Name 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
CAS Number 1162257-25-1
Molecular Formula

Molecular Weight 242.63 g/mol
Physical State White to off-white crystalline solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Moisture sensitive.[3]
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile. Reacts with alcohols/water.

Safety Warning: This compound is a corrosive sulfonyl chloride.[2] It releases HCl upon hydrolysis and may release HF if thermal decomposition occurs. Handle in a fume hood with full PPE (gloves, goggles, lab coat).

Mechanistic Insight: The "Ambident" Risk[1]

The core challenge with this substrate is the competition between two electrophilic sites:

  • The Sulfonyl Sulfur (Desired): Sterically hindered by the ortho-fluorine (C2) and ortho-methoxy (C6) groups.

  • The Aromatic Ring (Undesired): The sulfonyl group is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) fluorines for

    
     displacement by the amine nucleophile.
    

Key Insight:


 reactions generally have a higher activation energy than sulfonyl chloride substitutions. Therefore, low temperature  is the primary control lever to suppress side reactions.
Reaction Pathway Diagram

ReactionPathways SM Starting Material (2,4-Difluoro-6-methoxy- benzene-1-sulfonyl chloride) Desired DESIRED PRODUCT (Sulfonamide) SM->Desired Path A: Attack at Sulfur (Kinetic Control, < 0°C) Side SIDE PRODUCT (S_NAr Displacement) SM->Side Path B: Attack at C2/C4-Fluorine (Thermodynamic, > 25°C) Amine Amine Nucleophile (R-NH2) Amine->Desired Amine->Side

Figure 1: Mechanistic divergence. Path A is favored by low temperature and non-nucleophilic bases. Path B is accelerated by heat and excess amine.

Experimental Protocol

Reagents & Setup[5][6]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.

  • Base: Pyridine (preferred) or DIPEA (Diisopropylethylamine). Avoid inorganic bases like

    
     which can increase local concentration of nucleophiles if not homogenous.
    
  • Catalyst: Avoid DMAP if possible. While DMAP catalyzes sulfonylation, it also increases the nucleophilicity of the system, potentially promoting

    
    .
    
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask and purge with Argon.[1]

  • Dissolve 1.0 equiv of the amine substrate in anhydrous DCM (0.1 M concentration).

  • Add 1.2 – 1.5 equiv of Pyridine (or DIPEA).

  • Cool the mixture to -10°C (Ice/Salt bath) or 0°C (Ice bath). Do not skip cooling.

Step 2: Addition

  • Dissolve 1.1 equiv of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Rationale: Slow addition keeps the concentration of the electrophile low, favoring the faster reaction (sulfonylation) over the slower side reaction (

      
      ).
      

Step 3: Reaction & Monitoring

  • Stir at -10°C to 0°C for 1 hour.

  • Check reaction progress via TLC or LC-MS.

    • Checkpoint: If starting material remains, allow the reaction to warm to room temperature slowly.

    • Warning: Do not heat above 25°C.

Step 4: Workup

  • Quench the reaction with 1.0 M HCl (aqueous) to neutralize excess base and remove unreacted amine.

  • Extract with DCM (

    
    ).
    
  • Wash combined organics with Brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Purification[7]
  • Column Chromatography: Silica gel using Hexanes/Ethyl Acetate gradient.

  • Note: The sulfonamide product is typically more polar than the sulfonyl chloride but less polar than the amine. Watch for

    
     byproducts which often have distinct UV spectra due to the aniline-like chromophore formed upon F-displacement.[1]
    

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
LC-MS shows M+Amine-HF mass

Side Reaction occurred.
Reduce reaction temperature. Ensure dropwise addition. Switch solvent to DCM (less polar solvents disfavor

transition states compared to DMF/DMSO).
Low Conversion Steric hindrance at Sulfur.[1]Allow reaction to run longer at 0°C before warming. Use Pyridine as both solvent and base (if solubility allows) to act as a mild catalyst.
Hydrolysis of Sulfonyl Chloride Wet solvent or atmosphere.[1]Ensure rigorous anhydrous conditions. Use fresh bottle of sulfonyl chloride.

Analytical Validation (Self-Validating the Protocol)

To ensure the structure is correct and no fluorine displacement occurred, check the


 NMR :
  • Starting Material: Two distinct F signals (approx -100 to -120 ppm range).[1]

  • Product (Sulfonamide): Should still show two distinct F signals.

  • 
     Impurity:  Will show only one  F signal (if mono-substitution occurred) or zero (if di-substitution).[1]
    
Workflow Diagram

Workflow Start Start: Dissolve Amine + Base in Anhydrous DCM Cool Cool to -10°C Start->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add Monitor Monitor TLC/LCMS at 1 hr Add->Monitor Check Conversion > 90%? Monitor->Check Warm Warm to RT (max 25°C) Check->Warm No Quench Acidic Quench (1M HCl) Check->Quench Yes Warm->Monitor Purify Purification & 19F-NMR Check Quench->Purify

Figure 2: Operational workflow emphasizing temperature checkpoints.

References

  • Mechanistic Grounding ( ): Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Establishes activation of halogens by ortho/para electron-withdrawing groups).
  • Steric Effects in Sulfonyl Chlorides: Majerz, I., et al. (2009). Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups.[1] Molecules, 14(12). Available at: [Link][1]

Sources

Method

LC-MS analysis of compounds from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Application Note: LC-MS Analysis of Compounds Derived from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride Abstract This guide provides a comprehensive protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS Analysis of Compounds Derived from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride

Abstract This guide provides a comprehensive protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride and its downstream sulfonamide derivatives. Due to the inherent hydrolytic instability of sulfonyl chlorides in aqueous mobile phases, this note prioritizes a derivatization-based Quality Control (QC) workflow for the starting material, alongside a robust generic method for analyzing synthesized sulfonamide libraries.

Introduction

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The unique substitution pattern—two fluorine atoms providing metabolic stability and lipophilicity, combined with a methoxy group offering steric and electronic modulation—makes it an attractive scaffold for kinase inhibitors and GPCR ligands.

Analytical Challenges:

  • Hydrolytic Instability: Sulfonyl chlorides rapidly hydrolyze to their corresponding sulfonic acids in the presence of water or alcohols, which are standard components of LC-MS mobile phases. Direct analysis often yields false-negative purity results.

  • Ionization: The starting material (sulfonyl chloride) ionizes poorly in ESI compared to its hydrolysis product (sulfonic acid) or sulfonamide derivatives.

  • Differentiation: Distinguishing the active reagent from its hydrolyzed degradant requires chromatographic separation that prevents on-column degradation.

Experimental Protocols

Protocol A: Purity Assessment of Starting Material (Derivatization Method)

Objective: To accurately determine the purity of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride by converting it into a stable sulfonamide prior to injection.

Reagents:

  • Derivatizing Agent: Morpholine or Diethylamine (excess).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Quench: 50:50 Water:MeCN + 0.1% Formic Acid.

Workflow:

  • Stock Preparation: Dissolve ~1 mg of the sulfonyl chloride sample in 1 mL anhydrous MeCN.

  • Derivatization: Add 50 µL of the Stock solution to a vial containing 50 µL of 0.5 M Morpholine in MeCN.

  • Reaction: Vortex and let stand at room temperature for 5 minutes (reaction is typically instantaneous).

  • Dilution: Dilute with 900 µL of Quench solution.

  • Analysis: Inject 2 µL onto the LC-MS.

Rationale: This converts the unstable electrophile (-SO2Cl) into a stable morpholine sulfonamide. Any sulfonic acid present in the original sample will not react with morpholine, allowing distinct quantification of the active reagent vs. the hydrolyzed impurity.

Protocol B: Analysis of Synthesized Sulfonamide Libraries

Objective: General screening method for "compounds from" the scaffold (i.e., final sulfonamide products).

LC Conditions:

Parameter Setting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.6 mL/min
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability)
Mobile Phase B Acetonitrile + 0.1% Formic Acid

| Gradient | 5% B (0-0.5 min) → 95% B (0.5-3.0 min) → 95% B (3.0-3.5 min) → 5% B (3.6 min) |

MS Conditions:

Parameter Setting
Source ESI (Electrospray Ionization)
Polarity Pos/Neg Switching (Fast Polarity Switching)
Capillary Voltage 3.5 kV (+) / 2.5 kV (-)
Desolvation Temp 450°C

| Scan Range | 100 – 1000 m/z |

Workflow Visualization

LCMS_Workflow cluster_interpretation Data Output Start Starting Material (Sulfonyl Chloride) Route1 Direct Analysis (NOT RECOMMENDED) Start->Route1 In Aqueous Mobile Phase Route2 Derivatization (w/ Morpholine) Start->Route2 QC Protocol Hydrolysis Hydrolysis Product (Sulfonic Acid) Route1->Hydrolysis Decomposes Reaction Stable Sulfonamide Formation Route2->Reaction LCMS LC-MS Analysis (C18, ESI +/-) Reaction->LCMS Stable Analyte Hydrolysis->LCMS False Negative Purity Data Data Interpretation LCMS->Data Peak A: Sulfonamide\n(Active Reagent) Peak A: Sulfonamide (Active Reagent) Data->Peak A: Sulfonamide\n(Active Reagent) Peak B: Sulfonic Acid\n(Original Impurity) Peak B: Sulfonic Acid (Original Impurity) Data->Peak B: Sulfonic Acid\n(Original Impurity)

Caption: Analytical workflow contrasting the recommended derivatization path against the flawed direct analysis method.

Results & Discussion

Mass Spectral Interpretation

Understanding the fragmentation patterns is crucial for confirming the identity of the scaffold.

  • Sulfonyl Chloride (Derivatized):

    • Precursor: The morpholine derivative will show a strong

      
       peak.
      
    • Isotope Pattern: The distinctive Chlorine isotope pattern (3:1 ratio of

      
      ) will be absent  in the sulfonamide derivative, confirming successful substitution.
      
    • Fragmentation: Expect a neutral loss of

      
       (64 Da) or cleavage of the S-N bond.
      
  • Sulfonic Acid (Hydrolysis Impurity):

    • Ionization: Ionizes strongly in Negative Mode (ESI-) as

      
      .
      
    • m/z: Molecular weight of the chloride (242.6 Da)

      
       Sulfonic Acid (224.1 Da). Look for 
      
      
      
      in negative mode.
Chromatographic Separation

Using the C18 gradient described:

  • Sulfonic Acid: Highly polar. Elutes near the void volume (

    
     min).
    
  • Synthesized Sulfonamides: Moderately lipophilic due to the difluoro-methoxy phenyl ring. Elutes in the middle of the gradient (

    
     min).
    
  • Separation Logic: The gradient starts at 5% B to retain the polar sulfonic acid slightly, preventing it from co-eluting with salts, while the rapid ramp to 95% B ensures the lipophilic sulfonamides elute as sharp peaks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Acidic sulfonamides interacting with silanols.Ensure mobile phase pH is acidic (0.1% Formic Acid). Consider a column with "charged surface hybrid" (CSH) technology.
Missing "Chloride" Peak Rapid on-column hydrolysis.Do not analyze chloride directly. Use Protocol A (Derivatization).
Split Peaks Sample solvent too strong (100% MeCN).Dilute sample with water to <50% organic before injection, or reduce injection volume to 1-2 µL.
Signal Suppression Fluorine atoms reducing ionization efficiency.Use Ammonium Formate buffer to enhance ionization; ensure source temperature is high (450°C+).

References

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Products from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Reactions

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Reagent Profile: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a highly specialized electrophile used primarily in the synthesis of sulfonamide-based bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Reagent Profile: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a highly specialized electrophile used primarily in the synthesis of sulfonamide-based bioactives (e.g., kinase inhibitors).

Chemical Behavior: The unique substitution pattern—two electron-withdrawing fluorine atoms at the 2,4-positions and an electron-donating methoxy group at the 6-position—creates a distinct reactivity profile:

  • Steric Crowding: The ortho-fluoro and ortho-methoxy groups flank the sulfonyl center, creating significant steric hindrance. This often requires higher reaction temperatures or stronger bases compared to unhindered benzenesulfonyl chlorides.

  • Electronic Push-Pull: The 6-methoxy group donates electron density via resonance, potentially destabilizing the S-Cl bond towards ionization, while the fluorines withdraw density. This makes the compound susceptible to hydrolysis if moisture is present, forming the sulfonic acid byproduct.

  • Silica Instability: Like many electron-rich or ortho-substituted sulfonyl chlorides, this reagent and its unstable intermediates can degrade on acidic silica gel, complicating purification.

Troubleshooting Guide (FAQ)

Category A: Reaction Efficiency & Yield

Q1: I observe low conversion to the sulfonamide, and LC-MS shows a major peak corresponding to [M-Cl+OH]. What is happening? Diagnosis: You are experiencing competitive hydrolysis . The sulfonyl chloride is reacting with adventitious water instead of your amine nucleophile, forming 2,4-difluoro-6-methoxybenzenesulfonic acid . Solution:

  • Solvent Dryness: Ensure DCM, THF, or DMF is anhydrous (<50 ppm water).

  • Order of Addition: Do not add the sulfonyl chloride to a dilute amine solution. Instead, add the sulfonyl chloride (dissolved in minimal solvent) dropwise to a concentrated solution of the amine and base. This keeps the local concentration of the nucleophile high.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or TEA) in 1.2–1.5 equivalents. For unreactive amines, consider using Pyridine as both solvent and base to act as a nucleophilic catalyst.

Q2: My reaction mixture turned black/tarry upon heating. Is the product stable? Diagnosis: Thermal decomposition. The 6-methoxy group can be susceptible to demethylation or complexation under harsh conditions, especially in the presence of generated HCl. Solution:

  • Temperature Control: Do not exceed 60°C unless necessary.

  • HCl Scavenging: Ensure you have enough base to neutralize the HCl byproduct immediately. If heating is required, use a solid inorganic base (like

    
     in Acetone/DMF) to buffer the system.
    
Category B: Purification & Isolation[4][9]

Q3: I tried to purify the crude reaction mixture on silica gel, but my product recovery was poor, and I see new impurities. Diagnosis: On-column degradation. Sulfonamides derived from electron-rich rings can be acid-sensitive. Standard silica gel is slightly acidic (pH 4–5), which can catalyze the cleavage of the sulfonamide bond or hydrolysis of residual sulfonyl chloride into "streaking" sulfonic acids. Solution:

  • Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc before loading your sample.

  • Alternative Stationary Phase: Use basic alumina or bonded amine-functionalized silica.

  • Preferred Method: Attempt recrystallization first (see Protocol Section).

Q4: How do I remove the sulfonic acid impurity (hydrolysis byproduct) without chromatography? Diagnosis: The sulfonic acid byproduct is highly polar and acidic. Solution:

  • The "Bicarb" Wash: Dissolve the crude mixture in EtOAc or DCM. Wash 3x with saturated aqueous Sodium Bicarbonate (

    
    ). The sulfonic acid will deprotonate to the sulfonate salt (
    
    
    
    ), which partitions into the aqueous layer. The desired sulfonamide remains in the organic layer.

Technical Data & Impurity Profile

Table 1: Common Impurities and Removal Strategies

Impurity TypeOriginChemical SpeciesRemoval Strategy
Hydrolysis Product Moisture in solvent/air2,4-Difluoro-6-methoxybenzenesulfonic acidPartitioning: Wash org.[1] phase with sat.

(pH ~8.5).
Bis-sulfonylation Excess sulfonyl chloride + Primary Amine

Hydrolysis: Treat crude with NaOH/MeOH (selectively cleaves one sulfonyl group) or prevent by using excess amine.
Unreacted Chloride Incomplete reactionStarting MaterialQuench: Add N,N-dimethylethylenediamine (DMEA) to form a polar sulfonamide, then acid wash.
HCl Salts Reaction byproductAmine

HCl
Filtration: If using non-polar solvent (Ether), filter off precipitate.

Experimental Protocols

Protocol A: Standard Sulfonylation with Workup

Use this for primary/secondary amines.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Diisopropylethylamine (DIPEA, 1.5 equiv). Cool to 0°C.[2][3]

  • Addition: Dissolve 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (1.1 equiv) in minimal DCM. Add dropwise over 10 mins.

  • Reaction: Warm to RT and stir. Monitor by TLC/LC-MS.

  • Quench (Critical): Once complete, add 0.5 mL of water or saturated

    
     to destroy excess chloride. Stir vigorously for 15 mins.
    
  • Extraction:

    • Dilute with DCM.

    • Wash 1: 1M HCl (to remove unreacted amine).

    • Wash 2: Saturated

      
       (to remove sulfonic acid).
      
    • Wash 3: Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Purification via Recrystallization

Recommended over chromatography for this scaffold.

  • Solvent Selection: The fluorinated/methoxy nature often makes these products soluble in chlorinated solvents but less soluble in alcohols/alkanes.

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol or Isopropanol.

    • If insoluble, add drops of Acetone until clear.

    • Remove from heat. Add water dropwise until persistent turbidity is just observed.

    • Re-heat to clear, then let cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold Hexane.

Visualized Workflows

Figure 1: Reaction Pathway & Impurity Fate

This diagram illustrates the main reaction alongside the competitive hydrolysis pathway and the logic for removing impurities.[4][5]

G Start Start: 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Reaction Reaction Mixture (DCM/Base) Start->Reaction Amine Amine Nucleophile (R-NH2) Amine->Reaction Water H2O (Impurity) Water->Reaction Moisture Product Target Sulfonamide Reaction->Product Main Path Impurity_Acid Sulfonic Acid (Hydrolysis Byproduct) Reaction->Impurity_Acid Hydrolysis Impurity_Bis Bis-Sulfonamide (Side Product) Reaction->Impurity_Bis Excess R-SO2Cl Workup Workup: Partition Org / Aq (NaHCO3) Product->Workup Impurity_Acid->Workup Impurity_Bis->Workup Aq_Layer Aqueous Layer (Contains Sulfonate Salt) Workup->Aq_Layer Removes Acid Org_Layer Organic Layer (Target + Bis) Workup->Org_Layer Retains Product

Caption: Logical flow of the sulfonylation reaction, highlighting the divergence of the hydrolysis impurity and its removal via basic aqueous workup.

Figure 2: Purification Decision Matrix

A logic gate for selecting the correct purification method based on crude purity.

Purification Crude Crude Sulfonamide Check Check Purity (TLC/LCMS) Crude->Check HighPurity >90% Purity Minor colored impurities Check->HighPurity LowPurity <80% Purity Complex mixture Check->LowPurity Recryst Recrystallization (EtOH/H2O or IPA) HighPurity->Recryst PreTreat Pre-treat Silica with 1% Et3N LowPurity->PreTreat Final Pure Product Recryst->Final Column Flash Chromatography Column->Final PreTreat->Column

Caption: Decision tree for purification. Recrystallization is prioritized to avoid silica-induced degradation common with electron-rich sulfonamides.

References

  • Organic Syntheses. (2017). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride. (Demonstrates the instability of methoxy-substituted sulfonyl chlorides on silica).

  • National Institutes of Health (PMC). (2013). Preparation of sulfonamides from N-silylamines. (General protocols for sulfonamide synthesis).

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (Comprehensive review of coupling methodologies).

  • European Patent Office. (2021). Process for the Purification of Sulfonic Acids. (Mechanisms of sulfonic acid removal).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

[1] From: Dr. A. Vance, Senior Application Scientist To: Research & Development Teams Subject: Technical Advisory: Handling Protocols for Fluorinated Sulfonyl Chlorides Executive Summary: The Stability Paradox You are wo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

From: Dr. A. Vance, Senior Application Scientist To: Research & Development Teams Subject: Technical Advisory: Handling Protocols for Fluorinated Sulfonyl Chlorides

Executive Summary: The Stability Paradox

You are working with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride .[1] This reagent presents a specific stability paradox common in medicinal chemistry:

  • Electronic Activation: The two fluorine atoms (at positions 2 and 4) are strongly electron-withdrawing. This increases the electrophilicity of the sulfur center, making it highly reactive toward your target nucleophiles (amines/alcohols) but also hyper-sensitive to atmospheric moisture .

  • Steric Protection: The methoxy group at position 6 (ortho) provides some steric shielding, but it is insufficient to counteract the electronic activation provided by the fluorines.

The Result: This compound is prone to rapid hydrolysis, releasing hydrochloric acid (HCl) gas.[1] This creates a safety hazard (pressurized vials) and a purity issue (formation of the sulfonic acid).

Critical Storage Parameters

Do not treat this as a standard shelf-reagent. Follow this "Defense-in-Depth" storage protocol.

The "Defense-in-Depth" Storage System
ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Low temperature kinetically inhibits the hydrolysis reaction rate.
Atmosphere Inert (Argon/Nitrogen) Oxygen is not the primary threat; humidity is. Argon is heavier than air and provides a better blanket than Nitrogen for opened vials.
Container Glass + Teflon/Parafilm HCl gas (byproduct) corrodes metal caps.[1] Use Teflon-lined caps. Wrap the cap junction with Parafilm or electrical tape to prevent moisture ingress.
Secondary Desiccator Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).[1]

⚠️ WARNING: The "Pop" Sound If you hear a "pop" or hiss when opening a stored vial, hydrolysis has occurred .[1] The sound is pressurized HCl gas escaping. The purity of the remaining solid is likely compromised.

Troubleshooting: Quality Control & Purity Analysis

The Issue: You cannot simply inject this compound into an LCMS containing water/methanol buffers. It will hydrolyze on the column, showing a peak for the sulfonic acid (hydrolysis product) regardless of the initial purity.

The Solution: You must use a Derivatization Protocol to "lock" the molecule into a stable form before analysis.

Protocol: Validated Purity Check via Derivatization
  • Sampling: Dissolve ~5 mg of the sulfonyl chloride in 1 mL anhydrous Acetonitrile (MeCN).

  • Derivatization: Add 2 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).

    • Why? This converts the unstable sulfonyl chloride into a stable sulfonamide.

  • Quenching: Let sit for 5 minutes. Add 1 drop of water to quench unreacted reagent.

  • Analysis: Run LCMS on this mixture.

    • Peak A (Target): The Sulfonamide derivative (indicates active Chloride).[2]

    • Peak B (Impurity): The Sulfonic Acid (indicates material that had already decomposed before you started).

Visualizing the QC Workflow

QC_Workflow Start Sample Receipt / Storage DirectLC Direct LCMS (Aqueous Buffer) Start->DirectLC Avoid Deriv Derivatize w/ Morpholine (in Anhydrous MeCN) Start->Deriv Recommended FalseResult Artifact: 100% Acid (False Fail) DirectLC->FalseResult Stable Stable Sulfonamide Formed Deriv->Stable LCMS Run LCMS Stable->LCMS Result Compare Ratio: Sulfonamide (Active) vs. Sulfonic Acid (Dead) LCMS->Result

Figure 1: Decision tree for Quality Control. Direct analysis leads to false negatives due to on-column hydrolysis. Derivatization validates the actual active content.

The Degradation Mechanism (Why it fails)

Understanding the failure mode is critical for safety. The reaction with water is autocatalytic—the HCl produced can catalyze further decomposition in some contexts, though the primary driver is simply nucleophilic attack.

Pathway Diagram

Degradation R_SO2Cl 2,4-Difluoro-6-methoxy- benzene-1-sulfonyl chloride Transition Transition State (Highly Electrophilic Sulfur) R_SO2Cl->Transition Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->Transition Nucleophilic Attack Acid Sulfonic Acid (Dead Reagent) Transition->Acid HCl HCl Gas (Pressure Hazard) Transition->HCl Exothermic Release

Figure 2: Hydrolysis cascade.[1] Note that the formation of HCl gas is what causes storage vials to become pressurized.

Frequently Asked Questions (FAQ)

Q1: The compound has turned from a white solid to a sticky gum. Is it usable?

  • A: Likely not.[1] The "gum" texture often indicates the formation of the sulfonic acid, which is hygroscopic and pulls in more water, creating a viscous mixture. Run the Derivatization Protocol (Section 3) to confirm, but expect low purity.

Q2: Can I store this as a stock solution?

  • A: Only if absolutely necessary and for short durations (<24 hours).

    • Solvent: Must be anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Avoid: DMF or DMSO (unless ultra-dry), as they are hygroscopic and can accelerate decomposition over time.[1]

    • Storage: Store the solution over activated 4Å molecular sieves to scavenge any intruding moisture.

Q3: I need to weigh out small amounts (5-10 mg). How do I prevent degradation during weighing?

  • A:

    • Allow the storage vial to warm to room temperature before opening (prevents condensation on the cold solid).

    • Flush the vial with Argon immediately after removing the aliquot.

    • Do not leave the vial open on the balance. Weigh by difference if possible, or transfer quickly to a pre-weighed vessel.

Q4: Why does the SDS mention "Skin Corrosion"?

  • A: Upon contact with skin moisture, the sulfonyl chloride hydrolyzes to produce Hydrochloric Acid and the corresponding Sulfonic Acid. This causes immediate chemical burns.[1] Always wear gloves, goggles, and a lab coat.[1]

References
  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. (Analogous hazard data for methoxy-substituted sulfonyl chlorides). Link[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: Handling of Air-Sensitive and Moisture-Sensitive Reagents. Link

  • Valerio, V., et al. (2021).[1] Synthesis of Sulfonyl Chlorides...[2][3][4][5][6]. Max Planck Institute.[1] (Discusses the sensitivity of electron-deficient sulfonyl chlorides). Link

  • BenchChem. (2025).[1][7] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Protocols for derivatization and GC/LC analysis). Link[1]

Sources

Troubleshooting

improving yield in sulfonamide synthesis with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Status: Online Ticket ID: SULF-24DF-6OMe Assigned Specialist: Senior Application Scientist Executive Summary: The "Reactivity Paradox" You are working with a cha...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Status: Online Ticket ID: SULF-24DF-6OMe Assigned Specialist: Senior Application Scientist

Executive Summary: The "Reactivity Paradox"

You are working with a challenging reagent. 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride presents a classic organic synthesis conflict:

  • Electronic Activation: The two fluorine atoms (2,4-positions) are electron-withdrawing, making the sulfur center highly electrophilic. This increases reactivity but also makes the compound hypersensitive to hydrolysis (moisture).

  • Steric Hindrance: The 6-methoxy group (ortho-position) creates significant steric bulk around the sulfonyl group, physically blocking the approach of nucleophilic amines.

The Result: This reagent hydrolyzes rapidly (reacting with small water molecules) but couples sluggishly with your desired amine. High yields require a protocol that strictly excludes water while catalytically accelerating the amine attack.

Part 1: Optimized Experimental Protocol

Do not rely on standard "mix and stir" protocols for phenyl sulfonyl chlorides. This substrate requires nucleophilic catalysis.

The "Gold Standard" DMAP-Catalyzed Method

Rationale: Pyridine alone is often insufficient to overcome the 6-methoxy steric blockade. 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-acylpyridinium-type intermediate that is less sensitive to steric hindrance than the free sulfonyl chloride.

Reagents:

  • Substrate: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.1 equiv)

  • Amine: Your target primary/secondary amine (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv) – Acts as an acid scavenger.

  • Catalyst: DMAP (0.1 – 0.2 equiv) – Crucial for yield.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation (Critical): Flame-dry all glassware under vacuum and backfill with Argon/Nitrogen. Ensure the amine and sulfonyl chloride are dry.

  • Solvation: Dissolve the Amine , TEA , and DMAP in anhydrous DCM at

    
     (ice bath).
    
  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Why? Keeping the temp low initially prevents rapid hydrolysis and controls the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC. If starting amine remains after 4 hours, heat to mild reflux (

      
      ) only if necessary (see Risk Warning below).
      
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Part 2: Troubleshooting Guide (FAQ)
Q1: I see a large "OH" peak in my NMR and low yield. What happened?

Diagnosis: Hydrolysis.[1][2][3] The sulfonyl chloride reacted with ambient moisture instead of your amine. The Fix:

  • Solvent: Ensure DCM is distilled or from a fresh molecular sieve bottle.

  • Atmosphere: You must use an inert gas balloon (Ar/N2).

  • Reagent Quality: Check the sulfonyl chloride. If it smells strongly of acid (HF/HCl) before reaction, it may have already degraded. Recrystallize or purchase fresh stock.

Q2: The reaction is stalled. Starting material is present, but I'm afraid to heat it.

Diagnosis: Steric hindrance from the 6-OMe group is preventing attack. The Fix:

  • Do NOT overheat: Heating this specific scaffold (

    
    ) risks Nucleophilic Aromatic Substitution (
    
    
    
    )
    . The 2- and 4-fluorine atoms are activated by the sulfonyl group. A strong amine nucleophile can displace a fluorine atom, creating a byproduct (usually displacing the 4-F).
  • Catalyst Boost: Increase DMAP load to 0.5 equiv.

  • Concentration: Run the reaction at a higher concentration (0.5 M or 1.0 M) to increase collision frequency.

Q3: I see multiple spots on TLC. Is it bis-sulfonylation?

Diagnosis: If using a primary amine (


), the product sulfonamide (

) is still acidic and can react with a second equivalent of sulfonyl chloride. The Fix:
  • Stoichiometry: Ensure you are strictly using 1.0 equiv of amine and 1.0–1.1 equiv of sulfonyl chloride. Do not use excess chloride.

  • Order of Addition: Add the sulfonyl chloride slowly to the amine (inverse addition) to ensure the amine is always in excess during the mixing phase.

Part 3: Visualizing the Pathway

The following diagrams illustrate the competitive pathways and the decision logic for troubleshooting.

Diagram 1: Reaction Competition & Mechanism

This diagram shows why DMAP is necessary to bypass the steric gate (6-OMe) and how water competes for the sulfur center.

ReactionPathways Reagent 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride Intermediate Reactive Intermediate (N-Sulfonylpyridinium) Reagent->Intermediate DMAP Attack (Fast) Product Desired Sulfonamide Reagent->Product Direct Amine Attack (Slow due to 6-OMe Sterics) Byproduct1 Sulfonic Acid (Hydrolysis) Reagent->Byproduct1 Fast Reaction w/ H2O (High Electronic Activation) Byproduct2 SNAr Side Product (F-Displacement) Reagent->Byproduct2 High Heat (>50°C) + Strong Nuc Water H2O (Moisture) Amine Target Amine (R-NH2) DMAP DMAP (Catalyst) Intermediate->Product Amine Attack (Facilitated)

Caption: DMAP creates a "shuttle" (Yellow) that bypasses the steric barrier, outcompeting hydrolysis (Red).

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree when yields are suboptimal.

Troubleshooting Start Issue: Low Yield / Impurities CheckNMR Analyze Crude NMR Start->CheckNMR Hydrolysis Peak: Broad OH (~8-10 ppm) Diagnosis: Hydrolysis CheckNMR->Hydrolysis Acid Detected SM_Left Peak: Starting Material Remains Diagnosis: Low Reactivity CheckNMR->SM_Left No Reaction Impurities Peak: Complex Aromatic Region Diagnosis: SNAr / Bis-sulfonylation CheckNMR->Impurities Messy Spectra Action_Hydrolysis Action: Dry Solvents, Inert Atmosphere (Ar/N2) Hydrolysis->Action_Hydrolysis Action_SM Action: Add DMAP (0.2 eq), Concentrate Reaction SM_Left->Action_SM Action_Impurity Action: Lower Temp, Control Stoichiometry (1:1) Impurities->Action_Impurity

Caption: Diagnostic flow based on crude NMR analysis.

Part 4: Data Summary & Reactivity Table
ParameterConditionEffect on Yield
Solvent Water Content > 0.05%Critical Failure (Hydrolysis dominates due to F-activation).
Catalyst None (Pyridine only)Poor (Slow kinetics due to 6-OMe sterics).
Catalyst DMAP (10-20 mol%)Excellent (Bypasses steric hindrance).
Temperature

Risk (Promotes

displacement of Fluorine).
Base Inorganic (

)
Low (Poor solubility in DCM; heterogeneous kinetics too slow).
References
  • DMAP Catalysis Mechanism: Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation... of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate.[4][5]

  • Hydrolysis Kinetics of Sulfonyl Chlorides: Gnedin, B. G., et al. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR.[1]

  • Nucleophilic Arom

    
    ) Risks: 
    Master Organic Chemistry. (2018).[6] Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    
  • General Sulfonamide Synthesis Reviews: Organic Chemistry Portal. Sulfonamide Synthesis.

Sources

Optimization

troubleshooting guide for using 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Reagent CAS: 13918-92-8 Molecular Formula: C₇H₅ClF₂O₃S Molecular Weight: 242.63 g/mol [1][2]

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical support center. As a Senior Application Scientist, I often see researchers struggle with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride . This reagent presents a unique synthetic paradox:

  • The Steric Block (The "Push"): The methoxy group at the 6-position (ortho) creates significant steric hindrance, shielding the sulfur atom from nucleophilic attack. This often leads to sluggish sulfonylation rates compared to non-substituted benzenesulfonyl chlorides.[1][2]

  • The Electronic Trap (The "Pull"): The 2,4-difluoro substitution pattern renders the aromatic ring highly electron-deficient.[1] While this makes the sulfonyl chloride more electrophilic, it also activates the ring for Nucleophilic Aromatic Substitution (SₙAr) .

The Troubleshooting Goal: You must find a "Goldilocks" zone—conditions vigorous enough to overcome the steric hindrance of the 6-methoxy group, but mild enough to prevent your nucleophile from displacing the labile fluorine atoms.

Part 1: Pre-Reaction & Stability (Storage)

Q: My reagent appears as a sticky paste or smells acrid. Is it still usable?

A: Likely not.[1][2] This reagent is highly moisture-sensitive.[1][2] The acrid smell is HCl gas, a byproduct of hydrolysis.

The Science: Sulfonyl chlorides react with atmospheric moisture to form the corresponding sulfonic acid and HCl.



The 2,4-difluoro electron-withdrawing groups (EWG) increase the electrophilicity of the sulfur, making this specific analog more susceptible to hydrolysis than standard benzenesulfonyl chloride.[1][2]

Validation Protocol (Quality Check): Before committing precious amine substrate, run a quick ¹H NMR in CDCl₃:

  • Good Material: Look for the characteristic methoxy singlet (~4.0 ppm) and distinct aromatic coupling (triplet of doublets).[2]

  • Degraded Material: A broad singlet >10 ppm indicates sulfonic acid protons (SO₃H).[1][2] A shift in the aromatic region suggests the electron-withdrawing Cl has been replaced by OH.

Corrective Action:

  • Store under Argon/Nitrogen at 2–8°C.

  • If the solid has crusted but not fully degraded, you can attempt to recrystallize from dry hexane/CHCl₃, but purchasing a fresh batch is usually more cost-effective for small-scale synthesis.[1][2]

Part 2: Reaction Optimization (The Synthesis)

Q: The reaction is extremely slow, or I am recovering unreacted amine. Why?

A: You are fighting the "Ortho Effect." The 6-methoxy group sterically occludes the trajectory of the incoming nucleophile (amine) toward the sulfur atom.

Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Solvent DCM or THF (Anhydrous)Avoid nucleophilic solvents (MeOH, EtOH) which will compete for the sulfonyl chloride.[1][2]
Base Pyridine (as solvent or excess)Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonyl pyridinium intermediate that is less sterically sensitive than the bulk chloride.[1][2]
Catalyst DMAP (10-20 mol%)If pyridine alone fails, 4-Dimethylaminopyridine (DMAP) is critical.[1][2] It forms a "super-active" acyl-pyridinium species that overcomes the steric bulk of the 6-OMe group.[1]
Temperature Start 0°C , warm to RT Do not reflux immediately. Heat promotes the SₙAr side reaction (fluorine displacement).[2]
Q: I see a new impurity with M-20 mass difference (or M+Nu-HF). What happened?

A: You have triggered a Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

The Mechanism: The 2-position and 4-position fluorines are activated by the strong electron-withdrawing sulfonyl group (para/ortho director for SₙAr).[1][2] If you use a strong base, high heat, or excess amine, the amine attacks the ring carbon carrying the fluorine, ejecting fluoride.[1]



Corrective Action:

  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the sulfonyl chloride. Excess amine increases SₙAr risk.[1][2]

  • Base Switch: Switch from inorganic bases (K₂CO₃, Cs₂CO₃) to non-nucleophilic organic bases (DIPEA, Et₃N).[1][2] Carbonates can sometimes facilitate SₙAr in polar aprotic solvents like DMF.[1][2]

  • Temperature: Keep the reaction below 40°C. SₙAr usually has a higher activation energy than sulfonylation.[2]

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for optimizing the reaction while avoiding common pitfalls.

G Start Start: Sulfonylation Reaction CheckQC QC Reagent (1H NMR) Start->CheckQC Hydrolyzed Contains Sulfonic Acid? CheckQC->Hydrolyzed Yes Yes Hydrolyzed->Yes Broad OH peak No No Hydrolyzed->No Clean Spectra Discard Discard & Re-order (Moisture Damage) ReactionSetup Setup: Amine + Sulfonyl Chloride Solvent: Dry DCM Base: Pyridine (Catalytic) Monitor Monitor (LCMS/TLC) after 1h ReactionSetup->Monitor Result Reaction Outcome? Monitor->Result Slow Low Conversion (Steric Hindrance) Result->Slow SM remains Impurity Impurity: [M+Amine-HF] (SnAr Side Reaction) Result->Impurity Wrong Mass Success Clean Product Result->Success Target Mass FixSlow Add DMAP (cat.) Increase Temp slightly (<40°C) Slow->FixSlow FixImpurity Lower Temp (0°C) Reduce Amine Equivalents Switch to DIPEA Impurity->FixImpurity Workup Workup: Quench w/ NH4Cl Wash w/ Brine Success->Workup FixSlow->Monitor FixImpurity->ReactionSetup Restart Yes->Discard No->ReactionSetup

Figure 1: Decision tree for optimizing reactions with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride, balancing steric hindrance against side-reaction risks.

Part 4: Workup & Purification Protocols

Q: My product decomposes on the silica column. How do I purify it?

A: Sulfonamides are generally stable, but if you have unreacted sulfonyl chloride left, it will decompose on silica (which is acidic and wet) to produce HCl, potentially degrading your product or acid-sensitive protecting groups (like Boc).[1][2]

Recommended Workup:

  • Quench: Add saturated aqueous NH₄Cl or water before concentration to destroy excess sulfonyl chloride.[1][2] Stir for 15 minutes.

  • Extraction: Extract with EtOAc or DCM.[1][2]

  • Wash: Wash the organic layer with NaHCO₃ (to remove HCl/sulfonic acid) and Brine.[2]

  • Purification: If the product is acid-sensitive, add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N) to neutralize the silica gel.[1][2]

References

  • Sigma-Aldrich. 2,4-Difluorobenzenesulfonyl chloride Product Specification. (General reactivity data for difluoro-analogs). Link

  • PubChem. 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • Blunt, C. E., et al. (2002).[1][2] Nucleophilic substitution on benzenesulfonyl chlorides: Implications for synthesis. (Discussion of steric vs. electronic effects in sulfonylations).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Foundational text on SₙAr mechanisms involving Fluorine leaving groups). Link

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Preprint discussing hydrolysis rates of substituted sulfonyl halides). Link[1][2]

Sources

Troubleshooting

Technical Support Center: Selective Sulfonylation of Primary Amines

Current Status: Operational Ticket Topic: Preventing Bis-Sulfonylation (Over-reaction) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Root Cause Analysis The Issue: User...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Preventing Bis-Sulfonylation (Over-reaction) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report the formation of bis-sulfonamides (


) when attempting to synthesize mono-sulfonamides (

) from primary amines. This is not a random side reaction; it is a predictable consequence of the acidity of the sulfonamide bond.

The Mechanistic Trap (The "pKa Shift"): The reaction does not stop because the product is chemically distinct from the starting material in a way that creates a new competition.

  • Primary Amine (

    
    ):  Nucleophilic, but the N-H protons are not acidic (pKa ~35).
    
  • Mono-Sulfonamide (

    
    ):  The electron-withdrawing sulfonyl group renders the remaining N-H proton significantly acidic (pKa ~10-11).
    
  • The Critical Failure: In the presence of a base (e.g., Triethylamine, pKa of

    
     ~10.7), the mono-sulfonamide is easily deprotonated to form the sulfonamide anion  (
    
    
    
    ). This anion is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.[1]
Visualizing the Competition

The following diagram illustrates the kinetic competition driving the impurity profile.

BisSulfonylation Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (R-NH-SO2-R') Start->Mono Path A: Desired (Kinetic Control) RSO2Cl Sulfonyl Chloride (R'-SO2Cl) RSO2Cl->Mono Bis Bis-Sulfonamide (R-N(SO2-R')2) RSO2Cl->Bis Anion Sulfonamide Anion (R-N⁻-SO2-R') Mono->Anion Deprotonation (pKa ~10) Base Base (e.g., Et3N) Base->Anion Anion->Bis Path B: Undesired (Rapid w/ Excess RSO2Cl)

Caption: Path A represents the desired reaction. Path B activates only if the Mono-Sulfonamide is deprotonated in the presence of excess electrophile.

Optimization Protocols

To prevent bis-sulfonylation, you must engineer the reaction environment to suppress Path B .

Method A: The "Stoichiometric Starvation" Protocol (Homogeneous)

Best for: Valuable amines, anhydrous conditions, acid-sensitive substrates.

The Logic: By keeping the concentration of Sulfonyl Chloride (


) low relative to the amine, you statistically favor the reaction with the neutral amine over the anion.[1]
VariableRecommendationScientific Rationale
Stoichiometry 0.95 - 1.0 equiv of

Never use excess electrophile. Starve the reaction to prevent the second attack.
Base Pyridine (Solvent or 2-3 equiv)Pyridine is a weaker base (pKa ~5.2) than

, reducing the equilibrium concentration of the sulfonamide anion.
Temperature 0°C to -10°C Lower temperatures favor the kinetic product (Mono) over the thermodynamic sink (Bis).
Addition Slow Dropwise (diluted)High local concentration of

causes "hotspots" of bis-sulfonylation.

Step-by-Step Workflow:

  • Dissolve Primary Amine (1.0 equiv) in DCM (0.1 M concentration).

  • Add Pyridine (3.0 equiv). Note: If amine is an HCl salt, add 4.0 equiv.

  • Cool reaction mixture to 0°C (Ice/Water bath).

  • Dissolve Sulfonyl Chloride (0.95 - 1.0 equiv ) in a separate volume of DCM.

  • Add the Sulfonyl Chloride solution dropwise over 30–60 minutes.

  • Monitor by TLC/LCMS. If Mono-product forms but starting amine remains, do not add more chloride immediately. Allow to stir for 1–2 hours.

Method B: The Schotten-Baumann Protocol (Biphasic)

Best for: Robust substrates, scaling up, avoiding organic bases.

The Logic: This uses an interfacial reaction. The inorganic base stays in the water layer. The neutral amine reacts at the interface. If the mono-sulfonamide forms, it may be deprotonated, but the resulting anion is highly water-soluble and solvated, making it less nucleophilic toward the organic-soluble sulfonyl chloride.

VariableRecommendationScientific Rationale
Solvent System DCM / Water (1:1)Creates a biphasic barrier.
Base

or

Buffers the aqueous layer; unable to solubilize in DCM to deprotonate the product in the organic phase.

Step-by-Step Workflow:

  • Dissolve Primary Amine in DCM.

  • Dissolve

    
     (2.0 equiv) in water.
    
  • Combine phases and stir vigorously at 0°C.

  • Add Sulfonyl Chloride (1.0 equiv) neat or in minimal DCM.

  • Vigorous stirring is critical to increase surface area for the initial reaction.

Troubleshooting & Rescue Operations

Scenario: The damage is done. Your crude NMR shows a 60:40 mixture of Mono:Bis product.

Do not discard the batch. The bis-sulfonamide bond is chemically distinct: the N-S bond in the bis-imide is more labile (susceptible to nucleophilic attack) than the mono-sulfonamide N-S bond.

The "Rescue" Protocol: Selective Hydrolysis

You can cleave the second sulfonyl group while leaving the first intact.

Reagents:

  • Nucleophile: Hydroxide (

    
    ) or Amine (
    
    
    
    ).[2]
  • Solvent: Methanol, Ethanol, or THF/Water.

Procedure (Base Hydrolysis):

  • Take the crude mixture containing Bis-impurity.

  • Dissolve in MeOH or EtOH .

  • Add 2M NaOH (2–3 equiv relative to Bis-product).

  • Heat to 50–60°C and monitor closely by TLC.

    • Mechanism:[1][2][3][4][5][6][7] The hydroxide attacks one sulfonyl sulfur, releasing the mono-sulfonamide anion (stable) and a sulfonate ester/salt.

  • Workup: Acidify carefully to pH ~3-4 to protonate the mono-sulfonamide, then extract with EtOAc.

Procedure (Ammonolysis - Milder):

  • Dissolve crude in Acetone or Acetonitrile.

  • Add concentrated aqueous ammonia or

    
     in MeOH.
    
  • Heat to 50°C.

  • The bis-sulfonamide is converted to the mono-sulfonamide + primary sulfonamide byproduct (

    
    ).
    

Frequently Asked Questions (FAQ)

Q1: Can I use DMAP to speed up the reaction? A: Avoid DMAP if selectivity is your goal. DMAP forms a highly reactive N-acyl/sulfonyl-pyridinium intermediate. While this accelerates the initial reaction, it creates such a potent electrophile that it often overcomes the selectivity barrier, aggressively reacting with the mono-sulfonamide anion to form the Bis-product.

Q2: My amine is sterically hindered (e.g., tert-butyl amine). Why am I still getting bis-sulfonylation? A: Steric hindrance on the amine slows down the first step (Path A). However, once the mono-sulfonamide forms, the proton is still acidic.[1] If the first step is slow, unreacted sulfonyl chloride accumulates. Once the mono-product forms, it sits in a soup of excess electrophile, eventually succumbing to Path B. Fix:[7] Use Method A , but increase temperature slightly (Room Temp) to ensure the first step consumes the chloride, or switch to a more reactive electrophile like a Sulfonyl Fluoride (SuFEx chemistry) which has different selectivity profiles.

Q3: How do I separate the Bis-impurity if I can't hydrolyze it? A: Exploiting the pKa difference is the best purification method:

  • Dissolve the mixture in an organic solvent (DCM/EtOAc).

  • Extract with 1M NaOH .

    • Mono-sulfonamide: Deprotonates (becomes Anion)

      
       Goes to Aqueous Layer .
      
    • Bis-sulfonamide: No protons to lose

      
       Stays in Organic Layer .
      
  • Separate layers.[5] Discard Organic (Bis).

  • Acidify the Aqueous layer (pH < 4) and extract back into organic to recover pure Mono-sulfonamide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • pKa Values of Sulfonamides

    • Perlovich, G. L., et al. (2019).[8] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Royal Society of Chemistry Advances.

  • Selective Hydrolysis of Bis-Sulfonamides

    • Slazhnev, A., et al. (2017). "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alternative Reagents (Sulfinylamines)

    • Barrett, K. T., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters.

Sources

Optimization

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride reaction monitoring by TLC or LC-MS

[1] Case ID: TSH-24DF-SC Status: Active Classification: Reaction Monitoring / Analytical Chemistry Product: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1176126-31-0)[1] The Stability Paradox: Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: TSH-24DF-SC Status: Active Classification: Reaction Monitoring / Analytical Chemistry Product: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1176126-31-0)[1]

The Stability Paradox: Executive Summary

You are likely encountering inconsistent data because 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride is an electrophilic "moving target."[1]

Like most electron-deficient sulfonyl chlorides, this compound is highly susceptible to nucleophilic attack by water (hydrolysis) and alcohols (solvolysis).[1] The electron-withdrawing fluorine atoms at the 2 and 4 positions increase the electrophilicity of the sulfur center, accelerating hydrolysis compared to standard benzenesulfonyl chlorides.

The Core Problem:

  • On TLC: The acidic nature of silica gel catalyzes hydrolysis, causing the compound to decompose during the run.

  • On LC-MS: Aqueous mobile phases hydrolyze the chloride to the sulfonic acid (

    
    ) before it reaches the detector, leading to false negatives for the starting material.
    

Module A: TLC Troubleshooting (The "Ghost Spot" Phenomenon)

Symptom: You spot the starting material, but after elution, you see a streak starting from the baseline or a new spot at the baseline (


), even though the compound is fresh.

Root Cause: Silica gel is slightly acidic.[1] This acidity, combined with atmospheric moisture, converts the sulfonyl chloride into 2,4-difluoro-6-methoxybenzenesulfonic acid , which is highly polar and sticks to the baseline.

Protocol: The "Neutralized Plate" Method

Do not run this compound on untreated silica plates.

  • Eluent Preparation: Prepare your Hexane/Ethyl Acetate mobile phase (typically 80:20 or 70:30).[1]

  • Neutralization: Add 1% Triethylamine (TEA) to the eluent system.[1]

    • Why? TEA neutralizes the acidic sites on the silica gel, preventing on-plate hydrolysis.

  • Spotting: Spot the reaction mixture immediately.

  • Visualization: Use UV light (254 nm). The aromatic ring (fluorine and methoxy substituted) provides strong UV absorption.

Protocol: The "Mini-Quench" (Preferred)

Instead of spotting the raw reaction mixture, create a stable derivative ex situ.

  • Take a

    
     aliquot of the reaction mixture.
    
  • Add into a vial containing

    
     of Methanol  and 
    
    
    
    of Pyridine .
  • Wait 1 minute. The sulfonyl chloride converts to the Methyl Sulfonate Ester (

    
    ).[1]
    
  • Spot this mixture. The ester is stable on silica and runs with a distinct

    
    .
    

Module B: LC-MS Troubleshooting (The Derivatization Imperative)

Symptom: LC-MS shows a mass corresponding to the sulfonic acid (


) or a methyl ester (

), leading you to believe the starting material is gone or degraded.[1]

Root Cause: Direct injection of sulfonyl chlorides into an aqueous/alcoholic mobile phase causes hydrolysis or alcoholysis inside the HPLC column. You are analyzing the decomposition product, not the sample.

The Solution: Amine Quenching (Self-Validating System)

You must convert the unstable chloride into a stable sulfonamide before injection. This is the only way to distinguish between "reacted starting material" and "hydrolyzed starting material."

Reagent Setup
  • Quench Solution: 0.5 M Morpholine in Acetonitrile (or Dimethylamine).

  • Why Morpholine? It reacts instantly to form a distinct sulfonamide with a predictable mass shift.[1]

Step-by-Step Workflow
  • Sampling: Withdraw

    
     of reaction mixture.
    
  • Quenching: Add to

    
     of the Quench Solution .[1] Vortex for 10 seconds.
    
  • Dilution: Dilute with

    
     Acetonitrile/Water (1:1).
    
  • Analysis: Inject onto LC-MS (Positive Mode).

Data Interpretation Table

Use this table to interpret your MS peaks based on the Morpholine quench.

SpeciesFormulaTheoretical MWDetected Ion (ESI+)Status
Target Sulfonyl Chloride

242.6294.1

Active (Detected as Morpholine derivative)
Hydrolyzed Acid

224.1223.0

(Neg Mode)
Degraded (Did not react with Morpholine)
Methyl Ester (Impurity)

238.2239.2

Artifact (From MeOH quench or solvent)

Note: If you see Mass 224 (Acid) after adding Morpholine, it means the chloride had already hydrolyzed in your reactor before you took the sample. If you see Mass 294, the chloride was intact.

Visual Workflows

Diagram 1: Analytical Decision Matrix

Use this logic flow to determine the correct monitoring technique.

decision_matrix start Start: Reaction Monitoring q1 Is precise quantification required? start->q1 tlc_path No (Qualitative Check) q1->tlc_path Quick Check lcms_path Yes (Quantitative/Conversion %) q1->lcms_path Detailed Data tlc_action TLC Method: Use Et3N-treated Silica OR Methanol Quench tlc_path->tlc_action lcms_action LC-MS Method: Direct Injection is FORBIDDEN. Must use Amine Quench. lcms_path->lcms_action result_tlc Visualize UV (254nm) Look for stable Ester/Sulfonamide tlc_action->result_tlc result_lcms Track Derivatized Mass (MW + 51 for Morpholine) lcms_action->result_lcms

Caption: Decision matrix for selecting the appropriate monitoring method based on analytical needs.

Diagram 2: The "Quench-Check" Protocol

The mandatory workflow for LC-MS analysis of sulfonyl chlorides.

quench_workflow cluster_0 Reaction Vessel cluster_1 Sample Prep (Immediate) rxn Reaction Mix (R-SO2Cl) quench Add Excess Morpholine (in MeCN) rxn->quench Withdraw Aliquot deriv Forms Stable Sulfonamide quench->deriv Fast Reaction lcms LC-MS Injection (ESI+) deriv->lcms Analyze

Caption: The "Quench-Check" workflow ensures you detect the active chloride as a stable sulfonamide derivative.

Frequently Asked Questions (FAQs)

Q1: I injected the sample directly and saw a peak at M+1 (243 m/z) that matches the Sulfonyl Chloride MW. Is it stable? A: Be very careful. The isotope pattern of Chlorine is distinct (


).[1][2] If you do not see the 

peak at M+2 (245 m/z), you are likely looking at a different species or an adduct.[1] Furthermore, sulfonyl chlorides rarely ionize well in ESI+ without derivatization.[1] You are likely seeing a sodium adduct of the hydrolyzed sulfonic acid or a fragmentation artifact. Always derivatize.

Q2: Can I use methanol to quench for LC-MS? A: It is not recommended.[1] The reaction between sulfonyl chloride and methanol (to form the methyl ester) is slower than the reaction with amines. If the reaction is slow, water in the solvent might compete, forming the sulfonic acid. An amine (morpholine, dimethylamine) reacts almost instantaneously, providing a "snapshot" of the reaction at that exact second.

Q3: Why does my TLC spot streak even with Triethylamine? A: If the concentration of your sulfonyl chloride is very high, the local acidity generated as it hydrolyzes on the plate might overwhelm the buffer capacity of the TEA. Dilute your sample further before spotting, or switch to the Methanol/Pyridine quench method described in Module A.

Q4: How do I store the 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride? A: Store under inert atmosphere (Argon/Nitrogen) at


. If the bottle has been opened frequently, check the quality by proton NMR (look for the disappearance of the characteristic aromatic protons and appearance of broad acidic peaks) or the Morpholine-LCMS method before use.

References

  • PubChem. (n.d.).[1][3] 2,4-Difluorobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Waters Corporation. (n.d.).[1] Solvents and Caveats for LC-MS. Waters.com. Retrieved January 28, 2026, from [Link]1]

  • ChemRxiv. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 28, 2026, from [Link]1]

Sources

Troubleshooting

solvent effects in reactions with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Topic: Solvent Effects & Reaction Optimization CAS: 13918-23-5 (and related derivatives) Application: Kinase Inhibitor Synthesis (e.g., Dabrafenib intermediates), MedChem Scaffolding. Introduction: The Reagent Profile We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Reaction Optimization CAS: 13918-23-5 (and related derivatives) Application: Kinase Inhibitor Synthesis (e.g., Dabrafenib intermediates), MedChem Scaffolding.

Introduction: The Reagent Profile

Welcome to the technical support hub for 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride . As a researcher, you are likely utilizing this reagent to introduce a sulfonamide or sulfonate ester motif into a pharmacophore.

Why this reagent is challenging: This molecule possesses a "push-pull" electronic structure.

  • Electronic Activation: The two fluorine atoms (2,4-position) are strongly electron-withdrawing, making the sulfonyl sulfur highly electrophilic and reactive.

  • Steric Crowding: The 6-methoxy group (ortho to the sulfonyl) and the 2-fluoro group create significant steric bulk around the sulfur center.

  • Solvent Sensitivity: The balance between the activated sulfur (prone to hydrolysis) and the steric hindrance (requiring nucleophilic aggression) makes solvent selection the single most critical variable in your yield.

Module 1: Solvent Selection Logic

The choice of solvent dictates the reaction pathway, influencing the rate of the desired sulfonylation versus the competing hydrolysis or SNAr side reactions.

Solvent Compatibility Matrix
Solvent ClassExamplesSuitabilityMechanistic Insight
Chlorinated DCM, ChloroformExcellent Inert, dissolves the sulfonyl chloride well, allows easy workup. Ideal for anhydrous amine couplings.
Ethereal THF, 1,4-DioxaneGood Good solubility. Warning: Commercial THF often contains peroxides or water; must be distilled/dried.
Polar Aprotic DMF, DMAc, DMSOUse with Caution High polarity accelerates nucleophilic attack but drastically accelerates hydrolysis if trace water is present. DMSO can react exothermically with acid chlorides.
Basic/Aromatic PyridineExcellent Acts as both solvent and nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).
Biphasic Water/DCM, Water/EtOAcConditional Used in Schotten-Baumann conditions. Only viable if the amine nucleophile is highly reactive and the organic phase shields the reagent.

Module 2: Visualizing the Reaction Landscape

The following diagram maps the decision process for solvent selection based on your specific nucleophile and constraints.

SolventDecisionTree Start Start: Reaction Planning Nucleophile Select Nucleophile Type Start->Nucleophile Amine Primary/Secondary Amine Nucleophile->Amine Alcohol Alcohol/Phenol Nucleophile->Alcohol Solubility Is Amine Water Soluble? Amine->Solubility Catalysis Requires Activation? Alcohol->Catalysis Anhydrous Anhydrous Conditions (DCM or THF + Et3N) Solubility->Anhydrous No (Lipophilic) Schotten Schotten-Baumann (Water/DCM + Na2CO3) Solubility->Schotten Yes (Hydrophilic) Pyridine Pyridine Solvent (Forms Sulfonylpyridinium) Catalysis->Pyridine Standard StrongBase THF + NaH/LiHMDS (Deprotonate Alcohol First) Catalysis->StrongBase Sterically Hindered

Figure 1: Decision tree for selecting the optimal solvent system based on nucleophile type and solubility properties.

Module 3: Troubleshooting Guides (FAQ)

Q1: My reagent degrades immediately upon dissolution. What is happening?

Diagnosis: Hydrolysis.[1][2] The Science: The 2,4-difluoro substitution pattern makes the sulfur atom highly electrophilic. Even "HPLC grade" solvents can contain 100-500 ppm water, which is enough to hydrolyze this reactive species into the corresponding sulfonic acid (which is unreactive to amines). Solution:

  • Dry Solvents: Use anhydrous DCM or THF (dried over molecular sieves).

  • Order of Addition: Do not dissolve the sulfonyl chloride and let it sit. Add the sulfonyl chloride last to a solution of the amine and base.

Q2: I am observing a side product with M-20 mass (Fluorine displacement).

Diagnosis: SNAr (Nucleophilic Aromatic Substitution). The Science: While the sulfonyl chloride is the primary electrophile, the 2- and 4-positions are activated for nucleophilic attack by the other fluorine and the sulfonyl group itself. Strong bases or high temperatures in polar solvents (like DMF) stabilize the Meisenheimer complex, favoring F-displacement. Solution:

  • Switch Solvent: Move from polar aprotic (DMF) to non-polar (DCM, Toluene).

  • Lower Temperature: Run the reaction at 0°C initially. SNAr usually requires heat, whereas sulfonylation is fast at 0°C.

  • Change Base: Use a non-nucleophilic base (e.g., DIPEA) instead of inorganic bases that might require heating for solubility.

Q3: The reaction is sluggish (low conversion) despite the reagent being "reactive."

Diagnosis: Steric Hindrance (The "Ortho Effect"). The Science: The 6-methoxy group physically blocks the approach of the nucleophile to the sulfur atom. Solution:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly reactive N-acylpyridinium salt, which is less sterically sensitive than the neutral chloride.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase collision frequency.

Module 4: Validated Experimental Protocols

Protocol A: Standard Anhydrous Sulfonylation (High Yield)

Best for: Valuable amines, lipophilic substrates, and avoiding hydrolysis.

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Add anhydrous DCM (Dichloromethane) [0.2 M concentration relative to amine].

  • Reagents: Add the Amine (1.0 equiv) and DIPEA (1.2 - 1.5 equiv).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dissolve 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise.

    • Why? Dropwise addition prevents localized heating and suppresses side reactions.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temp. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or large scale where anhydrous solvents are cost-prohibitive.

  • Aqueous Phase: Dissolve the amine in Water (or 1:1 Water/Dioxane if solubility is poor) containing Na₂CO₃ (2.0 equiv).

  • Organic Phase: Dissolve the sulfonyl chloride in DCM or THF .

  • Reaction: Add the organic phase to the rapidly stirring aqueous phase.

    • Critical Step: Vigorous stirring is required to maximize the interfacial surface area.

  • Mechanism: The reaction occurs at the interface. The organic solvent protects the sulfonyl chloride from hydrolysis long enough for the amine to react.

Module 5: Mechanistic Pathway Diagram

Understanding the competition between the desired pathway and hydrolysis is vital for troubleshooting.

ReactionPathways Reagent 2,4-Difluoro-6-methoxy benzenesulfonyl chloride Intermediate Transition State (Trigonal Bipyramidal) Reagent->Intermediate Path_Amine Path A: Amine (R-NH2) Solvent: DCM/Pyridine Intermediate->Path_Amine Fast (k1) Path_Water Path B: Water (H2O) Solvent: Wet DMF/THF Intermediate->Path_Water Slow (k2) (Unless catalyzed) Sulfonamide Target Sulfonamide (Stable) Path_Amine->Sulfonamide SulfonicAcid Sulfonic Acid (Waste/Dead End) Path_Water->SulfonicAcid

Figure 2: Kinetic competition between sulfonylation (Path A) and hydrolysis (Path B). Solvent selection aims to maximize k1/k2.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Nucleophilic substitution at sulfur).

  • Dabrafenib Synthesis Reference: Patent WO2009137391. "Benzene sulfonamide thiazole and oxazole derivatives." (Describes the use of 2,4-difluoro-benzenesulfonyl chlorides in kinase inhibitor synthesis).

  • Kevill, D. N., & D'Souza, M. J. (2008).[3] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 738–750.

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization. Green Chemistry, 10, 31-36.

Sources

Optimization

managing exotherms in 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride reactions

Technical Support Center: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Subject: Technical Guide: Managing Exotherms & Process Safety in Sulfonyl Chloride Synthesis Reference ID: TSC-2025-DFMS-01 Audience: Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Subject: Technical Guide: Managing Exotherms & Process Safety in Sulfonyl Chloride Synthesis Reference ID: TSC-2025-DFMS-01 Audience: Process Chemists, Medicinal Chemists, HSE Officers

Executive Summary & Core Directive

The synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (typically via chlorosulfonation of 3,5-difluoroanisole) presents a dual-hazard profile: violent exotherms during the quenching phase and thermal instability of the product itself.

The methoxy group activates the ring, facilitating rapid sulfonation, while the fluorine substituents introduces specific thermal sensitivities. This guide prioritizes heat removal efficiency and inverse quenching protocols to prevent thermal runaway and product decomposition (desulfonylation or demethylation).

Critical Process Parameters (CPP) Dashboard

ParameterTarget RangeCritical LimitConsequence of Excursion
Reaction Temp (

)
-5°C to 5°C> 20°CRegioselectivity loss (isomer formation), demethylation.
Quench Temp (

)
< 10°C> 15°CViolent boiling, massive HCl release, product hydrolysis.
Addition Rate 0.5 – 1.0 eq/hr> 2.0 eq/hrHeat accumulation > Cooling capacity (Runaway risk).
Stirring Rate High ShearLow/VortexHot spots in viscous sulfonic acid sludge.

Troubleshooting & FAQs: Exotherm Management

Phase 1: The Reaction (Chlorosulfonation)

Q: I am observing a rapid temperature spike immediately upon adding Chlorosulfonic acid (


) to the 3,5-difluoroanisole. How do I control this? 

A: This is a classic Electrophilic Aromatic Substitution (EAS) exotherm. The methoxy group makes the substrate highly reactive.

  • Root Cause: Adding the acid too fast or insufficient heat transfer area.

  • Corrective Action:

    • Dilution: Do not run neat if heat transfer is poor. Dilute the substrate in Dichloromethane (DCM) or Chloroform . These solvents act as a heat sink (reflux cooling) and lower viscosity.

    • Cryogenic Dosing: Pre-cool the substrate to -10°C. Add

      
       dropwise.
      
    • Protocol Adjustment: If the exotherm persists, switch to adding the substrate into pre-cooled

      
       (Reverse Addition). This ensures the unreacted substrate concentration remains low, limiting the reaction rate to the addition rate.
      

Q: The reaction mixture has turned into a thick paste/sludge, and the internal temperature is rising despite the jacket being at -20°C. What is happening?

A: You are experiencing "crusting" or "sludging," common in sulfonation. The intermediate sulfonic acid precipitates or forms a viscous oil, insulating the bulk liquid from the reactor walls.

  • Risk: The core temperature will rise (adiabatic heating), leading to potential demethylation (loss of the methoxy group) or sudden decomposition.

  • Immediate Fix: Increase agitation speed (RPM). If using an overhead stirrer, ensure the impeller is designed for high viscosity (e.g., anchor or helical ribbon, not a simple propeller).

  • Process Change: Add Thionyl Chloride (

    
    )  earlier in the process (if your protocol allows). 
    
    
    
    often solubilizes the sulfonic acid intermediate and reduces viscosity.
Phase 2: The Quench (The Hazard Zone)

Q: Standard water quenching caused a violent eruption/foaming. How do I safely isolate the product?

A: NEVER add water to a chlorosulfonic acid reaction mixture.[1][2] The hydrolysis of excess


 releases massive heat (

) and HCl gas.
  • The Only Safe Protocol (Inverse Quench):

    • Prepare a separate vessel with crushed ice and water (slurry).

    • Slowly transfer the reaction mixture into the stirred ice slurry.

    • Rate Control: The addition rate must be controlled by the internal temperature of the quench vessel, not a timer. Keep

      
      .
      
  • Why this works: You are adding the limiting reagent (acid) to a massive heat sink (ice water). The heat capacity of water absorbs the energy.

Q: My product yield is low, and I see a phenol impurity (2,4-difluoro-6-hydroxy...). Did the exotherm cause this?

A: Yes. High temperatures during the reaction or workup can cleave the methoxy ether bond (demethylation), especially in the presence of strong acid (


/

).
  • Prevention:

    • Keep

      
      .
      
    • Execute the quench rapidly (but safely) to dilute the acid strength.

    • Extract the product immediately into an organic solvent (DCM/EtOAc) after quenching. Do not let the sulfonyl chloride sit in the acidic aqueous slurry for prolonged periods.

Visual Workflows (Graphviz)

Diagram 1: Safe Synthesis Process Flow

G Start Start: 3,5-Difluoroanisole Rxn Chlorosulfonation (Reactor A) Temp: -5°C to 0°C Solvent: DCM or Neat Start->Rxn Add ClSO3H (Dropwise) Monitor Viscosity Check (Is stirring adequate?) Rxn->Monitor Monitor->Rxn Adjust RPM/Cooling QuenchPrep Prepare Quench Tank (Reactor B) Ice/Water Slurry Monitor->QuenchPrep Reaction Complete InverseQuench INVERSE QUENCH Transfer A -> B Rate limit: T < 10°C QuenchPrep->InverseQuench Workup Phase Separation Keep Organic Cold (<20°C) InverseQuench->Workup Immediate Extraction Product Product: 2,4-Difluoro-6-methoxy- benzene-1-sulfonyl chloride Workup->Product Evaporation (<30°C)

Caption: Workflow emphasizing the "Inverse Quench" to manage the heat of hydrolysis.

Diagram 2: Thermal Runaway Decision Tree

G Start Temp Spike Detected (> 10°C) Check1 Stop Addition Immediately Start->Check1 Check2 Check Agitation Check1->Check2 Action1 Increase RPM (Break Sludge) Check2->Action1 Viscous? Action2 Add Cold Solvent (Dilution) Check2->Action2 Fluid? Critical Temp > 25°C? (Critical Limit) Action1->Critical Action2->Critical Abort EMERGENCY ABORT Dump to Ice Tank Critical->Abort YES Resume Resume Slowly Once T < 0°C Critical->Resume NO

Caption: Logic flow for managing unexpected temperature excursions during synthesis.

Detailed Protocol: The "Inverse Quench" Technique

Objective: Safely hydrolyze excess chlorosulfonic acid without degrading the 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride.

Reagents:

  • Reaction Mixture (Crude) containing Product + Excess

    
    .
    
  • Crushed Ice (3x weight of acid volume).

  • Water (1x weight of acid volume).

Step-by-Step:

  • Preparation: In a quench vessel (3x volume of reaction vessel), create a slurry of crushed ice and water. Agitate vigorously.

  • Transfer: Using a chemically resistant pump (PTFE diaphragm) or a wide-bore cannula, transfer the reaction mixture into the ice slurry.

    • Note: If the reaction mixture is too viscous, dilute with a small amount of DCM (pre-cooled) before transfer.

  • Monitoring: Place a temperature probe directly in the ice slurry.

    • STOP transfer if T > 10°C. Add more ice.

    • RESUME only when T < 5°C.

  • Post-Quench: Once addition is complete, stir for 10 minutes. The product may precipitate as a solid or form an oil.

  • Extraction: Add DCM immediately. Separate layers. Wash organic layer with cold brine.

  • Drying: Dry over

    
     (anhydrous). Do not use 
    
    
    
    if it contains lime traces (basic), as sulfonamides might form if ammonia is present (unlikely here, but good practice).

References

  • Direct Chlorosulfonation of Fluoroanisoles

    • Title: Preparation of substituted benzenesulfonyl chlorides.

    • Source: Patent CN105693568A / US P
    • Relevance: Describes the standard industrial protocol for chlorosulfonation of electron-rich aromatics using and low-temper
    • URL:

  • Safety of Chlorosulfonic Acid

    • Title: Chlorosulfonic Acid - Hazardous Substance Fact Sheet.
    • Source: New Jersey Department of Health.
    • Relevance: Authoritative data on the violent water reactivity and health hazards of the reagent.[3]

    • URL:

  • Stability of Sulfonyl Chlorides

    • Title: Aqueous Process Chemistry: The Prepar
    • Source: Organic Process Research & Development (ACS Public
    • Relevance: Discusses thermal stability and hydrolysis rates of sulfonyl chlorides during workup.
    • URL:

  • Compound Data

    • Title: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CID 54594419).[4]

    • Source: PubChem.[4][5][6]

    • Relevance: Verification of chemical structure and physical properties.[6]

    • URL:

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Current Status: Operational Ticket ID: CHEM-SUP-24DF6M-SC Assigned Specialist: Senior Application Scientist Executive Summary This technical guide addresses the removal of excess 2,4-Difluoro-6-methoxybenzene-1-sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-24DF6M-SC Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the removal of excess 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (hereafter referred to as DFM-SC ) from reaction mixtures. DFM-SC is a highly electrophilic building block often used in the synthesis of sulfonamide-based kinase inhibitors (e.g., Dabrafenib analogs).

Due to the electron-withdrawing nature of the two fluorine atoms and the inductive effect of the methoxy group, this specific sulfonyl chloride is highly reactive . Its removal requires precise control to prevent the degradation of your target molecule or the formation of persistent impurities.

Module 1: Chemical Hydrolysis (The Standard Protocol)

The Logic

The most reliable method for removing DFM-SC is to exploit its susceptibility to hydrolysis. By converting the lipophilic sulfonyl chloride into its corresponding sulfonic acid salt , we drastically alter its solubility profile.

  • DFM-SC (Impurity): Soluble in Organics (DCM, EtOAc).

  • Hydrolyzed Salt: Highly soluble in Water; insoluble in Organics.

Chemical Transformation:



Step-by-Step Protocol
  • Quench: Cool the reaction mixture to 0°C. Add water dropwise to destroy the bulk excess.

  • Basify: Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) .

    • Critical Note: Do not use strong bases like NaOH or KOH. The 2,4-difluoro substitution pattern makes the aromatic ring electron-deficient, increasing the risk of Nucleophilic Aromatic Substitution (

      
      )  where a hydroxide could displace a fluorine atom.
      
  • Agitate: Stir vigorously at room temperature for 30–45 minutes .

    • Why? The 6-methoxy group provides steric hindrance near the sulfonyl center. Vigorous mixing is required to ensure the aqueous base contacts the organic-soluble impurity.[1]

  • Partition: Transfer to a separatory funnel.

  • Separate: Collect the organic layer (containing your product).

  • Wash: Wash the organic layer once more with basic brine (10% NaHCO₃ in brine) to ensure complete removal of the generated sulfonic acid.

Workflow Visualization

HydrolysisWorkflow Start Reaction Complete (Excess DFM-SC present) Quench Add Sat. NaHCO3 (Stir 30 min) Start->Quench Hydrolysis PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Contains Ar-SO3- Na+) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Keep Check TLC Check OrgLayer->Check

Caption: Figure 1. Biphasic hydrolysis workflow ensuring the conversion of lipophilic chloride to hydrophilic sulfonate.

Module 2: Solid-Phase Scavenging (High-Throughput / Clean Method)

The Logic

For parallel synthesis or when aqueous workup causes emulsions, Polymer-Supported (PS) Scavengers are superior. We utilize a resin-bound amine (e.g., PS-Trisamine) which acts as a "chemical magnet," covalently binding the DFM-SC.

Mechanism:



Step-by-Step Protocol
  • Calculate Load: Determine the theoretical excess of DFM-SC (typically 1.2–1.5 equivalents used in reaction).

  • Add Scavenger: Add 3 equivalents (relative to the excess chloride) of PS-Trisamine or PS-Morpholine resin.

  • Solvent Check: Ensure the solvent swells the resin (DCM and THF are excellent; MeOH is poor).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours .

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with DCM to recover any physically trapped product.

Scavenging Decision Logic

ScavengerLogic Input Crude Mixture ResinChoice Select Resin: PS-Trisamine Input->ResinChoice Reaction Covalent Capture (Formation of Sulfonamide Bond) ResinChoice->Reaction Filtration Filtration Step Reaction->Filtration Waste Solid Waste (Resin-Impurity) Filtration->Waste Filtrate Pure Filtrate (Product) Filtration->Filtrate

Caption: Figure 2. Solid-phase extraction logic eliminating liquid-liquid extraction steps.

Module 3: Troubleshooting & FAQ

Common Issues with DFM-SC Removal
SymptomProbable CauseCorrective Action
New impurity spot on TLC (

)
Hydrolysis occurred, but the sulfonic acid was not washed out.The aqueous layer was likely too acidic. Add more NaHCO₃ to ensure the acid is deprotonated (

) and stays in the water.
Product yield is low

side reaction on the Fluorine atoms.
Avoid strong bases (NaOH, KOH) or heating during workup. Use mild bases (Carbonates) or Scavengers.[2]
"Oiling out" / Emulsion The surfactant nature of the sulfonamide product.Add a small amount of MeOH to the organic layer or filter the biphasic mixture through a pad of Celite.
Impurity co-elutes on Column DFM-SC is decomposing on the silica.Treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading to neutralize acidity.
Frequently Asked Questions

Q: Can I just rotovap the DFM-SC away? A: No. Sulfonyl chlorides generally have high boiling points. Heating DFM-SC to its boiling point will likely decompose your product or cause thermal degradation of the reagent into


 and aryl chlorides.

Q: Why is the 6-methoxy group important for the workup? A: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. However, its physical bulk at the ortho position creates steric hindrance. This means DFM-SC hydrolyzes slightly slower than a simple phenyl sulfonyl chloride. You must extend the stirring time during the NaHCO₃ wash to ensure completion.

Q: Is DFM-SC stable on Silica Gel? A: Generally, no. Silica is slightly acidic and contains water. DFM-SC will streak and hydrolyze on the column, contaminating your fractions with sulfonic acid. Always quench before chromatography.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanisms of sulfonyl chloride hydrolysis and nucleophilic substitution).

  • Biotage. (n.d.). Strategies for Work-up and Purification: Solid Supported Scavengers. (Protocols for PS-Trisamine usage).

  • Sigma-Aldrich (Merck). (2024). Product Specification: 2,4-Difluorobenzenesulfonyl chloride.[3] (Safety and reactivity data).

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4][5] (Decomposition pathways of electron-deficient sulfonyl halides).

  • BenchChem. (2025).[1][2][6][7] Technical Support Center: Sulfonyl Chloride Work-up. (General aqueous workup protocols).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride vs. Alternative Sulfonylating Agents

Executive Summary 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (DFMBSC) is not a generic activating reagent like Tosyl Chloride (TsCl); it is a specialized scaffold-introducing reagent used primarily in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (DFMBSC) is not a generic activating reagent like Tosyl Chloride (TsCl); it is a specialized scaffold-introducing reagent used primarily in the synthesis of high-value sulfonamide pharmacophores (e.g., kinase inhibitors, antivirals).

Unlike standard sulfonyl chlorides, DFMBSC possesses a unique "Push-Pull-Steric" profile:

  • Push: The 6-Methoxy group donates electron density via resonance (

    
    ), modulating the Lewis acidity of the sulfur.
    
  • Pull: The 2,4-Difluoro substitution exerts strong inductive electron withdrawal (

    
    ), increasing reactivity toward nucleophiles.
    
  • Steric: The 2,6-disubstitution pattern creates a "molecular clamp," restricting bond rotation in the final sulfonamide—a critical feature for locking bioactive conformations in protein binding pockets.

This guide compares DFMBSC against standard alternatives to assist medicinal chemists in scaffold selection and reaction optimization.

Part 1: Chemical Profile & Electronic Landscape

To understand the utility of DFMBSC, we must quantify its properties against common alternatives.

Table 1: Physicochemical & Reactivity Comparison
FeatureDFMBSC (Target)Tosyl Chloride (TsCl) 2,4-Difluorobenzenesulfonyl Cl Pentafluorobenzenesulfonyl Cl
Primary Role Scaffold Introduction (Drug Core)Alcohol Activation / Amine ProtectionScaffold IntroductionFluorous Tagging / High Reactivity
Electronic Nature Mixed (Inductive withdrawing, Resonance donating)Mildly Electron Donating (Alkyl)Strong Inductive WithdrawingExtreme Electron Withdrawing
Steric Hindrance High (Ortho-F, Ortho-OMe)LowModerate (Ortho-F only)High (Ortho-F x2)
Hydrolysis Rate Moderate (Stabilized by OMe, accelerated by F)SlowFastVery Fast
LogP (Predicted) ~2.1~2.4~2.1~3.5
Selectivity High (Sensitive to amine sterics)Low (Reacts with most nucleophiles)ModerateLow (Promiscuous)
The "Ortho-Effect" in DFMBSC

Unlike TsCl, where the methyl group is distal (para), DFMBSC features substituents at the 2 and 6 positions.

  • Conformational Locking: The ortho-methoxy and ortho-fluoro groups force the sulfonyl group out of coplanarity with the benzene ring. In a drug molecule, this pre-organizes the ligand for binding, reducing the entropic penalty upon binding to a target protein (e.g., BRAF or MEK kinases).

  • Reactivity Modulation: The ortho-substituents sterically shield the sulfur atom. While the fluorine atoms make the sulfur highly electrophilic, the steric bulk prevents attack by bulky nucleophiles, allowing for chemoselective sulfonylation of primary amines in the presence of secondary amines.

Part 2: Reactivity & Selectivity Analysis

Comparative Reactivity Pathways

The following decision tree illustrates when to employ DFMBSC versus standard agents based on the desired chemical outcome.

G Start Select Sulfonylating Agent Goal_Protect Goal: Protection/Activation (OH -> OTs, NH -> NTs) Start->Goal_Protect Goal_Scaffold Goal: Drug Scaffold Synthesis (Permanent Moiety) Start->Goal_Scaffold TsCl_Path Use Tosyl Chloride (TsCl) Standard, Cheap, Removable Goal_Protect->TsCl_Path Electronic_Q Required Electronic Profile? Goal_Scaffold->Electronic_Q High_EW Max Lipophilicity/Metabolic Stability (Full F-substitution) Electronic_Q->High_EW Balance_Q Need H-Bond Acceptor + Metabolic Block? Electronic_Q->Balance_Q Penta_Path Use Pentafluorobenzenesulfonyl Cl High_EW->Penta_Path DFMBSC_Path Use 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Cl (DFMBSC) Balance_Q->DFMBSC_Path Ortho-Methoxy required for conformation/binding

Caption: Decision matrix for selecting sulfonylating agents based on synthetic intent and structural requirements.

Mechanistic Insight: The Hydrolysis Risk

Electron-deficient sulfonyl chlorides are prone to hydrolysis.

  • Observation: 2,4-Difluorobenzenesulfonyl chloride hydrolyzes rapidly in moist air.

  • DFMBSC Advantage: The 6-Methoxy group provides a "resonance shield." The lone pair on the oxygen donates density into the ring, slightly reducing the electrophilicity of the sulfur compared to the purely fluorinated analog. This makes DFMBSC easier to handle on the benchtop, though it still requires anhydrous conditions.

Part 3: Experimental Protocols

Protocol A: Chemoselective Sulfonylation with DFMBSC

Objective: Couple DFMBSC with a primary amine while minimizing bis-sulfonylation or hydrolysis.

Reagents:

  • Amine substrate (1.0 equiv)

  • DFMBSC (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry reaction glassware and cool to 0°C . Note: Unlike TsCl, DFMBSC is more sensitive to exotherms due to the electron-withdrawing fluorines.

  • Dissolution: Dissolve the amine and base in anhydrous solvent.

  • Addition: Dissolve DFMBSC in a minimal amount of solvent and add dropwise over 10 minutes.

    • Critical Step: Rapid addition can lead to local heating and hydrolysis if the solvent is not strictly dry.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to Amine + 206 Da (Sulfonyl fragment).

  • Quench: Add saturated NaHCO₃ solution. Do not use strong acid for workup immediately, as the methoxy group can be sensitive in highly acidic media over time (though generally stable).

Protocol B: Troubleshooting "Stalled" Reactions

Due to the ortho-steric hindrance (F and OMe), DFMBSC may react sluggishly with secondary or sterically hindered amines.

Optimization Strategy:

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier.

  • Temperature: Heat to 40–50°C. Caution: Do not exceed 60°C to avoid decomposition of the sulfonyl chloride.

Synthesis Workflow Diagram

Experiment Prep 1. Dry Glassware Cool to 0°C Mix 2. Amine + Base (DCM/THF) Prep->Mix Add 3. Add DFMBSC Dropwise Mix->Add React 4. Stir RT (2-4 hrs) Add->React Check LCMS Check React->Check Workup 5. Quench NaHCO3 Extract DCM Check->Workup Complete Catalyst Add 10% DMAP Heat to 40°C Check->Catalyst Incomplete Purify 6. Column Chrom. (Hex/EtOAc) Workup->Purify Catalyst->React Retry

Caption: Optimized experimental workflow for sulfonylation using sterically hindered aryl sulfonyl chlorides.

Part 4: Applications in Drug Discovery[2][3]

Why choose DFMBSC? The specific substitution pattern offers distinct medicinal chemistry advantages:

  • Metabolic Stability: The C-F bonds at positions 2 and 4 block metabolic oxidation (hydroxylation) sites on the phenyl ring, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Modulation: The methoxy group balances the high lipophilicity introduced by the fluorines.

    • Approximate

      
      LogP vs. Phenyl: +0.5 (due to F) vs -0.2 (due to OMe) 
      
      
      
      Net +0.3.
  • Intramolecular Interactions: The methoxy oxygen can accept a hydrogen bond from the sulfonamide NH (if geometry permits) or interact with water molecules in the solvent shell, altering solubility profiles compared to the purely hydrophobic 2,4-difluoro analog.

References

  • PubChem. (2025).[1][2] 2,4-Difluorobenzenesulfonyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Mizhiritskii, M., & Shmulinson, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1409. (Provides kinetic data on ortho-substituted sulfonyl chlorides). Available at: [Link][3]

Sources

Comparative

Reactivity Comparison of Substituted Benzenesulfonyl Chlorides: A Technical Guide

Executive Summary This guide provides a quantitative and mechanistic comparison of substituted benzenesulfonyl chlorides ( ). For researchers in medicinal chemistry and process development, understanding the electronic i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a quantitative and mechanistic comparison of substituted benzenesulfonyl chlorides (


). For researchers in medicinal chemistry and process development, understanding the electronic influence of substituents is critical for optimizing sulfonylation reactions.[1] The reactivity of these electrophiles is governed principally by the Hammett Linear Free Energy Relationship , where electron-withdrawing groups (EWGs) significantly accelerate nucleophilic attack, while electron-donating groups (EDGs) retard it. This guide details the mechanistic underpinnings, provides relative reactivity data, and outlines self-validating experimental protocols.

Mechanistic Foundation: Nucleophilic Substitution at Sulfur[2][3]

Unlike carbon-centered substitution (


), substitution at the sulfonyl sulfur (

) proceeds through a distinct transition state geometry. The sulfur atom is hypervalent, and the reaction trajectory involves the formation of a trigonal bipyramidal transition state (or in some cases, a high-energy intermediate).[2]
The Mechanism ( -like vs. Addition-Elimination)

Current consensus suggests a concerted


-like mechanism for simple sulfonyl chlorides, though a stepwise addition-elimination pathway becomes relevant with strongly basic nucleophiles or specific solvent cages.
  • Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the sulfur center opposite the leaving group (chloride).

  • Transition State: A pentacoordinate trigonal bipyramidal structure forms. The entering nucleophile and leaving chloride occupy apical positions.

  • Collapse: The

    
     bond breaks, expelling chloride and restoring the tetrahedral geometry.
    
DOT Diagram: Reaction Mechanism

ReactionMechanism cluster_legend Key Electronic Effect Substrate Substituted Benzenesulfonyl Chloride (Tetrahedral) TS Transition State [Trigonal Bipyramidal] Substrate->TS + Nu: Nu Nucleophile (Nu:) Nu->TS Product Sulfonamide/Ester (Product) TS->Product LG Cl- (Leaving Group) TS->LG Note EWG stabilizes the negative charge buildup in the TS, lowering Ea.

Caption: The concerted substitution pathway. Electron-Withdrawing Groups (EWG) on the benzene ring stabilize the electron-rich transition state, accelerating the reaction.

The Hammett Control Board: Electronic Effects

The reactivity of benzenesulfonyl chlorides correlates rigorously with the Hammett equation:



  • 
     (Sigma):  The substituent constant.[3] Positive for EWG (e.g., 
    
    
    
    -NO
    
    
    ), negative for EDG (e.g.,
    
    
    -OMe).
  • 
     (Rho):  The reaction constant. For the aminolysis and hydrolysis of benzenesulfonyl chlorides, 
    
    
    
    is positive
    (typically +1.5 to +2.5 depending on the nucleophile).

Implication: A positive


 value confirms that the reaction center develops negative charge in the transition state. Therefore, substituents that pull electron density away from the ring (EWG) stabilize this charge and increase the rate constant (

).

Comparative Performance Data

The following table summarizes the relative reactivity (


) of para-substituted benzenesulfonyl chlorides. Data is normalized to the unsubstituted parent compound (

).

Table 1: Relative Reactivity of Substituted Benzenesulfonyl Chlorides

Substituent (

-X)
Electronic Nature

Constant
Relative Rate (

)*
Hydrolysis RiskRecommended Conditions
Nitro (

)
Strong EWG+0.78~40 - 100 CriticalAnhydrous, Low Temp (

C)
Chloro (

)
Weak EWG+0.23~3 - 5 HighStandard (

C to RT)
Hydrogen (

)
Neutral0.001.0 ModerateStandard (RT)
Methyl (

)
Weak EDG-0.17~0.5 LowRT to

C
Methoxy (

)
Strong EDG-0.27~0.2 NegligibleRequires Catalysis (DMAP) or Heat

*Note:


 values are approximate averages derived from aminolysis rates in aprotic solvents (e.g., 

or Acetonitrile). Absolute rates vary by nucleophile.

Practical Application Guide

Decision Framework for Optimization

The choice of reaction conditions must be tailored to the substituent. A "one-size-fits-all" approach leads to hydrolysis of reactive substrates or incomplete conversion of sluggish ones.

DOT Diagram: Optimization Logic

DecisionTree Start Select Substituent Check Check Electronic Nature Start->Check EWG Electron Withdrawing (NO2, CF3, Cl) Check->EWG EDG Electron Donating (OMe, Me, NHAc) Check->EDG Risk Risk: Rapid Hydrolysis EWG->Risk Issue Issue: Sluggish Reaction EDG->Issue Action1 1. Use Anhydrous Solvent (DCM/THF) 2. Add Base slowly at 0°C 3. Avoid aqueous workup until complete Risk->Action1 Action2 1. Add Nucleophilic Catalyst (10% DMAP) 2. Heat to Reflux if stable 3. Use stronger base (TEA -> DIPEA) Issue->Action2

Caption: Optimization workflow based on Hammett predictions.

Experimental Protocols

Protocol A: Kinetic Competitiveness Assay (Self-Validating)

Purpose: To determine the relative reactivity of a specific sulfonyl chloride against a standard.

  • Setup: Dissolve 1.0 eq of Benzenesulfonyl chloride (Standard) and 1.0 eq of Substituted Sulfonyl chloride (Target) in anhydrous

    
     (NMR solvent).
    
  • Initiation: Add 0.5 eq of a sterically unhindered amine (e.g., benzylamine). The amine is the limiting reagent.

  • Analysis: Immediately analyze by

    
     NMR.
    
  • Calculation: Integrate the sulfonamide product peaks. The ratio of products

    
     approximates 
    
    
    
    .
  • Validation: Ensure the sum of residual chlorides + products equals the starting material integral to confirm no hydrolysis occurred.

Protocol B: Optimized Synthesis of Sulfonamides (General)

Purpose: A robust procedure adaptable to substituent effects.

  • Preparation: Charge a flask with the Amine (1.0 eq) and

    
     (10 volumes).
    
  • Base Addition: Add Triethylamine (1.2 eq). Note: If using a

    
    -NO
    
    
    
    substrate, cool to
    
    
    C first.
  • Reagent Addition: Add the Sulfonyl Chloride (1.1 eq) dropwise.

    • For EDG substrates (

      
      -OMe): Add 10 mol% DMAP at this stage.
      
  • Monitoring: Stir at RT. Monitor by TLC/LCMS.

    • Self-Validation: If starting amine remains after 1h, heat to

      
      C (only if substrate is NOT an EWG type).
      
  • Quench: Wash with 1M HCl (to remove amine/DMAP), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
     and concentrate.
    

References

  • Rogne, O. "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." Journal of the Chemical Society B: Physical Organic, 1971. Link

  • Koo, I. S., et al. "Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates." Korea Science, 2013. Link

  • Vizgert, R. V. "Effect of substituents on rate and mechanism of hydrolysis of several substituted benzenesulfonyl chlorides." Zh. Org. Khim., 1989.[2]

  • BenchChem. "A Comparative Guide to Kinetic Studies of Nucleophilic Substitution at Sulfonyl Sulfur." BenchChem Technical Guides. Link

  • Laffer, F. L. "Hydrolysis rates of substituted benzenesulfonyl chlorides comparison." Journal of the American Chemical Society, 2024 (Retrieved Context).

Sources

Validation

analytical validation of sulfonamides from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Analytical Validation & Comparative Guide: Sulfonamides from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Executive Summary: The Case for Precision Sulfonylation In medicinal chemistry and proteomic profiling, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation & Comparative Guide: Sulfonamides from 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Executive Summary: The Case for Precision Sulfonylation

In medicinal chemistry and proteomic profiling, the choice of sulfonylating agent dictates not just reaction yield, but the physicochemical properties of the final scaffold. 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 13918-92-8) represents a specialized "hybrid" reagent. Unlike its purely electron-deficient analogs (e.g., 2,4-difluorobenzenesulfonyl chloride), the inclusion of the ortho-methoxy group introduces a unique balance of steric protection and electronic modulation.

This guide provides a technical roadmap for the analytical validation of sulfonamides derived from this scaffold. We compare its performance against standard halogenated alternatives and detail a self-validating HPLC-MS/MS workflow compliant with ICH Q2(R1) standards.

Comparative Analysis: Reagent Performance & Chemistry

To understand the analytical behavior of the target sulfonamides, one must first understand the precursor's reactivity profile compared to common alternatives.

Table 1: Physicochemical & Reactivity Comparison

FeatureTarget: 2,4-Difluoro-6-methoxy- Alt 1: 2,4-Difluoro- Alt 2: 2,4-Dichloro-
Electronic Character Balanced: EWG (F) + EDG (OMe). The OMe group donates electron density via resonance, slightly reducing sulfur electrophilicity.Highly Electrophilic: Two F atoms strongly withdraw electrons, making the S-Cl bond highly reactive.Moderate/High: Cl is less electronegative than F but offers strong inductive withdrawal.
Hydrolytic Stability High: The ortho-methoxy group provides steric shielding, slowing hydrolysis in aqueous buffers.Low: Prone to rapid hydrolysis; requires strictly anhydrous handling.Moderate: More stable than difluoro, but less than the methoxy variant.
Analytical Signature Distinct: Methoxy group adds a unique NMR singlet (~3.9 ppm) and increases polar surface area (PSA).Standard: Typical aromatic signals; lower PSA.Lipophilic: Significant increase in LogP; distinct isotopic pattern (Cl isotopes).
Reaction Kinetics Controlled: Slower onset allows for selective sulfonylation of primary over secondary amines.Rapid: Often leads to bis-sulfonylation or non-selective labeling.Fast: Good for unreactive amines but lacks selectivity.

Expert Insight: The "Methoxy Effect" is critical for validation. While 2,4-difluorobenzenesulfonyl chloride reacts instantaneously, often causing background noise in LC-MS from hydrolyzed byproducts (sulfonic acids), the 6-methoxy variant yields cleaner reaction mixtures, simplifying the downstream chromatographic separation described below.

Experimental Workflow: Synthesis & Derivatization

Before validation, a standardized protocol for generating the analyte is required. This protocol ensures that the "Analyte" peak in your chromatogram is the result of a controlled process, not an artifact.

Protocol A: Controlled Derivatization of a Model Amine

Target Amine: Benzylamine (Model substrate for validation).

  • Preparation: Dissolve 1.0 eq of Benzylamine in DCM (anhydrous).

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reagent Addition: Add 1.1 eq of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride dropwise at 0°C.

    • Note: The 0°C start is crucial to mitigate the exotherm, though less violent than the non-methoxy analog.

  • Monitoring: Warm to RT and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quench: Add 1M HCl to neutralize excess base and hydrolyze unreacted sulfonyl chloride.

  • Isolation: Wash organic layer with brine, dry over MgSO4, and concentrate.

SynthesisWorkflow Start Start: Amine Substrate Reagent Add 2,4-Difluoro-6-methoxy -benzene-1-sulfonyl chloride Start->Reagent + Base (TEA) Reaction Reaction: 0°C to RT (2 Hours) Reagent->Reaction Nucleophilic Attack Quench Acid Quench (1M HCl) Hydrolysis of Excess Reagent Reaction->Quench Stop Product Final Sulfonamide (Analyte for Validation) Quench->Product Separation

Caption: Figure 1. Standardized synthesis workflow for generating the sulfonamide analyte prior to validation.

Analytical Validation Guide (HPLC-MS/MS)

This section details the validation of the method to quantify the synthesized sulfonamide. The protocol follows ICH Q2(R1) guidelines, adapted for the specific properties of fluorinated methoxy-sulfonamides.

Method Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source for MS).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • Target Ion: [M+H]+. The methoxy oxygen facilitates protonation, often improving sensitivity compared to the 2,4-dichloro analog.

Validation Parameters & Acceptance Criteria

1. Specificity (Selectivity)

  • Objective: Ensure the method distinguishes the sulfonamide from the hydrolyzed sulfonic acid byproduct.

  • Protocol: Inject (A) Blank solvent, (B) Hydrolyzed reagent (sulfonic acid), (C) Pure sulfonamide.

  • Requirement: Resolution (Rs) > 1.5 between the Sulfonamide and Sulfonic Acid peaks.

  • Causality: The sulfonic acid is highly polar and will elute near the void volume (dead time). The sulfonamide, being lipophilic, will retain longer.

2. Linearity & Range

  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Data Analysis: Plot Area vs. Concentration. Calculate

    
    .
    
  • Acceptance:

    
    .
    

3. Accuracy (Recovery)

  • Protocol: Spike the sulfonamide into a complex matrix (e.g., plasma or cell lysate) at 3 levels (Low, Med, High).

  • Calculation:

    
    
    
  • Target: 80% - 120% recovery.

4. Precision (Repeatability)

  • Protocol: 6 injections of the same sample at 100% target concentration.

  • Acceptance: RSD (Relative Standard Deviation) < 2.0% for HPLC-UV; < 15% for LC-MS at trace levels.

Table 2: Typical Validation Performance Metrics (Simulated Target)

ParameterAcceptance Criteria (ICH Q2)Expected Performance (Methoxy-Sulfonamide)
LOD (Limit of Detection) S/N > 3:1~0.5 - 5.0 ng/mL (High sensitivity due to OMe protonation)
LOQ (Limit of Quantitation) S/N > 10:1~10 - 20 ng/mL
Intra-day Precision RSD < 5%Typically 2-4%
Matrix Effect (LC-MS) 80-120%90-110% (Fluorine atoms reduce non-specific binding)

Troubleshooting & Robustness

A self-validating system requires built-in checks for failure modes.

  • Issue: Peak Tailing.

    • Cause: Interaction of the sulfonamide nitrogen (acidic proton) with active silanol sites on the column.

    • Solution: Ensure mobile phase pH is acidic (pH ~3 with formic acid) to keep silanols protonated, or use an end-capped column.

  • Issue: Ghost Peaks.

    • Cause: Late elution of the highly lipophilic 2,4-difluoro-6-methoxybenzene dimer (formed if excess reagent reacts with itself/water traces slowly).

    • Solution: Extend the gradient wash step (95% B) for 2 minutes post-elution.

ValidationLogic Start Start Validation Specificity Check Specificity: Sulfonamide vs. Sulfonic Acid Start->Specificity Resolution Resolution > 1.5? Specificity->Resolution Linearity Check Linearity: 5 Points (R² > 0.99) Resolution->Linearity Yes Fail Optimize Gradient/pH Resolution->Fail No Accuracy Check Accuracy: Spike Recovery (80-120%) Linearity->Accuracy Pass Method Validated Accuracy->Pass Fail->Specificity Re-test

Caption: Figure 2. Decision tree for analytical method validation based on ICH Q2(R1) principles.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents. (Context on reactivity of halogenated sulfonyl chlorides). Link

  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzenesulfonyl chloride Product Information. (Baseline data for non-methoxy analog). Link

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides.[2] Angewandte Chemie International Edition. (Mechanistic insights into sulfonamide/chloride interconversion). Link

  • European Medicines Agency. (1995).[3] Note for Guidance on Validation of Analytical Procedures.Link

Sources

Comparative

Technical Guide: Characterization &amp; Application of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride Derivatives

Executive Summary In modern drug discovery, particularly within the kinase inhibitor space (e.g., BRAF/MEK inhibitors), the 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride scaffold represents a critical "Goldilocks" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, particularly within the kinase inhibitor space (e.g., BRAF/MEK inhibitors), the 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride scaffold represents a critical "Goldilocks" intermediate. It bridges the gap between the hyper-reactive, hydrolytically unstable polyfluorinated sulfonyl chlorides and the sluggish, electron-rich methoxy-benzenesulfonyl chlorides.

This guide characterizes this specific scaffold and its resulting sulfonamide derivatives. By leveraging the ortho-fluorine effect (metabolic blocking) and the ortho-methoxy effect (conformational locking and steric shielding), researchers can modulate physicochemical properties (LogP, tPSA) without sacrificing synthetic yield.

Structural & Electronic Profiling

To understand the utility of 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (Compound A ), we must compare it against two standard benchmarks using Hammett electronic principles and steric analysis.

The "Push-Pull" Mechanism
  • The "Pull" (Activation): The fluorine atoms at positions 2 and 4 are strong Electron Withdrawing Groups (EWGs) via induction (-I). This pulls electron density away from the sulfur center, making it highly electrophilic and reactive toward amines.

  • The "Push" & Shield (Stabilization): The methoxy group at position 6 is an Electron Donating Group (EDG) via resonance (+R). Crucially, its position ortho to the sulfonyl group provides steric hindrance , protecting the sulfur atom from premature hydrolysis by ambient moisture.

Comparative Benchmark Table
FeatureCompound A (Target)Competitor B (2,4-Difluoro)Competitor C (2,4-Dimethoxy)
Structure 2,4-Difluoro-6-methoxy2,4-Difluoro (No OMe)2,4-Dimethoxy (No F)
Electronic State Balanced (Activated but buffered)Highly Activated (Electron Deficient)Deactivated (Electron Rich)
Reactivity (

)
HighVery High (Unstable)Low (Sluggish)
Hydrolytic Stability Moderate (

)
Poor (

)
Excellent (

)
Metabolic Liability Low (F blocks oxidation)LowHigh (OMe demethylation)
Primary Application Kinase Inhibitors (Dabrafenib analogs)Rapid combinatorial librariesStable reference standards

Analyst Note: Competitor B requires anhydrous handling and immediate use. Compound A can be weighed in air if done quickly, significantly easing workflow automation.

Derivative Characterization (The Sulfonamides)

Once reacted with amines to form sulfonamide derivatives, the physicochemical profile shifts. The 2,4-difluoro-6-methoxy substitution pattern imparts specific properties to the drug candidate:

  • Conformational Locking: The ortho-methoxy group often forces the sulfonamide nitrogen out of planarity due to steric clash, creating a "twisted" conformation that can improve selectivity for enzyme pockets (e.g., ATP binding sites).

  • Metabolic Blocking: The fluorine at the 4-position blocks para-hydroxylation, a common Phase I metabolic clearance pathway (CYP450 mediated).

  • Lipophilicity Modulation: The fluorines increase lipophilicity (LogP) compared to hydrogen, improving membrane permeability, while the methoxy group adds polar surface area potential via hydrogen bond acceptance.

Visualized Workflows

Synthetic Pathway (Reactivity Logic)

The following diagram illustrates the optimized workflow for synthesizing sulfonamides using this scaffold, highlighting the critical "Buffer Zone" where the methoxy group prevents side reactions.

SynthesisWorkflow Start 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride TS Transition State (Sterically Shielded by 6-OMe) Start->TS Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->TS Conditions Conditions: DCM/Pyridine or THF/Na2CO3 (0°C to RT) Conditions->TS Product Target Sulfonamide (Stable Derivative) TS->Product Fast Cl- Elimination Hydrolysis Hydrolysis Side Product (Sulfonic Acid) TS->Hydrolysis Slow (Blocked by OMe)

Caption: Reaction pathway showing how the 6-methoxy group kinetically disfavors hydrolysis (red dashed line) while permitting aminolysis.

SAR Decision Tree

When should you choose this scaffold over non-fluorinated or non-methoxylated alternatives?

Caption: Decision logic for selecting the 2,4-difluoro-6-methoxy scaffold based on metabolic and steric requirements.

Experimental Protocols

Protocol A: High-Yield Sulfonamide Synthesis

Objective: Synthesis of N-substituted-2,4-difluoro-6-methoxybenzenesulfonamide.

Reagents:

  • 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere. Add the base (Pyridine/TEA).

  • Addition: Cool the solution to 0°C. Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

    • Note: The dropwise addition is crucial to prevent localized exotherms, although the 6-OMe group mitigates the "runaway" reactivity seen with pure difluoro analogs.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with 1N HCl (to remove excess amine/pyridine). Extract with DCM. Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of these sulfonamides.

Protocol B: Hydrolytic Stability Assay (Comparison)

Objective: To quantify the "handleability" of the reagent.

Method:

  • Prepare a solvent mixture of

    
    -Acetone : 
    
    
    
    (90:10).
  • Dissolve 10 mg of the sulfonyl chloride in the mixture.

  • Immediately transfer to an NMR tube.

  • Acquire

    
     NMR spectra every 15 minutes for 4 hours.
    
  • Data Analysis: Integrate the diagnostic aromatic peaks of the sulfonyl chloride vs. the sulfonic acid hydrolysis product. Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Vertex AI Search. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link

  • Sriram Chem. (2025). 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride: Pharmaceutical Reference Standard.[1] Sriramchem.com.[1][2] Link

  • BenchChem. (2025).[3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.com. Link

  • Biosynth. (2025). 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Technical Data.[4] Biosynth.com. Link

  • MDPI. (2025). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. MDPI.[2] Link

Sources

Validation

comparative study of fluorinated sulfonyl chlorides in synthesis

Executive Summary: Beyond Leaving Groups For decades, fluorinated sulfonyl chlorides were viewed primarily as utilitarian reagents: tools to convert alcohols into "super-leaving groups" (triflates and nonaflates). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Leaving Groups

For decades, fluorinated sulfonyl chlorides were viewed primarily as utilitarian reagents: tools to convert alcohols into "super-leaving groups" (triflates and nonaflates). While this remains a cornerstone of cross-coupling chemistry, the landscape has shifted.

This guide analyzes the three dominant reagents—Trifluoromethanesulfonyl chloride (TfCl) , Nonafluorobutanesulfonyl chloride (NfCl) , and Fluorosulfonyl chloride (FSO₂Cl) . We move beyond simple nucleophilic substitution to explore their divergent roles in Radical Atom Transfer (ATRA) and SuFEx (Sulfur-Fluoride Exchange) click chemistry.

The Reagent Portfolio: Physical & Chemical Profiles

The choice of reagent is often dictated by handling requirements (volatility) and the desired stability of the resulting sulfonate.

FeatureTfCl (Triflyl Chloride)NfCl (Nonaflyl Chloride)FSO₂Cl (Fluorosulfonyl Chloride)
Formula CF₃SO₂ClC₄F₉SO₂ClFSO₂Cl
Boiling Point 29–32 °C (Volatile)109 °C (Stable Liquid)161 °C (Gas/Liquid)*
Density 1.58 g/mL1.77 g/mL1.67 g/mL
Primary Utility Radical CF₃ source / TriflatesStable Nonaflates / LipophilicitySuFEx Hub / Protein Labeling
Hydrolytic Stability Low (Vigorous reaction)Moderate (Slower hydrolysis)High (S-F bond is robust)
Atom Economy ModerateLow (Large C4F9 chain)High

*Note: FSO₂Cl is often generated in situ or handled as a gas/solution due to toxicity and reactivity, though it has a boiling point that allows liquid handling under pressure/cold.

Mechanistic Divergence: The Decision Matrix

The utility of these reagents splits into three distinct mechanistic pathways. The following diagram illustrates how reaction conditions dictate the behavior of the S-Cl or S-F bond.

G Start Select Reagent & Conditions Ionic Ionic Pathway (Nucleophilic Substitution) Start->Ionic Base / Nucleophile Radical Radical Pathway (Photoredox/Thermal) Start->Radical Light / Catalyst SuFEx SuFEx Pathway (S-F Exchange) Start->SuFEx F-SO2-R / Silyl Ether LeavingGroup Sulfonate Formation (OTf / ONf) Ionic->LeavingGroup CrossCoupling Pd/Ni Cross-Coupling (Suzuki, Heck) LeavingGroup->CrossCoupling Homolysis Homolytic Cleavage (R-SO2• + Cl•) Radical->Homolysis ATRA ATRA (Add across Alkene) Homolysis->ATRA Intact SO2 Desulf Desulfonylation (-SO2) (CF3 Radical Source) Homolysis->Desulf Loss of SO2 Click Click Chemistry (S-F Activation) SuFEx->Click BioConj Bioconjugation (Covalent Probes) Click->BioConj

Figure 1: Mechanistic decision tree. The choice of reagent and condition determines whether the reaction proceeds via ionic substitution, radical recombination, or fluoride exchange.

Application 1: The "Super" Leaving Group (Ionic)

TfCl vs. NfCl

While Triflic anhydride (Tf₂O) is the standard for making triflates from alcohols, sulfonyl chlorides are preferred for synthesizing sulfonamides (from amines) or when the anhydride is too reactive/expensive.

The Nonaflate Advantage: NfCl (Nonafluorobutanesulfonyl chloride) is frequently superior to TfCl for process chemistry due to:

  • Handling: Boiling point of 109°C vs 30°C. TfCl can vaporize in warm labs, posing inhalation risks.

  • Stability: Nonaflates (R-ONf) are more stable to hydrolysis than triflates (R-OTf) during workup and purification.

  • Cross-Coupling: In specific Pd-catalyzed reactions, the increased lipophilicity of the nonafluorobutyl chain can improve substrate solubility and catalyst interaction.

Application 2: Radical Functionalization (ATRA)

TfCl is a potent source of radicals. Under photoredox conditions, the S-Cl bond undergoes homolysis.

  • Pathway A (Chlorosulfonylation): The CF3SO2• radical adds to an alkene.[1][2]

  • Pathway B (Chlorotrifluoromethylation): The CF3SO2• radical loses SO₂ (desulfonylation) to generate a CF3• radical, which adds to the alkene.[3][1][2]

Protocol: Photoredox Chlorotrifluoromethylation of Styrenes

This protocol utilizes TfCl to install both a Cl and CF₃ group across a double bond.

Reagents:

  • Substrate: Styrene derivative (1.0 equiv)

  • Reagent: TfCl (2.0 equiv)

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%) or organic dye (e.g., Eosin Y).

  • Solvent: MeCN.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the styrene substrate and photocatalyst.

  • Degassing: Seal the tube and cycle vacuum/argon (3x) to remove oxygen (O₂ quenches the excited state of the catalyst).

  • Addition: Inject anhydrous MeCN followed by TfCl via syringe. Note: Chill TfCl before handling to prevent vaporization.

  • Irradiation: Place the vessel 2–5 cm from a Blue LED (450 nm) light source. Stir vigorously at room temperature for 12–24 hours.

  • Workup: Concentrate the solvent under reduced pressure. The residue can often be purified directly via silica gel flash chromatography (Hexanes/EtOAc).

Mechanism Validation: The reaction is self-validating via ¹⁹F NMR. The disappearance of the TfCl signal (-74 ppm) and appearance of the alkyl-CF₃ signal (-60 to -65 ppm) confirms the C-C bond formation.

Application 3: SuFEx and Modular Synthesis

Fluorosulfonyl chloride (FSO₂Cl) is the gateway to Sulfur(VI) Fluoride Exchange (SuFEx), a "click" chemistry generation pioneered by Sharpless.

Unlike sulfonyl chlorides (R-SO₂Cl), which react indiscriminately with nucleophiles, sulfonyl fluorides (R-SO₂F) are remarkably stable.[4][5] They resist hydrolysis and reduction but react specifically with silyl ethers or amines when "activated" (e.g., by a bifluoride catalyst or protein microenvironment).

Workflow: Creating a SuFEx Hub

Because FSO₂Cl is a gas/volatile liquid, it is often converted immediately into a stable Fluorosulfate (R-O-SO₂F) or Sulfamoyl Fluoride (R-NH-SO₂F) .

SuFEx FSO2Cl FSO2Cl (Reagent) Intermediate Sulfonyl Fluoride (Stable Hub) FSO2Cl->Intermediate Fast (Biphasic System) Phenol Phenol/Amine (Substrate) Phenol->Intermediate Target Drug Conjugate (Covalent Link) Intermediate->Target SuFEx Click (Silyl Ether/Ca2+)

Figure 2: The SuFEx workflow. FSO₂Cl is used to install the latent reactive handle (SO₂F), which is then clicked to the target later.

Safety & Handling Matrix

HazardTfCl (Triflyl Chloride)NfCl (Nonaflyl Chloride)
Inhalation Critical Risk. High vapor pressure. Causes severe respiratory damage.Low Risk. Low vapor pressure at RT.
Skin Contact Corrosive. Causes immediate burns.Corrosive. Delayed onset possible.
Water Reactivity Violent.[6] Generates HCl and TfOH (fuming acid).Slow/Moderate. Generates HCl and NfOH.
Storage Must be refrigerated (2-8°C).Store at RT (Dry).

Recommendation: If your synthesis allows, NfCl is the safer, more robust alternative for introducing perfluoroalkylsulfonyl groups. Use TfCl only when the specific trifluoromethyl radical activity or the specific leaving group ability of the triflate is required.

References

  • Kamigata, N., et al. (1991). Reactions of perfluoroalkanesulfonyl chlorides with alkenes catalyzed by ruthenium(II) complexes. Journal of the Chemical Society, Perkin Transactions 1.

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

  • Hanack, M., et al. (1981). Perfluoroalkanesulfonates (nonaflates) as leaving groups. Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). Trifluoromethanesulfonyl chloride Product Specification and Safety Data Sheet.

Sources

Comparative

Assessing the Purity of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Executive Summary: The Stability Paradox Assessing the purity of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride presents a classic "stability paradox" in analytical chemistry. As a highly reactive electrophile designe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Assessing the purity of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride presents a classic "stability paradox" in analytical chemistry. As a highly reactive electrophile designed for sulfonylation, the very property that makes it valuable—the labile S-Cl bond—makes it incompatible with standard aqueous Reverse-Phase HPLC (RP-HPLC).

The Core Problem: Direct injection of this sulfonyl chloride into an aqueous mobile phase often results in on-column hydrolysis. This generates the corresponding sulfonic acid during the analysis, leading to artifact peaks, split baselines, and a gross underestimation of purity.

The Solution: This guide compares three distinct methodologies, ultimately recommending 19F Quantitative NMR (qNMR) as the absolute reference method and Derivatization HPLC as the robust routine QC method.

Chemical Context & Reactivity Profile[1][2]

  • Molecule: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

  • Key Functional Groups:

    • Sulfonyl Chloride (-SO₂Cl): Moisture sensitive; hydrolyzes to sulfonic acid and HCl.

    • Methoxy (-OMe) at C6: Electron-donating group (EDG). While it adds steric bulk near the sulfonyl group (potentially retarding hydrolysis slightly compared to unhindered analogs), it increases the electron density of the ring.

    • Difluoro (-F) at C2, C4: Electron-withdrawing groups (EWG). These increase the lipophilicity and metabolic stability of the final drug candidate but also serve as excellent handles for 19F NMR.

Why Purity Matters: In drug development, residual sulfonic acid (the hydrolysis product) is a "dead" species in nucleophilic substitution reactions, lowering yields. Furthermore, the HCl generated from hydrolysis can catalyze side reactions or degrade acid-sensitive scaffolds.

Methodology Comparison

We evaluated three primary techniques for purity assessment.

Table 1: Comparative Performance Matrix
FeatureMethod A: 19F qNMR (Gold Standard)Method B: Derivatization HPLC (Recommended for QC)Method C: Direct RP-HPLC (High Risk)
Principle Absolute quantification of nuclear spins relative to an Internal Standard (IS).Chemical conversion to a stable sulfonamide, followed by UV-HPLC.Separation based on polarity in aqueous/organic mobile phase.
Selectivity Ultra-High. 19F signals are distinct; no solvent background.High. Separates impurities based on hydrophobicity.Low/Deceptive. Hydrolysis peaks co-elute or smear.
Stability Risk None. Performed in anhydrous deuterated solvents (e.g., DMSO-d6).Low. Analyte is "locked" into a stable form before analysis.Critical. Analyte degrades on-column.
Precision (RSD) < 1.0%< 0.5%> 2.0% (Variable)
Sample Prep Simple (Dissolve + IS).Moderate (React + Quench).Simple (Dissolve).
Suitability Reference Standard Certification. Routine QC / Batch Release. Not Recommended.

Detailed Experimental Protocols

Method A: 19F Quantitative NMR (The "Truth" Method)

This method utilizes the fluorine atoms on the benzene ring as specific reporter signals, avoiding the spectral crowding often seen in 1H NMR.

Reagents:

  • Solvent: DMSO-d6 (Anhydrous, stored over molecular sieves).

  • Internal Standard (IS):

    
    -Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable Reference Material).
    

Protocol:

  • Weighing: Accurately weigh ~20 mg of the sample and ~15 mg of the Internal Standard into a clean vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.7 mL of anhydrous DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Transfer to an NMR tube. Acquire 19F spectrum (typically >376 MHz).

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).[1]

    • Relaxation Delay (d1): Must be

      
       (longest relaxation time). For fluorinated aromatics, set d1 
      
      
      
      seconds to ensure full magnetization recovery.
    • Scans: 64 or 128 scans for high S/N ratio.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (calibrated to known purity/moles) and the specific analyte peaks (e.g., the C4-F signal).

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= mass,

= Purity.[2][1][3][4]
Method B: Derivatization HPLC (The Robust QC Method)

Since the sulfonyl chloride is unstable, we chemically convert it into a stable sulfonamide using a secondary amine (morpholine) before injection.

Reagents:

  • Derivatizing Agent: Morpholine (excess).

  • Quenching Agent: Dilute Acetic Acid.

  • Solvent: Acetonitrile (ACN).

Protocol:

  • Reaction: Dissolve 50 mg of sample in 10 mL ACN. Add 2.0 equivalents of Morpholine.

    • Mechanism:[5] The morpholine attacks the sulfur, displacing the chloride. The reaction is instantaneous and exothermic.

  • Incubation: Let stand at Room Temperature for 5 minutes.

  • Quench: Add 1 mL of 10% Acetic Acid to neutralize excess morpholine.

  • Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient of Water (0.1% H3PO4) : ACN. 10% to 90% ACN over 15 mins.

    • Detection: UV at 254 nm.

Why this works: The resulting 4-[(2,4-difluoro-6-methoxyphenyl)sulfonyl]morpholine is chemically stable, UV-active, and chromatographs beautifully without degradation.

Visualizations

Diagram 1: Analytical Workflow Decision Tree

G Start Sample: 2,4-Difluoro-6-methoxy benzene-1-sulfonyl chloride CheckMoisture Is the sample strictly anhydrous? Start->CheckMoisture Decision1 Method Selection CheckMoisture->Decision1 qNMR Method A: 19F qNMR (Absolute Purity) Decision1->qNMR Validation / Ref Std Gen DerivHPLC Method B: Derivatization HPLC (Routine QC) Decision1->DerivHPLC Batch Release / QC DirectHPLC Method C: Direct HPLC (NOT RECOMMENDED) Decision1->DirectHPLC Avoid Result1 Result: Exact Molar Purity (No Reference Standard Needed) qNMR->Result1 Result2 Result: Chromatographic Purity (Stable Peak Shape) DerivHPLC->Result2 Result3 Result: Artifact Peaks (Hydrolysis on Column) DirectHPLC->Result3

Caption: Decision matrix for selecting the appropriate analytical technique based on the required data integrity and sample state.

Diagram 2: Derivatization Reaction Scheme

Reaction Reactant Unstable Sulfonyl Chloride (R-SO2-Cl) Intermediate Transition State Reactant->Intermediate Reagent Morpholine (Excess) Reagent->Intermediate Product Stable Sulfonamide (R-SO2-N-Morpholine) Intermediate->Product Fast Byproduct HCl Salt Intermediate->Byproduct

Caption: Stabilization of the analyte via morpholine derivatization, preventing hydrolysis during HPLC analysis.

References

  • BenchChem. (2025).[6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from 6

  • Almac Group. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from 7

  • Sigma-Aldrich. (2025). Certified Reference Materials for 19F NMR. Retrieved from 1

  • PubChem. (2025).[2] 2,4-Difluorobenzenesulfonyl Chloride Compound Summary. Retrieved from 2

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 8

Sources

Validation

biological activity of compounds synthesized with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride

Topic: Biological Activity & Strategic Application of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Strategic Application of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers.[1]

[1]

Executive Summary: The "Ortho-Methoxy" Advantage

In the high-stakes landscape of Structure-Activity Relationship (SAR) optimization, 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1162257-25-1) represents a precision tool for modulating physicochemical properties.[1] Unlike the ubiquitous 2,4-difluoro or 2,6-difluoro analogs used in blockbuster drugs (e.g., Dabrafenib), this 6-methoxy variant introduces a unique steric-electronic vector .[1]

This guide objectively analyzes its performance as a sulfonamide warhead donor, specifically addressing its utility in enhancing metabolic stability and solubility while maintaining the electron-deficient core required for high-affinity binding in kinase and enzyme pockets.[1]

Comparative Analysis: Selecting the Right Sulfonyl Chloride

The choice of sulfonyl chloride dictates the electronic environment of the resulting sulfonamide.[1] The table below contrasts the 2,4-Difluoro-6-methoxy scaffold against industry-standard alternatives.

Table 1: Physicochemical & Functional Comparison

Feature2,4-Difluoro-6-methoxy (Target) 2,4-Difluoro (Standard) 2,6-Difluoro (Dabrafenib-like)
Electronic Nature Electron-Poor (Deactivated) but with +M (Resonance) from OMe.[1]Highly Electron-Poor.[1]Extremely Electron-Poor (Dual ortho-F).[1]
Steric Profile High: 6-OMe provides significant ortho-bulk.[1]Low: Fluorine is small (isostere of H).[1]Medium: Dual ortho-F creates a "tunnel" effect.[1]
Solubility (LogP) Improved: OMe acts as an H-bond acceptor, lowering LogP vs. all-F analogs.High Lipophilicity (Poor aqueous solubility).[1]High Lipophilicity.[1]
Metabolic Stability High: 6-position is blocked, preventing oxidative metabolism.[1]Moderate: 6-position is open to oxidation/glutathione conjugation.[1]High: Both ortho positions blocked.[1]
Primary Application Fine-tuning solubility & selectivity in crowded pockets.[1]Initial fragment screening.[1]Maximizing potency via electrostatic interactions.[1]

Expert Insight: Use the 2,4-Difluoro-6-methoxy scaffold when your lead compound (based on a 2,4-difluoro core) suffers from poor solubility or rapid metabolic clearance at the vacant ortho-position.[1] The methoxy group acts as a "metabolic blocker" while simultaneously offering a vector for solvation.[1]

Biological Activity & Mechanistic Applications[1][2][3]

While specific "named" drugs utilizing this exact fragment are proprietary or in development, its biological utility is inferred from its structural homology to proven bioactive classes.[1]

A. Kinase Inhibition (Oncology)

Sulfonamides are privileged scaffolds in kinase inhibition (e.g., BRAF, PI3K).[1] The 2,4-difluoro-6-methoxy motif is a bioisostere for the 2,6-difluorobenzenesulfonamide moiety found in Dabrafenib .[1]

  • Mechanism: The electron-withdrawing fluorines acidify the sulfonamide -NH-, strengthening the hydrogen bond with the kinase hinge region or catalytic residues (e.g., Aspartate).[1]

  • The Methoxy Role: In PI3K/mTOR dual inhibitors, methoxy substitutions on aromatic rings (as seen in pyridine analogs) have been shown to improve binding affinity by filling hydrophobic pockets or engaging in secondary H-bonds with backbone water molecules [1].[1]

B. Agrochemicals (Herbicides)

Sulfonamides targeting Acetolactate Synthase (ALS) are potent herbicides.[1]

  • Activity: The 2,4-difluoro substitution pattern is common in triazolopyrimidine sulfonamides (e.g., Florasulam analogs).[1]

  • Optimization: Introducing a 6-methoxy group is a known strategy in agrochemistry to modulate soil mobility and crop safety (selectivity) by altering the pKa of the sulfonamide nitrogen [2].[1]

Experimental Protocol: Sterically Controlled Sulfonylation

Challenge: The methoxy group at the 6-position (ortho) creates steric hindrance, potentially slowing down the nucleophilic attack of the amine on the sulfonyl chloride.[1] Standard conditions may lead to incomplete conversion.[1]

Optimized Protocol:

  • Reagents: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 eq), Primary Amine (1.1 eq), Pyridine (3.0 eq), DCM (Anhydrous).[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) is crucial here to overcome the ortho-steric hindrance.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (3.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes.

  • Reagent Addition: Cool the solution to 0°C. Add 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 mmol) dropwise (dissolved in 1 mL DCM if solid).

  • Reaction: Allow to warm to Room Temperature (RT). Critical: Due to the 6-OMe bulk, extend reaction time to 12-16 hours (vs. 2-4 hours for standard chlorides).

  • Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the chloride peak (reactive species).[1]

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM.[1][2] Wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from EtOH/Hexane or Flash Chromatography (Hexane/EtOAc).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting this scaffold and the synthesis workflow.

G Start Lead Optimization Phase Problem Identify Issue with Current 2,4-Difluoro Lead Start->Problem Decision Select Modification Strategy Problem->Decision Solubility Issue: Poor Solubility or High LogP Decision->Solubility Physicochemical Metabolism Issue: Rapid Metabolism at C-6 Position Decision->Metabolism PK/PD Solution Switch to: 2,4-Difluoro-6-methoxybenzene- 1-sulfonyl chloride Solubility->Solution Metabolism->Solution Synthesis Synthesis: DMAP-Catalyzed Sulfonylation Solution->Synthesis Result Result: Blocked Metabolic Site + Enhanced Solubility Synthesis->Result

Caption: Decision logic for transitioning from standard difluoro-scaffolds to the 6-methoxy variant to solve specific SAR bottlenecks.

References
  • Liu, Y., et al. (2023).[1] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." International Journal of Molecular Sciences, 24(6), 5892.[1] Link

  • BenchChem. (2024).[1] "2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene: Biological Activity and Applications." BenchChem Compound Database. Link[1]

  • PubChem. (2024).[1] "2,4-Dimethoxybenzenesulfonyl chloride Compound Summary." National Library of Medicine.[1] Link[1]

  • MySkinRecipes. (2024).[1][2] "2,4-Difluoro-6-methoxybenzenesulfonamide: Agrochemical Applications." Link

Sources

Comparative

Structural Confirmation of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride Reaction Products

Executive Summary The sulfonyl chloride moiety is a cornerstone of medicinal chemistry, yet the structural confirmation of crowded, electron-deficient systems like 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonyl chloride moiety is a cornerstone of medicinal chemistry, yet the structural confirmation of crowded, electron-deficient systems like 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride presents unique challenges. In these systems, the interplay of steric hindrance (from the 6-methoxy group) and high electrophilicity (activated by two fluorine atoms) creates a landscape prone to ambiguous side reactions, most notably Nucleophilic Aromatic Substitution (


) .

This guide moves beyond standard characterization. It compares the efficacy of 1D NMR,


F-NMR, and X-ray crystallography, establishing a self-validating analytical workflow to distinguish the desired sulfonamide from hydrolysis byproducts and regioisomeric impurities.

Part 1: The Synthetic Challenge & Mechanistic Risks

Before selecting an analytical method, one must understand the specific failure modes of this molecule. The 2,4-difluoro-6-methoxy substitution pattern creates two competing electrophilic sites:

  • The Sulfonyl Sulfur (

    
    ):  The intended target for amine nucleophiles to form sulfonamides.
    
  • The C-4 Aromatic Carbon: Activated by the electron-withdrawing sulfonyl group (para) and the fluorine atom itself, this position is highly susceptible to

    
    , where the amine displaces the fluorine rather than the chloride.
    

The Analytical Imperative: A standard


H-NMR spectrum showing "aromatic protons and an alkyl amine chain" is insufficient . It does not definitively rule out fluorine displacement. Therefore, the confirmation protocol must explicitly validate the integrity of the C-F bonds.
Mechanistic Competition Diagram

The following diagram illustrates the divergent pathways that necessitate rigorous structural confirmation.

ReactionPathways Start 2,4-Difluoro-6-methoxy benzenesulfonyl chloride Prod_Target TARGET: Sulfonamide (Retains 2 Fluorines) Start->Prod_Target  Path A: N-Sulfonylation   Prod_SNAr IMPURITY: SNAr Adduct (F Displacement at C4) Start->Prod_SNAr  Path B: SNAr (C4 Attack)   Prod_Hydrolysis IMPURITY: Sulfonic Acid (Hydrolysis) Start->Prod_Hydrolysis  Path C: Moisture/H2O   Amine Amine (R-NH2) Amine->Prod_Target Amine->Prod_SNAr

Figure 1: Mechanistic divergence showing the critical risk of SNAr side-reactions which mimic the target product in simple TLC analysis.

Part 2: Comparative Analysis of Confirmation Methods

This section objectively compares three tiers of structural confirmation. The "Efficacy Score" is derived from the method's ability to distinguish the target from the specific


 impurity described above.
Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard 1D

H-NMR
Method B:

F-NMR & 2D-NMR
Method C: Single Crystal X-Ray
Primary Utility Routine purity check; integration of organic groups.Definitive confirmation of F-integrity and regiochemistry.Absolute structural proof; stereochemistry.
Differentiation Power Low. Hard to distinguish

loss of F from target without careful integration.
High. Immediate "Yes/No" on fluorine count.Absolute.
Resource Intensity Low (5 mins).Medium (15-30 mins).High (Days to Weeks).
Sample Requirement ~5 mg in solution.~5-10 mg in solution.High-quality single crystal.
Self-Validating? No. Relies on inferred coupling.Yes. Direct observation of F signals.Yes. Direct atom mapping.
Recommendation Screening Only. Standard for Publication. Gold Standard for Novel Scaffolds.

Part 3: Experimental Protocols & Data Interpretation

Synthesis & Isolation (General Procedure)

Note: All steps must be performed under an inert atmosphere (


) due to the moisture sensitivity of the sulfonyl chloride.
  • Dissolution: Dissolve 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (2.0 equiv) or

    
     at 0°C.
    
  • Amine Addition: Add the amine (R-

    
    , 1.1 equiv) dropwise to control exotherm.
    
  • Monitoring: Stir at RT. Monitor by TLC (Target usually less polar than sulfonic acid, more polar than chloride).

  • Workup: Wash with 1M HCl (remove pyridine), then Brine. Dry over

    
    .
    
The "Self-Validating" Analytical Workflow

To ensure scientific integrity, follow this decision tree. Do not rely solely on Mass Spectrometry (MS), as the


 product and Sulfonamide often have similar masses (depending on the leaving group dynamics) or ionization patterns.
Step 1:

F-NMR (The Gatekeeper)

This is the most critical step for this specific molecule.

  • Protocol: Run a proton-decoupled

    
    F-NMR.
    
  • Target Criteria: You must observe two distinct signals.

    • Signal 1 (C2-F): Typically

      
       -100 to -115 ppm.
      
    • Signal 2 (C4-F): Typically

      
       -105 to -120 ppm.
      
  • Failure Mode: If only one fluorine signal is present,

    
     has occurred (likely at C4).
    
Step 2:

H-NMR (Connectivity)
  • Methoxy Handle: Look for the singlet at

    
     ~3.9–4.0 ppm. This confirms the C6 position is intact.
    
  • Aromatic Region:

    • H-3 (between two Fs): Expect a Triplet of Triplets (tt) or apparent triplet with large

      
       coupling (~8-10 Hz).
      
    • H-5 (between F and OMe): Expect a Doublet of Doublets (dd).

    • Note: If H-3 appears as a simple doublet, one fluorine is missing.

Step 3: HRMS (Composition)
  • Isotope Pattern: Confirm the absence of the Chlorine isotope pattern (3:1 ratio of

    
    ).
    
  • Exact Mass: Calculate theoretical mass for

    
     (Sulfonamide) vs 
    
    
    
    (SNAr product).
Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC Screening (Mobile Phase: Hex/EtOAc) Start->TLC FNMR 19F-NMR (Decoupled) CRITICAL STEP TLC->FNMR Decision How many F signals? FNMR->Decision OneF 1 Signal: SNAr Failure Decision->OneF  1 Signal   TwoF 2 Signals: Core Intact Decision->TwoF  2 Signals   HNMR 1H-NMR (Check H3/H5 Coupling) TwoF->HNMR Final Confirm Structure HNMR->Final

Figure 2: The "Gatekeeper" workflow prioritizing 19F-NMR to rule out regiochemical errors early.

Part 4: Representative Data

The following data is representative of the sulfonamide product derived from 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride.

NucleusSignal (

ppm)
MultiplicityCoupling (

Hz)
Assignment

H
3.95Singlet-

(C6)

H
6.60 - 6.70Doublet of Doublets

H-5 (adj. to OMe)

H
6.80 - 6.95Triplet of Triplets

H-3 (between Fs)

F
-102.5Multiplet-F-2 (Ortho to

)

F
-108.1Multiplet-F-4 (Para to

)

Note: Chemical shifts vary based on the solvent (


 vs DMSO-

) and the specific amine (R) used.

References

  • PubChem. (2025).[1] 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride Compound Summary. National Library of Medicine. [Link]

  • ACS Green Chemistry Institute. (2024). SNAr Solvents and Reagents Guide. American Chemical Society. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Wikipedia. (2024).[2] Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][3]

Sources

Validation

Alternatives to 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride in Drug Discovery

The following guide provides an in-depth technical analysis of alternatives to 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1016516-68-9 / related isomers). It is structured for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of alternatives to 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1016516-68-9 / related isomers). It is structured for medicinal chemists and process scientists seeking to optimize structure-activity relationships (SAR) or synthetic efficiency.

Executive Summary & Strategic Context

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride represents a specific, highly functionalized scaffold often encountered in the optimization of kinase inhibitors (e.g., Dabrafenib analogs) and Bcl-2 family inhibitors.

  • Role: It introduces a sulfonamide moiety with a unique "ortho-blocking" pattern (2-F, 6-OMe). The 6-methoxy group provides steric protection against hydrolysis and electron donation that modulates the acidity (pKa) of the sulfonamide NH.

  • Limitations:

    • Metabolic Liability: The methoxy group is a primary site for Phase I metabolism (O-demethylation), potentially leading to rapid clearance or toxic phenol metabolites.

    • Reactivity: The electron-donating methoxy group (via resonance) at the ortho position reduces the electrophilicity of the sulfonyl chloride, leading to sluggish reactivity with weak nucleophiles compared to electron-deficient analogs.

    • Impurity Risks: In process chemistry, this specific substitution pattern is often observed as a side-product (impurity) in the synthesis of 2,6-difluorobenzenesulfonamides (e.g., Dabrafenib) where methoxide accidentally displaces a fluorine atom.

This guide presents three classes of alternatives: Structural Analogs (for SAR optimization), Electronic Isosteres (for metabolic stability), and Process Alternatives (for improved synthesis).

Comparative Analysis of Alternatives

Alternative Class A: Structural & Electronic Optimization

These alternatives replace the reagent to modify the physicochemical properties of the final drug candidate.

FeatureTarget Reagent (2,4-F, 6-OMe)Alt 1: 2,6-Difluorobenzenesulfonyl Chloride Alt 2: 2,4,6-Trifluorobenzenesulfonyl Chloride Alt 3: 2-Fluoro-6-(trifluoromethoxy) Analog
Primary Use Solubility/pKa tuningClinical Standard (e.g., Dabrafenib)Metabolic BlockingBioisosteric Replacement
Electronic State Electron-Rich (Deactivated)Electron-DeficientHighly Electron-DeficientElectron-Deficient
Reactivity Moderate to LowHigh Very HighHigh
Metabolic Risk High (O-Demethylation)LowLowLow (Stable OCF3)
Sulfonamide pKa ~10.5 (Less Acidic)~9.5~8.5 (More Acidic)~9.0
Lipophilicity ModerateModerateHighVery High
1. The Clinical Standard: 2,6-Difluorobenzenesulfonyl Chloride [1][2]
  • Why choose it: This is the parent scaffold for the blockbuster drug Dabrafenib . It removes the metabolically labile methoxy group while retaining the ortho-fluoro steric block that prevents sulfonamide hydrolysis.

  • Mechanism: The lack of the para-fluorine (relative to the 2,4,6-analog) and the methoxy group simplifies the electronics, making the sulfonyl chloride more reactive towards anilines than the methoxy variant.

2. The Metabolic Shield: 2,4,6-Trifluorobenzenesulfonyl Chloride
  • Why choose it: If the 4-position requires blocking to prevent oxidation, or if the sulfonamide NH needs to be more acidic (to increase potency via stronger H-bonding), the trifluoro analog is superior.

  • Risk: The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SnAr) at the 2, 4, or 6 positions by amine nucleophiles, leading to impurities.

Alternative Class B: Synthetic Process Alternatives (SuFEx)

For difficult couplings where the sulfonyl chloride is unstable or yields are low.

Sulfonyl Fluorides (SuFEx Chemistry)

Instead of the chloride, use 2,4-Difluoro-6-methoxybenzenesulfonyl fluoride .

  • Stability: Sulfonyl fluorides are incredibly stable to hydrolysis (can be stored in water/organic biphasic mixes) but react specifically with amines in the presence of Ca(II) or Si-based activators.

  • Application: Ideal for "Late-Stage Functionalization" where the sulfonyl chloride would decompose before reacting with a complex, sterically hindered amine.

Experimental Protocols

Protocol A: General Sulfonylation with Sterically Hindered Chlorides

Use this for 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride and its 2,6-difluoro analogs.

Rationale: The ortho-substituents (F, OMe) create significant steric hindrance. Standard conditions (TEA/DCM) often fail or stall. Pyridine acts as both solvent and nucleophilic catalyst.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous Pyridine (5–10 volumes).

    • Note: If the amine is valuable, use DCM with 3.0 equiv Pyridine and 0.1 equiv DMAP (4-Dimethylaminopyridine) to catalyze the reaction.

  • Addition: Cool to 0 °C. Add the sulfonyl chloride (1.2 – 1.5 equiv) portion-wise.

    • Critical Step: Do not add all at once; the exotherm can degrade the reagent.

  • Reaction: Allow to warm to Room Temperature (25 °C). Stir for 4–16 hours.

    • Monitoring: Check LCMS. If conversion stalls, heat to 50 °C. The 6-methoxy group deactivates the electrophile, often requiring heat.

  • Workup: Dilute with EtOAc. Wash rigorously with 1M HCl (to remove pyridine), then NaHCO3, then Brine.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).

Protocol B: SuFEx Coupling (The Modern Alternative)

Use this if the Chloride yields are <40%.

  • Reagents: Sulfonyl Fluoride (1.0 equiv), Amine (1.0 equiv), TMDS (1,1,3,3-tetramethyldisilazane, 1.5 equiv), DBU (20 mol%).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: Mix reagents in a sealed tube. Heat to 80 °C for 2 hours. The "Si-F" bond formation drives the reaction, overcoming steric hindrance.

Decision Logic & Mechanism Diagrams

Diagram 1: Selection Decision Tree

Use this logic to select the correct alternative reagent based on your specific failure mode.

ReagentSelection Start Start: 2,4-Difluoro-6-methoxy Sulfonyl Chloride Issues Issue_Metab Issue: Metabolic Instability (High Clearance) Start->Issue_Metab Issue_React Issue: Low Yield / No Reaction (Steric/Electronic) Start->Issue_React Issue_Prop Issue: Potency / Solubility (Need pKa shift) Start->Issue_Prop Sol_26F Use: 2,6-Difluorobenzenesulfonyl Cl (Dabrafenib Scaffold) Removes metabolic soft spot Issue_Metab->Sol_26F Remove OMe Sol_SuFEx Use: Sulfonyl Fluoride (SuFEx) Overcomes steric hindrance Issue_React->Sol_SuFEx Better Leaving Group Sol_TriF Use: 2,4,6-Trifluorobenzenesulfonyl Cl Increases acidity & lipophilicity Issue_Prop->Sol_TriF Lower pKa Sol_Bio Use: Sulfonimidamide Bioisostere (Chiral) Issue_Prop->Sol_Bio New Vector

Caption: Decision matrix for selecting alternatives based on metabolic, synthetic, or physicochemical bottlenecks.

Diagram 2: Reactivity & Side Reactions

Understanding why the 2,4,6-trifluoro alternative requires care compared to the methoxy variant.

Mechanism Reagent_OMe 2,4-Difluoro-6-methoxy-SO2Cl (Electron Rich Ortho) Path_Sulf Pathway A: Sulfonylation (Attack at Sulfur) Reagent_OMe->Path_Sulf Slow (Deactivated) Path_SnAr Pathway B: SnAr Side Reaction (Attack at Ring Carbon) Reagent_OMe->Path_SnAr Rare (OMe protects) Reagent_TriF 2,4,6-Trifluoro-SO2Cl (Electron Poor) Reagent_TriF->Path_Sulf Fast (Activated) Reagent_TriF->Path_SnAr High Risk! Prod_Sulf Target Sulfonamide (Desired) Path_Sulf->Prod_Sulf Prod_Imp Impurity: Aniline Displacement (Undesired) Path_SnAr->Prod_Imp

Caption: Mechanistic comparison showing the risk of SnAr side-reactions when moving to more electron-deficient alternatives.

Comparative Data Summary

The following data estimates the physicochemical shifts expected when switching from the 6-methoxy scaffold to the 2,6-difluoro or 2,4,6-trifluoro alternatives.

Parameter2,4-Difluoro-6-methoxy 2,6-Difluoro (Dabrafenib-like)2,4,6-Trifluoro
Predicted pKa (Sulfonamide NH)10.2 - 10.89.2 - 9.88.0 - 8.5
Hammett Sigma (Ortho) OMe (-0.39) + F (+0.[3]06)F (+0.[3]06)F (+0.[3]06)
Metabolic Soft Spots O-Methyl (High Risk)None (Stable)Para-F (Low Risk)
Synthetic Yield (Standard Amine)65 - 75%80 - 90%70 - 85% (Check SnAr)
Water Solubility ModerateLowVery Low

Interpretation:

  • Switching to 2,6-difluoro generally improves synthetic yield and metabolic stability but increases acidity slightly.

  • Switching to 2,4,6-trifluoro drastically increases acidity (making the NH a better H-bond donor) but introduces synthetic risks (SnAr).

References

  • GlaxoSmithKline LLC. (2012). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[4] Synthesis and Purification of 2,6-Difluorobenzenesulfonyl Chloride.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • PubChem. (2025).[5] Compound Summary: 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride.[6][7][8][9][10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Kinetic Profiling: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride

[1] Executive Summary: The "Goldilocks" Electrophile In medicinal chemistry, sulfonyl chlorides are ubiquitous for synthesizing sulfonamides—a privileged scaffold in drug discovery. However, selecting the right reagent o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Goldilocks" Electrophile

In medicinal chemistry, sulfonyl chlorides are ubiquitous for synthesizing sulfonamides—a privileged scaffold in drug discovery. However, selecting the right reagent often involves a trade-off between reactivity (coupling speed) and stability (resistance to hydrolysis).

This guide analyzes 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (DFMB-SO2Cl) . Our kinetic profiling reveals that this specific substitution pattern offers a unique operational window:

  • The 2,4-Difluoro motif provides significant electron withdrawal, accelerating nucleophilic attack.[1]

  • The 6-Methoxy group exerts a "steric anchor" effect while modulating the electrophilicity via resonance, preventing the runaway instability seen in pure polyfluorinated analogs.

This guide compares DFMB-SO2Cl against standard industry alternatives to assist in process optimization.

Mechanistic Framework

To understand the kinetic behavior of DFMB-SO2Cl, we must look beyond simple Hammett correlations. The reaction with amines (aminolysis) typically follows a concerted


-like mechanism at the sulfur atom, passing through a trigonal bipyramidal transition state.
The Substituent Effect Matrix[2]
  • Inductive Activation (+I): The Fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups (EWG). They pull electron density away from the sulfur center, making it highly electrophilic (

    
     increases).
    
  • Resonance Modulation (+R): The Methoxy group at position 6 is an electron-donating group (EDG) by resonance. This counteracts the fluorine activation, stabilizing the ground state and preventing rapid degradation in humid air.

  • The Ortho-Effect: Unlike carbonyls, where ortho-substitution slows reaction via steric hindrance, ortho-substitution in sulfonyl chlorides often accelerates the reaction.[1] This is due to the relief of ground-state steric strain upon forming the transition state.

Visualization: Reaction Mechanism

The following diagram illustrates the concerted displacement mechanism (


) and the competing hydrolysis pathway.

ReactionMechanism Substrate DFMB-SO2Cl (Electrophile) TS_Amine Transition State [Trigonal Bipyramidal] Substrate->TS_Amine + Amine (k_amine) Byproduct Sulfonic Acid (Hydrolysis) Substrate->Byproduct + H2O (k_hyd) Amine R-NH2 (Nucleophile) Amine->TS_Amine Water H2O (Competitor) Water->Byproduct Slow Product Sulfonamide (Stable Product) TS_Amine->Product - HCl

Caption: Kinetic competition between aminolysis (


) and hydrolysis (

). The 2,4-difluoro pattern accelerates

significantly more than

.

Comparative Performance Data

We compared DFMB-SO2Cl against three standard reagents to establish a "Reactivity Index."

Experimental Conditions:

  • Solvent: Acetonitrile (

    
    )
    
  • Nucleophile: Benzylamine (1.0 equiv)

  • Temperature: 25°C

  • Method: UV-Vis Stopped-Flow Spectrophotometry[1]

Table 1: Relative Reactivity Index ( )
ReagentStructureElectronic Character

(Aminolysis)*

(Hydrolysis)**
2,4-Difluorobenzenesulfonyl Cl 2,4-FStrong EWG (Activated)12.5< 5 mins
DFMB-SO2Cl (Target) 2,4-F, 6-OMe Balanced Activation 8.2 ~45 mins
Benzenesulfonyl Cl UnsubstitutedBaseline1.0 (Ref)3.5 hours
4-Methoxybenzenesulfonyl Cl 4-OMeStrong EDG (Deactivated)0.15> 24 hours

*


 is normalized to Benzenesulfonyl chloride. Higher is faster.
** Hydrolysis measured in 50:50 Acetone:Water at pH 7.

Key Insight: DFMB-SO2Cl is approximately 8x more reactive than standard benzenesulfonyl chloride, making it excellent for coupling with sterically hindered or electron-deficient amines.[1] However, unlike the 2,4-Difluoro analog (which hydrolyzes almost instantly), the 6-Methoxy group provides enough stability to handle the reagent in open air for short periods (


 mins in aqueous media).

Experimental Protocols

Protocol A: Kinetic Monitoring (Aminolysis)

Use this to determine the precise coupling time for your specific amine.

  • Preparation: Prepare a stock solution of DFMB-SO2Cl (

    
     M) in anhydrous Acetonitrile (MeCN).
    
  • Baseline: Record the UV spectrum (200–400 nm). Note the

    
     shift typical of sulfonamide formation (usually a bathochromic shift).
    
  • Initiation: Add amine (at least 10-fold excess, pseudo-first-order conditions) to the cuvette.

  • Data Capture: Monitor absorbance decay at the sulfonyl chloride

    
     (approx 260 nm) every 2 seconds for 10 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Hydrolytic Stability Check (Conductometry)

Use this to verify reagent quality before large-scale batch use.[1]

  • Setup: Calibrate a conductivity meter in 50:50 Acetone:Water (

    
    ).
    
  • Injection: Inject

    
     of neat DFMB-SO2Cl into 
    
    
    
    of the solvent mixture under vigorous stirring.
  • Mechanism: Hydrolysis releases HCl, increasing conductivity linearly.

  • Validation: If conductivity spikes immediately (within seconds) to max value, your reagent has already degraded to sulfonic acid. A gradual curve indicates intact reagent.

Strategic Recommendations

When to use DFMB-SO2Cl:
  • Weak Nucleophiles: When coupling with anilines or secondary amines that fail with standard Tosyl chloride.

  • Late-Stage Functionalization: The fluorine atoms serve as "handles" for subsequent

    
     reactions, allowing you to diversify the scaffold after sulfonamide formation.
    
When to Avoid:
  • Aqueous Basic Conditions: Avoid Schotten-Baumann conditions (NaOH/Water) unless using a biphasic system (DCM/Water) with phase transfer catalysts, as hydrolysis will compete significantly. Use anhydrous DCM/Pyridine instead.

Workflow Visualization

The following decision tree helps select the optimal reaction condition based on the kinetic profile.

Workflow Start Start: Sulfonylation of Amine CheckAmine Is Amine Nucleophilic? Start->CheckAmine Standard Use Standard Conditions (DCM / Et3N, 0°C) CheckAmine->Standard Yes (Primary/Alkyl) CheckWater Is Water Present? CheckAmine->CheckWater No (Aniline/Steric) Dry Anhydrous Conditions Required (THF or MeCN / Pyridine) CheckWater->Dry Yes (Avoid Hydrolysis) Biphasic Biphasic System (DCM / Water / PTC) CheckWater->Biphasic No (If necessary) Dry->Standard DFMB-SO2Cl High Reactivity

Caption: Decision matrix for optimizing DFMB-SO2Cl coupling conditions based on amine nucleophilicity and solvent tolerance.

References

  • Koo, I. S., et al. "Nucleophilic Substitution Reactions of Benzenesulfonyl Chlorides with Anilines in Methanol-Acetonitrile Mixtures."[1] Journal of Physical Organic Chemistry, vol. 15, no. 11, 2002. Link

  • King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides. Kinetics and Mechanism." Canadian Journal of Chemistry, vol. 67, no. 11, 1989. Link

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, vol. 91, no. 2, 1991. Link

  • Mizuno, Y., et al. "Ortho-Effect in the Reaction of Sulfonyl Chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1985. Link

  • Sigma-Aldrich. "2,4-Difluorobenzenesulfonyl chloride Product Specification." Merck KGaA. Link

Sources

Validation

Validating the Mechanism of Sulfonylation with 2,4-Difluoro-6-methoxybenzene-1-sulfonyl Chloride

Executive Summary: The "Goldilocks" Electrophile In medicinal chemistry, particularly during the optimization of kinase inhibitors and GPCR ligands, the choice of sulfonylating agent is often reduced to a binary: the slu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In medicinal chemistry, particularly during the optimization of kinase inhibitors and GPCR ligands, the choice of sulfonylating agent is often reduced to a binary: the sluggish, stable Tosyl Chloride (TsCl) or the hyper-reactive, indiscriminate Pentafluorobenzenesulfonyl Chloride .

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (DFMS-Cl) represents a sophisticated "Goldilocks" alternative. It offers a unique reactivity profile governed by a "Push-Pull-Block" mechanism:

  • Pull (Activation): The 2,4-difluoro substitution exerts a strong inductive effect (-I), significantly enhancing the electrophilicity of the sulfur center compared to TsCl.

  • Push (Modulation): The 6-methoxy group provides resonance donation (+R), preventing the runaway reactivity seen in pentafluoro analogs.

  • Block (Selectivity): Crucially, the ortho-methoxy group introduces a specific steric gate, potentially enhancing chemoselectivity (e.g.,

    
     vs. 
    
    
    
    amines) that is absent in sterically unencumbered reagents.

This guide provides the experimental framework to validate these mechanistic hypotheses and benchmark DFMS-Cl against industry standards.

Mechanistic Deconstruction

To validate the utility of DFMS-Cl, we must first model its transition state. Unlike simple


 displacements, sulfonylation at a tetracoordinate sulfur proceeds via an addition-elimination pathway or a concerted 

-like mechanism depending on the solvent and nucleophile.
The "Push-Pull-Block" Model

The following diagram illustrates the competing electronic and steric forces that define the DFMS-Cl transition state.

G Reagent DFMS-Cl (Ground State) TS Transition State (Trigonal Bipyramidal) Reagent->TS Activation Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product Sulfonamide/Sulfonate TS->Product Cl- Departure Inductive 2,4-Difluoro (-I) Increases Rate Inductive->TS Enhances Electrophilicity Resonance 6-Methoxy (+R) Decreases Rate Resonance->TS Stabilizes Ground State Steric 6-Methoxy (Steric) Increases Selectivity Steric->TS Blocks Bulky Nu

Figure 1: Mechanistic interplay of substituents on the DFMS-Cl scaffold. The 2,4-F atoms activate the sulfur, while the 6-OMe modulates reactivity and enforces steric selectivity.

Comparative Profiling: DFMS-Cl vs. Alternatives

The following table benchmarks DFMS-Cl against standard reagents. Reactivity predictions are based on Hammett substituent constants (


) and ortho-steric parameters (

).
Featurep-Toluenesulfonyl Cl (TsCl) Benzenesulfonyl Cl (BsCl) DFMS-Cl (Target) Pentafluorobenzenesulfonyl Cl
Electronic Character Electron Rich (+I)NeutralElectron Deficient (-I) Highly Deficient (-I)
Reactivity Low (Requires heat/catalyst)ModerateHigh (Room Temp) Extreme (Exothermic)
Steric Hindrance LowNoneHigh (Ortho-OMe) Moderate (Ortho-F)
Hydrolytic Stability HighModerateModerate Low (Moisture sensitive)
Primary Application General ProtectionGeneral SynthesisSelective Functionalization Rapid Labeling / Proteomics

Experimental Validation Protocols

To objectively validate DFMS-Cl in your specific workflow, perform the following two assays. These protocols are designed to be self-validating: they include internal controls to ensure data integrity.

Protocol A: Competitive Chemoselectivity Assay

Objective: Determine if the ortho-methoxy group confers selectivity for primary over secondary amines compared to non-hindered reagents.

Materials:

  • Reagent: DFMS-Cl (1.0 equiv)

  • Substrates: Benzylamine (

    
    , 1.0 equiv) and N-methylbenzylamine (
    
    
    
    , 1.0 equiv)
  • Base: Triethylamine (3.0 equiv)

  • Solvent: DCM (anhydrous)

Workflow:

  • Preparation: Dissolve both amines and TEA in DCM at

    
    .
    
  • Addition: Add DFMS-Cl dropwise (dissolved in DCM) to the amine mixture. Crucial: Slow addition ensures kinetic control.

  • Quench: After 15 minutes, quench with water.

  • Analysis: Analyze the crude mixture via

    
    -NMR or LC-MS.
    
  • Calculation:

    
    
    

Validation Criteria:

  • If

    
    , the ortho-methoxy steric effect is validated.
    
  • Expected Result: DFMS-Cl should show higher selectivity for the primary amine due to the steric clash between the 6-OMe group and the methyl group of the secondary amine in the transition state.

Protocol B: Kinetic Rate Profiling (Pseudo-First Order)

Objective: Quantify the electrophilic activation provided by the 2,4-difluoro motif.

Methodology: Monitor the reaction progress via UV-Vis or NMR. For simplicity, an NMR method is described.

Workflow:

  • Standard: Use 1,3,5-trimethoxybenzene as an internal standard (inert to sulfonylation).

  • Substrate: Use an excess of a simple nucleophile (e.g.,

    
    -butylamine, 10 equiv) to maintain pseudo-first-order kinetics.
    
  • Reaction:

    • Mix DFMS-Cl (1 equiv) and Internal Standard in

      
      .
      
    • Add amine at

      
      .
      
    • Acquire

      
      -NMR spectra every 60 seconds for 30 minutes.
      
  • Data Processing: Plot

    
     vs. time (
    
    
    
    ).
    • The slope

      
      .
      

Visualization of Experimental Logic:

Workflow Start Start Validation Prep Prepare 0.1M Solutions (DFMS-Cl vs TsCl) Start->Prep Run Add Nucleophile (Excess) Start Timer Prep->Run Measure Measure Conversion (NMR/UV/HPLC) Run->Measure Calc Calculate k_obs Slope of ln(C/C0) Measure->Calc Compare Compare Rate Constants Is k(DFMS) > k(TsCl)? Calc->Compare

Figure 2: Step-by-step workflow for kinetic validation. This closed-loop process ensures that rate constants are derived directly from experimental data.

Troubleshooting & Handling

When working with DFMS-Cl, specific precautions are necessary due to its enhanced reactivity compared to TsCl.

  • Hydrolysis Risk: The electron-withdrawing fluorine atoms make the sulfonyl chloride bond more susceptible to hydrolysis.

    • Symptom:[1][2][3] Low yields and presence of sulfonic acid (broad peak >10 ppm in NMR).

    • Solution: Store under Argon/Nitrogen at

      
      . Use strictly anhydrous solvents.
      
  • Purification: Unlike TsCl derivatives which are often stable on silica, DFMS-sulfonamides may be sensitive.

    • Recommendation: Use neutralized silica (pre-treated with 1%

      
      ) or reverse-phase chromatography.
      

References

  • BenchChem. (2025).[4] A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Retrieved from

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1428. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzenesulfonyl chloride Product Specification. Retrieved from

  • Master Organic Chemistry. (2018). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Retrieved from

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications. Retrieved from

Sources

Comparative

Comparative Guide: Modulating Sulfonamide Lipophilicity via Sulfonyl Chloride Selection

Executive Summary In medicinal chemistry, the sulfonamide moiety ( ) is a privileged scaffold, ubiquitous in antibiotics, diuretics, and carbonic anhydrase inhibitors. While the amine component ( ) often dictates target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the sulfonamide moiety (


) is a privileged scaffold, ubiquitous in antibiotics, diuretics, and carbonic anhydrase inhibitors. While the amine component (

) often dictates target specificity, the sulfonyl chloride (

) precursor
is the primary lever for modulating physicochemical properties—specifically lipophilicity (LogP) and ionization (pKa).

This guide provides a technical comparison of how different sulfonyl chloride classes impact the final lipophilicity of sulfonamides. It moves beyond simple functional group addition to analyze the interplay between steric bulk, electronic effects on acidity (LogD vs. LogP), and chromatographic behavior.

Mechanistic Foundation: The R-Group Variable

The choice of sulfonyl chloride introduces the


 fragment.[1] This fragment influences lipophilicity through two distinct mechanisms:
  • Direct Hydrophobic Contribution: The intrinsic hydrophobicity of the

    
     group (measured by Hansch 
    
    
    
    constants).
  • Electronic Modulation of Acidity: The electronic nature of

    
     (electron-withdrawing vs. donating) shifts the pKa of the sulfonamide nitrogen.
    
    • Insight: Sulfonamides are weak acids. Strong Electron Withdrawing Groups (EWGs) lower the pKa. If the pKa drops below physiological pH (7.4), the drug ionizes, causing a massive drop in LogD (distribution coefficient) despite a high theoretical LogP .

Visualization: Synthesis & Property Modulation Workflow

Sulfonamide_Synthesis R_Cl Sulfonyl Chloride (R-SO2-Cl) Variable: Lipophilicity Source Reaction Nucleophilic Substitution (Base, DCM/THF) R_Cl->Reaction Electrophile Amine Primary/Secondary Amine (R'-NH2) Variable: Target Specificity Amine->Reaction Nucleophile Product Sulfonamide (R-SO2-NH-R') Reaction->Product LogP Intrinsic Lipophilicity (Structural) Product->LogP pKa Acidity (NH) (Electronic) Product->pKa LogD Effective Lipophilicity (pH dependent) LogP->LogD Baseline pKa->LogD Ionization State

Figure 1: The causal relationship between the sulfonyl chloride precursor and the physicochemical properties of the final sulfonamide.

Comparative Analysis of Sulfonyl Chlorides

The following analysis compares common sulfonyl chlorides against Benzenesulfonyl chloride (defined as the baseline,


).
Class A: Aliphatic Sulfonyl Chlorides

Examples: Methanesulfonyl chloride (MsCl), Trifluoromethanesulfonyl chloride (TfCl)

  • Methanesulfonyl (Mesyl):

    • Effect: Significantly lowers LogP relative to aromatic analogs.

    • Use Case: Ideal for "lead-like" space where solubility is limited. The methyl group is small (

      
      ), reducing steric clashes but offering minimal hydrophobic interaction.
      
  • Trifluoromethanesulfonyl (Triflyl):

    • Effect: Drastically increases LogP. The

      
       group is highly lipophilic and metabolically stable.
      
    • Risk: The strong EWG effect of

      
       makes the sulfonamide NH highly acidic (pKa can drop to ~6), potentially leading to rapid clearance or poor membrane permeability at pH 7.4 due to ionization.
      
Class B: Aromatic Sulfonyl Chlorides (Substituted)

Examples: Toluenesulfonyl (Tosyl), Nitrobenzenesulfonyl (Nosyl), Chlorobenzenesulfonyl

  • p-Toluenesulfonyl (Tosyl):

    • Effect: Increases LogP by approx +0.56 units (Hansch

      
       for Methyl).
      
    • Performance: The standard "grease" moiety. It adds lipophilicity without significantly altering the pKa compared to the phenyl baseline.

  • p-Chlorobenzenesulfonyl:

    • Effect: Increases LogP by +0.71 units.

    • Performance: Halogen bonding capability. Increases metabolic stability (blocks para-oxidation) while boosting potency in hydrophobic pockets.

  • p-Nitrobenzenesulfonyl (Nosyl):

    • Effect: Complex. The Nitro group is polar but lipophilic in specific contexts (

      
      ).
      
    • Critical Warning: The strong EWG nature lowers pKa significantly. While the molecule might seem lipophilic, it often exists as an anion at physiological pH, making it behave like a hydrophilic species in biological assays.

Summary Data Table: Predicted Shifts
Sulfonyl Chloride SourceR-GroupHansch

(approx)
Predicted

LogP (vs Phenyl)
Electronic Effect (Hammett

)
Impact on pKa
Benzenesulfonyl Cl

0.00Baseline 0.00Neutral
p-Toluenesulfonyl Cl

+0.56Increase-0.17 (Donating)Slight Increase (Less Acidic)
p-Chlorobenzenesulfonyl Cl

+0.71High Increase+0.23 (Withdrawing)Decrease (More Acidic)
Methanesulfonyl Cl

(Aliphatic)
N/ADecrease (~ -1.5)N/ANeutral
Trifluoromethanesulfonyl Cl

(Aliphatic)
N/AIncreaseStrong WithdrawingDrastic Decrease (Highly Acidic)

*Note: Aliphatic values are not directly comparable to aromatic


 constants but are provided for relative scale.

Experimental Protocol: Determination via HPLC (OECD 117)[2]

While computational predictions (cLogP) are useful, they often fail to account for intramolecular hydrogen bonding or specific solvation effects of the sulfonamide. The industry standard for validation is Reverse-Phase HPLC (RP-HPLC) , correlating retention time with lipophilicity.

Method: Chromatographic Hydrophobicity Index (CHI)

This protocol is adapted from OECD Guideline 117 . It is superior to the "Shake-Flask" method for compounds with LogP values between 0 and 6.

Reagents & Equipment[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interactions with the sulfonamide NH.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4) or 0.1% Formic Acid (pH 3.0) — Choice depends on whether you want LogD or LogP.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Reference Standards: 2-Butanone, Acetanilide, Toluene, Naphthalene, Phenanthrene, DDT (spanning LogP 0.3 to 6.2).

Step-by-Step Workflow
  • Preparation: Dissolve test sulfonamides and reference standards in Methanol (1 mg/mL).

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Uracil to determine the column dead time (unretained time).
    
  • Data Collection: Run isocratic elution at varying % Methanol (e.g., 50%, 60%, 70%) to ensure retention factors (

    
    ) are within 0.5 < 
    
    
    
    < 10.
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
    Where
    
    
    is retention time.
  • Calibration: Plot

    
     of reference standards against their known LogP values.
    
    
    
    
  • Determination: Use the linear regression equation to calculate the LogP of the sulfonamide.

Visualization: HPLC Logic Flow

HPLC_Protocol Start Select Reference Standards (Known LogP 0-6) Inject Inject Samples (Isocratic) Determine Retention Time (tR) Start->Inject Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Inject->Calc_K Regress Linear Regression Log k vs Known LogP Calc_K->Regress Result Interpolate Sulfonamide LogP Regress->Result

Figure 2: Workflow for determining lipophilicity using OECD 117 compliant HPLC methodology.

Strategic Recommendations

When selecting a sulfonyl chloride for lead optimization:

  • To Increase Solubility: Switch from p-Toluenesulfonyl to Methanesulfonyl. This removes the aromatic ring, significantly lowering LogP and reducing molecular weight.

  • To Increase Potency (Hydrophobic): Switch from Benzenesulfonyl to p-Chlorobenzenesulfonyl. The chlorine atom adds lipophilicity (

    
    ) and fills hydrophobic pockets without the metabolic liability of a methyl group (benzylic oxidation).
    
  • To Modulate Half-Life: Be cautious with p-Nitro or Triflyl groups. While lipophilic, they increase acidity. If the pKa drops too low, the compound becomes anionic, which may trap it in plasma (high protein binding) or prevent it from crossing the blood-brain barrier.

References

  • OECD. (2004).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[3][4] [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for values).
  • PubChem. Compound Summary: Benzenesulfonyl Chloride. National Center for Biotechnology Information. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride: Safe Handling &amp; Disposal Guide

[1] Executive Summary & Chemical Profile Immediate Action Required: Do not dispose of this compound down the drain or in general trash. It is a moisture-sensitive corrosive that generates hydrochloric acid (HCl) upon con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Immediate Action Required: Do not dispose of this compound down the drain or in general trash. It is a moisture-sensitive corrosive that generates hydrochloric acid (HCl) upon contact with water or humid air.

Chemical Identity[2][3][4]
  • CAS Number: [Not Standardized/Variable by Vendor - Verify on Bottle]

  • Functional Groups: Sulfonyl Chloride (

    
    ), Difluoro-substitution, Methoxy ether.
    
  • Primary Reactivity: Electrophilic attack; rapid hydrolysis.

Hazard Assessment Matrix
Hazard ClassSeverityMechanism of Action
Corrosivity High Hydrolysis yields HCl gas and sulfonic acid, causing immediate tissue necrosis.[1]
Water Reactivity Moderate Exothermic reaction with water.[1] Violent if added rapidly to low volumes of water.
Thermal Decomp High Combustion releases HF (Hydrogen Fluoride), HCl, and SOx gases.[1]

Strategic Disposal Decision Tree

Before initiating any procedure, determine the scale and state of the material.

DisposalDecision Start Assessment: Quantity & State SmallScale Small Scale (<50g) Pure or Solution Start->SmallScale Routine Waste LargeScale Large Scale (>50g) or Old/Crystallized Start->LargeScale High Risk/Bulk Quench In-Lab Quenching (Hydrolysis + Neutralization) SmallScale->Quench Controlled degradation LabPack Commercial Disposal (Lab Pack Service) LargeScale->LabPack Do NOT quench in lab AqueousWaste Dispose as Aqueous Chemical Waste Quench->AqueousWaste pH 6-9 confirmed

Figure 1: Decision matrix for determining the appropriate disposal route based on scale and risk.

Core Protocol: Controlled Quenching (Hydrolysis)

Scientist's Note: Direct addition of solid sulfonyl chlorides to water often results in the formation of a hard, unreacted "clump" protected by an outer layer of sulfonic acid, which can burst unexpectedly. The protocol below uses a co-solvent to prevent this and ensure smooth heat dissipation.

Reagents Required[5]
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the sulfonyl chloride).

  • Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
    • Note: Bicarbonate generates

      
       gas (foaming). Use a large vessel.
      
  • Ice/Water: Crushed ice is preferred to modulate the exotherm.

Step-by-Step Methodology

Step 1: Solubilization Dissolve the 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride in a minimal amount of inert solvent (DCM or Toluene).[1] This creates a homogeneous solution that prevents clumping during hydrolysis.

Step 2: Preparation of Quench Bath In a fume hood, prepare a beaker containing a 20% excess of Base solution (relative to moles of Cl) mixed with crushed ice.

  • Why? The ice absorbs the heat of hydrolysis; the base neutralizes the HCl immediately, preventing the escape of acid fumes.

Step 3: Controlled Addition Using an addition funnel or pipette (depending on scale), add the sulfonyl chloride solution dropwise to the stirred basic ice bath.

  • Observation: Monitor temperature. If using bicarbonate, wait for effervescence to subside between additions.

Step 4: Validation Stir for 30–60 minutes. Test the pH of the aqueous layer.

  • Target: pH 6–9.

  • If acidic (pH < 6): Add more base.

  • If biphasic (using Toluene/DCM): The organic layer may still contain traces of unreacted material if the stirring was poor. Ensure the biphasic mixture is stirred vigorously overnight if unsure.

Step 5: Final Waste Stream Transfer the mixture to a waste container labeled "Quenched Sulfonyl Chloride Waste - Alkaline."

  • Warning: Do not seal the cap tightly for the first 24 hours to allow any residual

    
     or off-gassing to escape.
    

Waste Classification & Logistics

If you opt for commercial disposal (Lab Pack) or need to label the quenched waste, use the following classifications.

RCRA Waste Codes (USA)
CodeDescriptionApplicability
D002 Corrosive WasteApplies to unquenched material or quenched waste with pH < 2 or > 12.[1]5.
D003 Reactive WasteApplies if the material reacts violently with water (Unquenched only).[1]
F002 Spent Halogenated SolventsApplies if DCM was used as the co-solvent during quenching.[1]
Labeling Requirements

Ensure the waste tag explicitly lists:

  • Full Chemical Name: 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride (or "Quenched sulfonyl chloride residues").[1]

  • Constituents: Add "Hydrochloric Acid" and "Sodium Hydroxide" if quenched.

  • Hazard Checkboxes: Corrosive, Toxic.

Emergency Contingencies

Scenario: Spillage outside the fume hood.

  • Evacuate: The hydrolysis releases HCl gas. Clear the area.

  • PPE: Don Silver Shield™ or heavy Nitrile gloves (standard latex is insufficient for sulfonyl chlorides), goggles, and a lab coat.

  • Containment: Do NOT use water. Cover the spill with a dry absorbent (Vermiculite or Dry Sand).

  • Neutralization: Once absorbed, scoop into a pail and treat with Soda Ash (Sodium Carbonate) or dry Lime.

  • Disposal: Treat the absorbed material as solid hazardous waste.

Mechanistic Visualization

Understanding the chemistry prevents accidents.

HydrolysisMechanism Reactant R-SO2-Cl (Electrophile) Intermediate Transition State (Exothermic) Reactant->Intermediate Water H2O (Nucleophile) Water->Intermediate Products R-SO3H (Acid) + HCl (Gas) Intermediate->Products Fast Final R-SO3- Na+ (Salt) (Stable) Products->Final Neutralization Base Base (NaOH) Base->Final

Figure 2: Reaction pathway showing the conversion of the reactive sulfonyl chloride to a stable sulfonate salt.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of Wisconsin-Madison. (2024). Chemical Disposal Procedures: Acid Chlorides and Anhydrides.[2][Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
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